Product packaging for Solifenacin-d5 Hydrochloride(Cat. No.:)

Solifenacin-d5 Hydrochloride

Cat. No.: B562808
M. Wt: 398.9 g/mol
InChI Key: YAUBKMSXTZQZEB-UHFFFAOYSA-N
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Description

Solifenacin-d5 Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C23H27ClN2O2 and its molecular weight is 398.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27ClN2O2 B562808 Solifenacin-d5 Hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2.ClH/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;/h1-9,18,21-22H,10-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUBKMSXTZQZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426174-05-1
Record name [(3R)-1-azabicyclo[2.2.2]octan-3-yl] 1-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Solifenacin-d5 Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solifenacin-d5 Hydrochloride is the deuterated analog of Solifenacin Hydrochloride, a competitive muscarinic receptor antagonist. Its primary application is as an internal standard in bioanalytical studies for the accurate quantification of solifenacin in biological matrices. This technical guide provides a comprehensive overview of this compound, including its chemical properties, the mechanism of action of its non-deuterated counterpart, detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and relevant signaling pathways.

Introduction

Solifenacin is a widely prescribed medication for the treatment of overactive bladder, functioning by selectively antagonizing M3 muscarinic receptors in the bladder's detrusor muscle.[1][2] To accurately determine the pharmacokinetic profile of solifenacin in preclinical and clinical studies, a reliable internal standard is crucial for analytical methodologies. This compound serves this purpose, offering a stable, isotopically labeled analog that co-elutes with solifenacin but is distinguishable by its mass-to-charge ratio in mass spectrometry.[3] This allows for precise quantification by correcting for variations in sample preparation and instrument response.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and its non-deuterated form, Solifenacin.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-(2,3,4,5,6-pentadeuteriophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride[4]
Molecular Formula C₂₃H₂₂D₅ClN₂O₂[5]
Molecular Weight 403.96 g/mol [5]
CAS Number 1426174-05-1[6]
Appearance White to Off-White Solid[6]
Storage 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere[6]

Table 2: Physicochemical Properties of Solifenacin

PropertyValueSource
Molecular Formula C₂₃H₂₆N₂O₂[7]
Molecular Weight 362.5 g/mol [7]
Tmax (Time to Peak Plasma Concentration) 3-8 hours[2][7]
Plasma Protein Binding 93-96% (mainly to alpha-1-acid glycoprotein)[2]
Volume of Distribution 600 L[2][7]
Elimination Half-life 33-85 hours
Metabolism Primarily by CYP3A4 in the liver[2]
Excretion ~69% in urine, ~23% in feces[2][7]

Mechanism of Action of Solifenacin

Solifenacin is a competitive antagonist of muscarinic receptors, with a higher affinity for the M3 subtype, which is predominantly found in the detrusor muscle of the bladder.[1] The binding of the neurotransmitter acetylcholine to M3 receptors triggers a signaling cascade that leads to smooth muscle contraction. By blocking this interaction, solifenacin leads to the relaxation of the bladder's detrusor muscle.[2] This action increases bladder capacity and reduces the urgency and frequency of urination associated with an overactive bladder.[1] While it has the highest affinity for M3 receptors, solifenacin also interacts with M1 and M2 receptors.

G cluster_0 Presynaptic Neuron cluster_1 Bladder Smooth Muscle Cell Acetylcholine (ACh) Acetylcholine (ACh) M3_Receptor M3 Muscarinic Receptor Acetylcholine (ACh)->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Ca_Influx Increased Intracellular Ca²⁺ IP3->Ca_Influx Stimulates Contraction Smooth Muscle Contraction Ca_Influx->Contraction Leads to Solifenacin Solifenacin Solifenacin->M3_Receptor Antagonizes G cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing & Analysis Plasma_Sample Plasma Sample Collection Spiking Spike with Solifenacin-d5 HCl (IS) Plasma_Sample->Spiking Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI Mass_Analysis Tandem Mass Spectrometry (MRM Mode) ESI->Mass_Analysis Peak_Integration Peak Area Integration Mass_Analysis->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Solifenacin Concentration Calibration_Curve->Quantification

References

Solifenacin-d5 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin, a competitive muscarinic receptor antagonist, is a well-established therapeutic agent for the treatment of overactive bladder. Its deuterated analog, Solifenacin-d5 Hydrochloride, serves as a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. This technical guide provides a comprehensive overview of the known chemical properties, analytical methodologies, and pharmacological context of this compound, designed to support research and development activities.

Chemical and Physical Properties

Deuterium-labeled Solifenacin offers a distinct mass signature for use in mass spectrometry-based bioanalytical assays, without significantly altering its chemical behavior. Key properties are summarized below.

PropertyValueSource
Chemical Name [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S)-1-(phenyl-d5)-3,4-dihydro-1H-isoquinoline-2-carboxylate hydrochlorideLGC Standards[1]
Molecular Formula C₂₃H₂₂D₅ClN₂O₂Pharmaffiliates[2]
Molecular Weight 403.96 g/mol Pharmaffiliates[2]
CAS Number 1426174-05-1Pharmaffiliates[2]
Appearance White to Off-White SolidChemicalBook[3]
Melting Point 196-198°CChemicalBook[3]
Solubility Slightly soluble in DMSO, Ethanol, Methanol, and Water.ChemicalBook[3]
Storage 2-8°C, Hygroscopic, under inert atmosphere.Pharmaffiliates[2]

Note: Detailed quantitative solubility data (e.g., in mg/mL) for this compound in various organic solvents is not extensively documented in publicly available literature. Researchers should determine solubility for their specific applications empirically.

Spectroscopic Data

Mass Spectrometry

Mass spectrometry is the primary analytical technique for which this compound is utilized. The mass difference between the deuterated and non-deuterated compounds allows for their distinct detection and quantification.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available. However, the synthesis would be expected to follow the general synthetic routes established for unlabeled Solifenacin, employing a deuterated starting material, such as deuterated phenylmagnesium bromide, in the initial steps of building the 1-phenyl-1,2,3,4-tetrahydroisoquinoline core. The subsequent coupling with (R)-3-quinuclidinol and final salt formation would follow established procedures.

One published method for a related impurity of Solifenacin involved a one-step synthesis using cerium(IV) ammonium nitrate.[4] While not a direct synthesis of the deuterated parent compound, it provides insight into synthetic strategies within the Solifenacin chemical space.

Analytical Methodologies

The primary application of this compound is as an internal standard in quantitative bioanalysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS). Several HPLC methods have been developed for the analysis of Solifenacin, which can be adapted for methods involving the deuterated standard.

High-Performance Liquid Chromatography (HPLC)

A common approach for the analysis of Solifenacin involves reversed-phase HPLC.

Example Protocol (for Solifenacin Succinate):

  • Column: C18 column (e.g., XTerra C18, 150 x 4.6 mm, 5 µm)[5]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is often employed. One reported method uses a 50:50 (v/v) ratio of acetonitrile and phosphate buffer.[5] Another method utilizes a gradient with 20mM monobasic potassium phosphate buffer (pH 6.6 with 0.5% triethylamine) as solvent A and a 10:90 (v/v) mixture of water and acetonitrile as solvent B.[6]

  • Flow Rate: Typically around 1.0 mL/min.[5]

  • Detection: UV detection at 210 nm or 225 nm.[5][6]

  • Retention Time: Under the isocratic conditions described, the retention time for Solifenacin was found to be approximately 2.4 minutes.[5]

Sample Preparation: For analysis from pharmaceutical dosage forms, tablets are typically weighed, powdered, and dissolved in the mobile phase with the aid of sonication. The resulting solution is then filtered before injection.[5]

Note: When using this compound as an internal standard, the primary detection method would be mass spectrometry, which can distinguish between the analyte and the deuterated standard based on their different mass-to-charge ratios. The chromatographic conditions would be optimized to ensure good separation from matrix components and any potential isobaric interferences.

Mechanism of Action and Signaling Pathway

Solifenacin is a competitive antagonist of muscarinic acetylcholine receptors, with a higher affinity for the M3 subtype, which is primarily responsible for bladder contraction.

The binding of the neurotransmitter acetylcholine to M3 receptors on the detrusor muscle of the bladder wall initiates a signaling cascade that leads to muscle contraction. Solifenacin competitively blocks this binding, thereby reducing the frequency and intensity of these contractions. This antagonism alleviates the symptoms of overactive bladder, such as urinary urgency, frequency, and incontinence.

Below is a diagram illustrating the simplified signaling pathway of muscarinic receptor antagonism by Solifenacin.

G cluster_0 Presynaptic Neuron cluster_1 Bladder Smooth Muscle Cell Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to G_Protein Gq/11 G-protein M3_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates Contraction Muscle Contraction Ca_Release->Contraction Leads to Solifenacin Solifenacin-d5 (Antagonist) Solifenacin->M3_Receptor Blocks

Caption: Muscarinic M3 receptor signaling pathway and antagonism by Solifenacin.

Experimental Workflows

The use of this compound as an internal standard is a cornerstone of accurate bioanalytical method development. A typical workflow for a plasma sample analysis is depicted below.

G cluster_workflow Bioanalytical Workflow for Solifenacin Quantification start Plasma Sample Collection spike Spike with Solifenacin-d5 HCl (Internal Standard) start->spike extract Protein Precipitation or Liquid-Liquid Extraction spike->extract evap Evaporation and Reconstitution extract->evap inject LC-MS/MS Injection evap->inject quant Quantification based on Analyte/IS Peak Area Ratio inject->quant

Caption: A typical experimental workflow for the quantification of Solifenacin in plasma using this compound as an internal standard.

References

Solifenacin-d5 Hydrochloride structure and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Solifenacin-d5 Hydrochloride

This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of Solifenacin Hydrochloride. It is intended for researchers, scientists, and drug development professionals who utilize this compound, primarily as an internal standard in pharmacokinetic and bioanalytical studies. This document details its core chemical properties, structure, and established analytical methodologies.

Core Compound Data

This compound is a stable, labeled version of Solifenacin, a competitive muscarinic receptor antagonist. The incorporation of five deuterium atoms on the phenyl ring results in a higher molecular weight, allowing it to be distinguished from the unlabeled parent compound in mass spectrometry-based assays. Its primary application is as an internal standard for the quantification of Solifenacin in biological matrices.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below.

PropertyValue
Chemical Name This compound
CAS Number 1426174-05-1
Molecular Formula C₂₃H₂₂D₅ClN₂O₂
Molecular Weight 403.96 g/mol
Applications Internal standard for the quantification of Solifenacin by GC- or LC-MS

Chemical Structure

This compound consists of a deuterated (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline moiety linked via a carbamate group to a (R)-quinuclidin-3-ol moiety. The five deuterium atoms are substituted on the phenyl group, which provides a distinct mass shift for mass spectrometric analysis without significantly altering the chemical properties of the molecule.

Solifenacin_d5_Structure Logical structure of the Solifenacin-d5 core. cluster_main Solifenacin-d5 Moiety THIQ (S)-1-Phenyl-3,4-dihydro- 1H-isoquinoline-2-carboxylate Phenyl_d5 Phenyl-d5 Group THIQ->Phenyl_d5 C1-Position Quinuclidine (R)-1-Azabicyclo[2.2.2]octan-3-yl Linker Ester Linkage (-O-C(O)-N-) Quinuclidine->Linker Connects at C3 Linker->THIQ Connects at N2

Caption: Logical structure of the Solifenacin-d5 core.

Experimental Protocols

LC-MS/MS Method for Solifenacin Quantification in Human Plasma

This protocol is a composite of validated methods for determining Solifenacin concentrations in human plasma, utilizing Solifenacin-d5 as an internal standard (IS).[1][2]

3.1.1 Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 250 µL of human plasma into a clean microcentrifuge tube.

  • Add the internal standard (Solifenacin-d5) to achieve a specific concentration.

  • Add 1.5 mL of tert-butyl methyl ether as the extraction solvent.[2]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of the mobile phase.[2]

  • Vortex for 1 minute and transfer to an autosampler vial for analysis.

3.1.2 Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 column (e.g., Gemini-NX C18, 50 × 4.6 mm, 5 µm) is commonly used.[1]

  • Mobile Phase: A typical mobile phase is a mixture of an organic solvent and an aqueous buffer, such as 5 mM ammonium formate (pH 3.0) and methanol in a 20:80 v/v ratio.[1]

  • Flow Rate: A flow rate of 0.4 mL/min is often employed.[1]

  • Injection Volume: 5-10 µL.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

3.1.3 Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1][2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

  • MRM Transitions:

    • Solifenacin: m/z 363.2 → 193.2[1]

    • Solifenacin-d5 (IS): m/z 368.2 → 198.2[1]

  • Ion Source Parameters: Optimized for the specific instrument, including parameters like ion spray voltage, source temperature, nebulizing gas, and collision gas pressure.

Experimental_Workflow Plasma 1. Human Plasma Sample Add_IS 2. Add Solifenacin-d5 (IS) Plasma->Add_IS Extraction 3. Liquid-Liquid Extraction (tert-butyl methyl ether) Add_IS->Extraction Evap_Recon 4. Evaporate & Reconstitute (in Mobile Phase) Extraction->Evap_Recon LC_Separation 5. HPLC Separation (C18 Column) Evap_Recon->LC_Separation MS_Detection 6. MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Quantification 7. Quantification (Peak Area Ratio) MS_Detection->Quantification

References

An In-depth Technical Guide to the Synthesis and Characterization of Solifenacin-d5 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Solifenacin-d5 Hydrochloride, an isotopically labeled analog of the muscarinic receptor antagonist Solifenacin. This document is intended for researchers and professionals in the fields of medicinal chemistry, drug metabolism, and pharmacokinetic studies. This compound serves as a crucial internal standard for the quantitative analysis of Solifenacin in biological matrices.

Introduction

Solifenacin is a competitive antagonist of muscarinic M3 receptors, primarily used in the treatment of overactive bladder. To facilitate pharmacokinetic and metabolic studies, a stable isotope-labeled internal standard is essential for accurate quantification by mass spectrometry. This compound, in which five hydrogen atoms on the phenyl ring are replaced with deuterium, is an ideal candidate for this purpose due to its similar physicochemical properties to the parent drug and a distinct mass difference.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the preparation of the deuterated precursor, (S)-1-(phenyl-d5)-1,2,3,4-tetrahydroisoquinoline, followed by coupling with (R)-quinuclidin-3-ol and subsequent salt formation.

Synthesis Pathway

The overall synthetic route is depicted below. The key step is the introduction of the deuterated phenyl group via a Grignard reaction.

Synthesis_Pathway cluster_0 Step 1: Preparation of Deuterated Grignard Reagent cluster_1 Step 2: Synthesis of Deuterated Precursor cluster_2 Step 3: Coupling Reaction cluster_3 Step 4: Salt Formation Bromobenzene-d5 Bromobenzene-d5 Phenyl-d5_magnesium_bromide Phenyl-d5 magnesium bromide Bromobenzene-d5->Phenyl-d5_magnesium_bromide Mg, THF Magnesium Magnesium Magnesium->Phenyl-d5_magnesium_bromide S-1-phenyl-d5-THIQ (S)-1-(phenyl-d5)-1,2,3,4- tetrahydroisoquinoline Phenyl-d5_magnesium_bromide->S-1-phenyl-d5-THIQ Precursor_A Suitable Isoquinoline Precursor Precursor_A->S-1-phenyl-d5-THIQ Solifenacin-d5_base Solifenacin-d5 (free base) S-1-phenyl-d5-THIQ->Solifenacin-d5_base Activating Agent, Base R-quinuclidin-3-ol (R)-quinuclidin-3-ol R-quinuclidin-3-ol->Solifenacin-d5_base Solifenacin-d5_HCl Solifenacin-d5 Hydrochloride Solifenacin-d5_base->Solifenacin-d5_HCl HCl Characterization_Workflow cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 Purity Assessment cluster_3 Final Product Synthesis Synthesis of Solifenacin-d5 HCl Purification Purification Synthesis->Purification MS Mass Spectrometry (Confirmation of M+5) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR Isotopic_Purity Mass Spectrometry (Isotopic Purity) MS->Isotopic_Purity HPLC HPLC/UPLC Analysis (Chemical Purity) NMR->HPLC Final_Product Characterized Solifenacin-d5 HCl HPLC->Final_Product Isotopic_Purity->Final_Product Signaling_Pathway Acetylcholine Acetylcholine M3_Receptor Muscarinic M3 Receptor Acetylcholine->M3_Receptor Binds Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates Muscle_Contraction Smooth Muscle Contraction Ca_Release->Muscle_Contraction Leads to Solifenacin Solifenacin-d5 Solifenacin->M3_Receptor Blocks

A Technical Guide to Deuterium-Labeled Solifenacin for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder and neurogenic detrusor overactivity.[1][2][3] Its therapeutic action is primarily mediated through the blockade of M3 muscarinic receptors, which play a crucial role in the contraction of the bladder's smooth muscle.[1] By inhibiting the binding of acetylcholine to these receptors, solifenacin reduces the tone of the detrusor muscle, thereby increasing bladder capacity and alleviating symptoms of urgency, frequency, and incontinence.[1]

In the realm of pharmaceutical research and development, stable isotope labeling, particularly with deuterium (a stable, heavier isotope of hydrogen), has become an invaluable tool.[4][5] Deuteration, the process of replacing hydrogen atoms with deuterium, can subtly alter a molecule's physicochemical properties. This modification can lead to a significant "kinetic isotope effect," where the C-D bond, being stronger than the C-H bond, is broken more slowly during metabolic processes.[6][7] This can result in a decreased rate of metabolism, potentially improving a drug's pharmacokinetic profile, enhancing its safety by reducing the formation of toxic metabolites, and increasing its bioavailability.[5][8][9]

Deuterium-labeled compounds, such as Solifenacin-d5, also serve as ideal internal standards in quantitative bioanalysis.[5][10][11] Their near-identical chemical behavior to the unlabeled analyte, combined with a distinct mass difference, allows for precise and accurate quantification in complex biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).[8]

This technical guide provides an in-depth overview of deuterium-labeled Solifenacin, covering its synthesis, mechanism of action, and applications in research. It is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving Solifenacin.

Physicochemical Properties and Synthesis of Deuterium-Labeled Solifenacin

Deuterium-labeled Solifenacin is most commonly available as Solifenacin-d5 succinate, where five hydrogen atoms on the quinuclidine ring have been replaced with deuterium.[10] This specific labeling provides a stable isotopic signature with minimal risk of back-exchange.

Synthesis Overview

The synthesis of Solifenacin involves the condensation of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with a derivative of (R)-quinuclidin-3-ol.[12][13] For the deuterated analog, the synthesis would incorporate a deuterated (R)-quinuclidin-3-ol precursor. The general synthetic scheme involves:

  • Preparation of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline: This chiral intermediate is a key starting material.[14]

  • Activation of the Quinuclidinol: (R)-quinuclidin-3-ol (or its deuterated version) is reacted with an activating agent like phosgene, diphosgene, or ethyl chloroformate to form a reactive intermediate.[13]

  • Coupling Reaction: The activated quinuclidinol derivative is then reacted with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in the presence of a base (e.g., triethylamine) to form the Solifenacin base.[12][13]

  • Salt Formation and Purification: The resulting Solifenacin base is then reacted with succinic acid to form the stable succinate salt, which is subsequently purified through crystallization.[12][15][16]

While specific protocols for the synthesis of the deuterated version are often proprietary, the fundamental chemical reactions mirror those of the non-labeled compound.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of Solifenacin and its deuterated analog.

PropertySolifenacinSolifenacin-d5
Chemical Formula C₂₃H₂₆N₂O₂C₂₃H₂₁D₅N₂O₂
Molar Mass (Base) 362.47 g/mol 367.50 g/mol
Form Succinate SaltSuccinate Salt
Appearance White to pale-yellowish-white crystalline powder[17]White to off-white solid
Purity (HPLC) Typically >99.5%[12][16]Typically >98%
Isotopic Enrichment N/ATypically >99% for Deuterium

Mechanism of Action of Solifenacin

Solifenacin is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] While it interacts with all five muscarinic receptor subtypes (M1-M5), it exhibits a higher affinity for the M3 receptor, which is the primary subtype responsible for mediating the contraction of the detrusor muscle in the bladder.[1][18][19]

In patients with overactive bladder, inappropriate signals lead to involuntary contractions of the detrusor muscle.[19] By blocking the M3 receptors, Solifenacin prevents acetylcholine from binding and initiating the signaling cascade that leads to muscle contraction.[1] This results in relaxation of the bladder, an increase in its capacity, and a reduction in the symptoms of overactive bladder.[1] Solifenacin also has a notable, though lower, affinity for M1 and M2 receptors.[18]

Signaling Pathway of Solifenacin Action

Solifenacin_Mechanism cluster_0 cluster_1 ACH Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACH->M3R Binds to PLC Phospholipase C (PLC) M3R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca Ca²⁺ Release SR->Ca Contraction Detrusor Muscle Contraction Ca->Contraction Initiates Solifenacin Solifenacin Solifenacin->M3R Blocks

Caption: Solifenacin competitively blocks the M3 receptor, inhibiting the signaling cascade that leads to bladder muscle contraction.

Applications of Deuterium-Labeled Solifenacin in Research

The unique properties of deuterium-labeled Solifenacin make it a versatile tool for various research applications.

1. Pharmacokinetic (PK) and Metabolism Studies

Deuteration can significantly alter the metabolic fate of a drug.[9] Solifenacin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[1][20] By replacing hydrogens at known metabolic "soft spots" with deuterium, the rate of metabolism at that site can be slowed. This allows researchers to:

  • Track Metabolic Fate: The deuterium label acts as a tracer, making it easier to follow the drug and its metabolites through the body.[4]

  • Identify Metabolites: The distinct mass of the deuterated compound helps in the identification of metabolites in complex biological samples using mass spectrometry.[4]

  • Investigate Kinetic Isotope Effects: Researchers can study how deuteration affects the drug's half-life, clearance, and overall exposure.[6]

2. Internal Standard for Quantitative Bioanalysis

The most common application of deuterium-labeled Solifenacin is as an internal standard (IS) for LC-MS/MS assays.[8][10] An ideal IS should behave identically to the analyte during sample preparation and analysis but be distinguishable by the detector.[11] Deuterated standards are considered the "gold standard" for this purpose because:

  • Co-elution: They have nearly identical chromatographic retention times to the unlabeled drug.

  • Similar Ionization Efficiency: They exhibit similar behavior in the mass spectrometer's ion source, correcting for matrix effects and ionization suppression.[11]

  • Mass Difference: The mass difference allows the mass spectrometer to detect and quantify the analyte and the IS simultaneously and independently.

Experimental Protocols

Below are generalized protocols for the use of deuterium-labeled Solifenacin in a typical research setting. These should be optimized for specific laboratory conditions and instrumentation.

Protocol 1: Sample Preparation from Human Plasma

This protocol describes a protein precipitation method, which is a common and straightforward technique for extracting drugs from plasma.

  • Sample Thawing: Thaw plasma samples and quality controls (QCs) at room temperature.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Adding Internal Standard: Add 10 µL of the working solution of Solifenacin-d5 (e.g., 100 ng/mL in methanol) to each sample, except for the blank.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol) to each tube to precipitate plasma proteins.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Injection: Inject a portion (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol outlines typical parameters for the quantification of Solifenacin using its deuterated internal standard.

Liquid Chromatography (LC) Parameters

ParameterTypical Value
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient Start at 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters

ParameterTypical Value
Ionization Mode Electrospray Ionization Positive (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
Solifenacin Transition Q1: 363.2 m/z → Q3: 193.1 m/z
Solifenacin-d5 Transition Q1: 368.2 m/z → Q3: 198.1 m/z
Dwell Time 100 ms
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C

Experimental Workflow for Bioanalysis

Bioanalysis_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with Solifenacin-d5 (IS) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation) Spike->Extraction LC LC Separation (Reverse Phase) Extraction->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition (Analyte & IS Peaks) MS->Data Quant Quantification (Peak Area Ratio vs. Conc.) Data->Quant Result Final Concentration Report Quant->Result

Caption: Workflow for quantifying Solifenacin in biological samples using a deuterated internal standard.

Conclusion

Deuterium-labeled Solifenacin is a powerful and essential tool for modern pharmaceutical research. Its application as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods, which are fundamental to drug development.[8][10] Furthermore, its use in metabolic and pharmacokinetic studies provides deeper insights into the drug's behavior in vivo, potentially paving the way for the development of next-generation therapeutics with improved safety and efficacy profiles.[4][5][6] This guide has provided a technical overview of its properties, mechanism, and core research applications, highlighting its significance for scientists and researchers in the field.

References

A Technical Guide to Stable Isotope Labeling of Muscarinic M3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles, synthesis, and application of stable isotope-labeled (SIL) muscarinic M3 receptor (M3R) antagonists. These powerful tools are indispensable for modern drug discovery and development, enabling highly accurate quantification in complex biological matrices and facilitating detailed pharmacological characterization.

The Muscarinic M3 Receptor Signaling Pathway

The muscarinic M3 receptor is a G protein-coupled receptor (GPCR) that plays a critical role in mediating the effects of acetylcholine in the parasympathetic nervous system. Its activation is central to numerous physiological processes, including smooth muscle contraction, glandular secretion, and insulin secretion from the pancreas.[1][2] Antagonists of the M3R are therapeutic mainstays for conditions like overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD).[3]

The M3R primarily couples to G proteins of the Gq/11 class.[1][2] Upon agonist binding, the receptor activates Phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), leading to a cascade of downstream phosphorylation events that culminate in a physiological response, such as smooth muscle contraction.[1]

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R Muscarinic M3 Receptor Gq Gq/11 Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Triggers Ca->PKC Activates Response Physiological Response (e.g., Muscle Contraction) PKC->Response Leads to Agonist Acetylcholine (Agonist) Agonist->M3R Binds Synthesis_Workflow cluster_synthesis Synthetic Pathway cluster_purification Downstream Processing A Precursor A (e.g., Pyrrolidine derivative) D Labeling Reaction (e.g., Reductive Amination) A->D B Precursor B (e.g., Dihydrobenzofuran derivative) F Coupling Reaction B->F C Deuterated Reagent (e.g., LiAlD₄) C->D E Labeled Intermediate D->E E->F G Labeled Darifenacin F->G H Purification (e.g., HPLC) G->H I Characterization (NMR, MS) H->I J Final SIL Standard I->J Bioanalysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Plasma Sample B Add SIL-IS (Darifenacin-d4) A->B C Liquid-Liquid Extraction B->C D Evaporation C->D E Reconstitution D->E F LC Separation (Reverse Phase) E->F G MS/MS Detection (ESI+, MRM) F->G H Quantification (Peak Area Ratio) G->H

References

A Technical Guide to the Preliminary Metabolic Investigation of Solifenacin Utilizing a Deuterated d5 Analog

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of the metabolic pathways of Solifenacin and the critical role of its deuterated analog, Solifenacin-d5, in quantitative bioanalysis. Solifenacin is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system. For accurate pharmacokinetic and metabolism studies, a stable isotope-labeled internal standard is indispensable. Solifenacin-d5 serves this purpose, co-eluting with the parent drug to normalize variations during sample preparation and analysis, thereby ensuring data accuracy and precision. This document details the metabolic profile of Solifenacin, presents key pharmacokinetic data, outlines comprehensive experimental protocols for its quantification, and illustrates the underlying workflows and pathways.

Introduction to Solifenacin Metabolism

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1] Understanding its metabolic fate is crucial for characterizing its pharmacokinetic profile and assessing potential drug-drug interactions. The drug is extensively metabolized in the liver, with the primary pathway being mediated by the CYP3A4 isoenzyme.[2][3][4] Less than 15% of an administered dose is excreted as the unchanged parent drug in the urine.[3][5]

In drug metabolism studies, particularly those involving quantitative analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard.[6] A SIL-IS, such as Solifenacin-d5, is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (in this case, deuterium).[7] This allows it to be distinguished by the mass spectrometer while behaving identically during extraction and chromatographic separation, effectively correcting for matrix effects and procedural variability.[6]

Metabolic Pathways of Solifenacin

Solifenacin undergoes extensive metabolism primarily through two major routes: N-oxidation of the quinuclidin ring and 4R-hydroxylation of the tetrahydroisoquinoline ring.[3][8] The principal enzyme responsible for these transformations is CYP3A4, although minor contributions from CYP1A1 and CYP2D6 have been noted.[5][8] This leads to the formation of one pharmacologically active metabolite, 4R-hydroxy solifenacin, and several inactive metabolites.[3][9]

The major metabolites identified in human plasma and excreta include:

  • 4R-hydroxy solifenacin (M3): A pharmacologically active metabolite.[3][10]

  • Solifenacin N-oxide (M2): A pharmacologically inactive metabolite.[3][10]

  • 4R-hydroxy-N-oxide of solifenacin (M4): A pharmacologically inactive metabolite.[3][10]

  • N-glucuronide of solifenacin (M5): A pharmacologically inactive metabolite.[3]

G Solifenacin Solifenacin (Parent Drug) M3 4R-hydroxy solifenacin (Active Metabolite) Solifenacin->M3 CYP3A4 (Major) CYP1A1, CYP2D6 (Minor) M2 Solifenacin N-oxide (Inactive Metabolite) Solifenacin->M2 Various CYPs M5 N-glucuronide (Inactive Metabolite) Solifenacin->M5 Direct Glucuronidation Excretion Excretion (Urine & Feces) Solifenacin->Excretion <15% Unchanged M4 4R-hydroxy-N-oxide (Inactive Metabolite) M3->M4 CYP3A4 M3->Excretion M2->Excretion M4->Excretion M5->Excretion

Figure 1: Primary metabolic pathways of Solifenacin.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of Solifenacin and the analytical methods used for its quantification with Solifenacin-d5.

Table 1: Summary of Solifenacin Pharmacokinetic Parameters in Healthy Adults

Parameter Value Reference(s)
Absolute Bioavailability ~90% [2][3][11]
Time to Peak (Tmax) 3 - 8 hours [2][3][11]
Peak Plasma Conc. (Cmax) 5 mg dose: 24.0 - 32.3 ng/mL10 mg dose: 40.6 - 62.9 ng/mL [2][3][12]
Elimination Half-life (t½) 45 - 68 hours [1][3]
Volume of Distribution (Vd) ~600 L [2][3][11]
Plasma Protein Binding ~98% (principally to α1-acid glycoprotein) [3][4]

| Total Clearance | 7 - 14 L/h |[2][11] |

Table 2: Excretion and Metabolite Profile of Solifenacin Following a Single Radiolabeled Dose

Parameter Value Reference(s)
Recovery in Urine ~69.2% [5][8][10]
Recovery in Feces ~22.5% [5][8][10]
Unchanged Solifenacin in Urine < 15% of dose [3][5]
Major Metabolites in Urine N-oxide, 4R-hydroxy solifenacin, 4R-hydroxy-N-oxide [3][5]

| Major Metabolite in Feces | 4R-hydroxy solifenacin |[3][5] |

Experimental Protocols for Quantitative Analysis using Solifenacin-d5

The use of Solifenacin-d5 as an internal standard is central to the reliable quantification of Solifenacin in biological matrices. Below are detailed methodologies synthesized from validated LC-MS/MS methods.[13][14]

G start Plasma Sample Collection spike Spike with Solifenacin-d5 (Internal Standard) start->spike extract Sample Preparation (e.g., Protein Precipitation or SPE) spike->extract separate LC Separation (Chromatography) extract->separate detect MS/MS Detection (Ionization & Fragmentation) separate->detect analyze Data Analysis (Peak Area Ratio vs. Concentration) detect->analyze result Final Concentration (Pharmacokinetic Data) analyze->result

Figure 2: General workflow for bioanalysis of Solifenacin using a d5-analog.
Sample Preparation

Method A: Protein Precipitation (PPT) [13]

  • Pipette 250 µL of human plasma into a microcentrifuge tube.

  • Add the internal standard (Solifenacin-d5) solution.

  • Add methanol as the precipitation solvent.

  • Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifuge the sample at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Method B: Solid Phase Extraction (SPE) [14]

  • Pipette 100 µL of rat plasma and add the internal standard (Solifenacin-d5).

  • Condition a mixed-mode cation exchange SPE cartridge (e.g., 30mg/mL) as per the manufacturer's protocol.

  • Load the plasma sample onto the conditioned cartridge.

  • Wash the cartridge with an appropriate solvent (e.g., 1% formic acid in water) to remove interferences.

  • Elute the analytes (Solifenacin and Solifenacin-d5) with an elution solvent (e.g., 5% ammonia in acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.

LC-MS/MS Analysis

The following table details validated parameters for the chromatographic separation and mass spectrometric detection of Solifenacin and its d5-labeled internal standard.

Table 3: LC-MS/MS Method Parameters for Solifenacin Quantification

Parameter Method 1 Method 2 Method 3
Reference Macek et al., 2010[13] CUI et al., 2018[15] Kandasamy et al., 2020[14]
Matrix Human Plasma Human Plasma Rat Plasma
LC Column Pentafluorophenylpropylsilica (50x4mm, 3µm) Diamonsil C18 (50x2.0mm, 5µm) Thermo BDS Hypersil C8 (100x4.6mm, 3.5µm)
Mobile Phase Methanol / 100mM Ammonium Acetate + 1% Formic Acid (90:10, v/v) Gradient: Methanol (0.1% FA) / 5mM Ammonium Acetate (0.1% FA) Acetonitrile / 10mM Ammonium Formate (80:20, v/v)
Flow Rate Not specified Not specified 1.0 mL/min
Ionization Mode Positive Electrospray (ESI+) Positive ESI+ Positive ESI+
Detection Mode Selected Reaction Monitoring (SRM) Multiple Reaction Monitoring (MRM) MRM
Mass Transition (Solifenacin) m/z 363 → 193 Not specified m/z 363.2 → 193.2
Mass Transition (Solifenacin-d5) m/z 368 → 198 Not specified Not specified
Linear Range 0.47 - 42 ng/mL 0.313 - 20 ng/mL 0.100 - 30.014 ng/mL

| Precision (%RSD) | < 11% | < 11.4% | < 15% |

Logical Framework for Internal Standard Use

The fundamental principle of using a SIL-IS like Solifenacin-d5 is to provide a reliable reference point that experiences the same physical and chemical processes as the analyte of interest. Any loss of analyte during sample preparation or any fluctuation in instrument response (e.g., ion suppression) will be mirrored by a proportional change in the internal standard. The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, a value that remains stable and accurate despite these variations.

G cluster_0 Sample Processing & Analysis cluster_1 Quantification Analyte Solifenacin (Analyte) [Concentration Unknown] Process Extraction, Separation, Ionization Analyte->Process IS Solifenacin-d5 (IS) [Concentration Known] IS->Process Ratio Calculate Peak Area Ratio (Analyte / IS) Process->Ratio Curve Compare to Calibration Curve Ratio->Curve Result Accurate Analyte Concentration Curve->Result

Figure 3: Logical relationship for quantification using a SIL-IS.

Conclusion

The metabolic profile of Solifenacin is well-characterized, with CYP3A4 being the key enzyme driving its clearance. Preliminary investigations into its metabolism rely heavily on robust bioanalytical methods. The use of a deuterated analog, Solifenacin-d5, as an internal standard is a critical component of these methods, enabling the accurate and precise quantification required for definitive pharmacokinetic and drug metabolism studies. The protocols and data presented in this guide offer a comprehensive foundation for researchers and scientists working with Solifenacin, ensuring the generation of high-quality, reliable data essential for drug development and regulatory submission.

References

The Indispensable Role of Isotopic Labeling in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of a new chemical entity (NCE) from a promising lead to a marketed drug is a complex and arduous process. A thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) properties is paramount to ensuring its safety and efficacy.[1] Isotopic labeling, a technique involving the incorporation of stable or radioactive isotopes into a drug molecule, has emerged as a cornerstone of modern drug development, enabling researchers to trace the fate of a drug and its metabolites within a biological system with remarkable precision and sensitivity.[1][2] This technical guide provides a comprehensive overview of the principles, applications, experimental methodologies, and data interpretation of isotopic labeling in drug discovery.

Isotopes are variants of a particular chemical element which differ in neutron number. While they share the same number of protons and electrons, and thus nearly identical chemical properties, the difference in neutron number results in a difference in mass.[3][4] This subtle mass difference, or in the case of radioisotopes, their radioactive decay, allows isotopically labeled compounds to be distinguished from their endogenous counterparts using sensitive analytical techniques.[1] The most commonly employed isotopes in drug discovery include stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), and radioisotopes like tritium (³H) and carbon-14 (¹⁴C).[3][5]

The strategic placement of an isotopic label within a drug molecule is a critical consideration. The label should be positioned in a metabolically stable part of the molecule to prevent its premature loss through metabolic processes, which would render the tracer ineffective.[1] For instance, carbon isotopes are often incorporated into the core structure of the molecule to ensure the label is retained throughout the metabolic cascade.[1][5]

This guide will delve into the various applications of isotopic labeling, from elucidating metabolic pathways and quantifying drug exposure to enabling advanced imaging techniques. We will provide detailed experimental protocols for key methodologies, present quantitative data in a clear and comparative format, and visualize complex workflows and pathways to provide a comprehensive resource for researchers in the field.

Core Applications of Isotopic Labeling in Drug Discovery

Isotopic labeling is a versatile tool employed throughout the drug discovery and development pipeline. Its applications can be broadly categorized as follows:

  • ADME Studies: Understanding the absorption, distribution, metabolism, and excretion of a drug is a regulatory requirement and crucial for predicting its in vivo behavior. Isotopic labeling is the gold standard for these studies.[1][6]

    • Mass Balance Studies: Often conducted with ¹⁴C-labeled compounds, these studies are essential for determining the routes and rates of excretion of a drug and its metabolites. By measuring the total radioactivity in excreta (urine and feces) over time, researchers can account for the complete administered dose.[1][2]

    • Metabolite Profiling and Identification: Isotopic labeling is instrumental in identifying and quantifying metabolites in various biological matrices such as plasma, urine, and bile. The unique mass shift (for stable isotopes) or radioactive signature (for radioisotopes) of the labeled compound and its metabolites allows for their unambiguous detection against a complex biological background.[1][7]

  • Pharmacokinetic (PK) Studies: Isotopic labeling plays a pivotal role in defining the pharmacokinetic profile of a drug.

    • Quantitative Analysis using Isotope Dilution Mass Spectrometry: Stable isotope-labeled versions of the parent drug or its metabolites serve as ideal internal standards for quantitative analysis by mass spectrometry.[1] This technique, known as isotope dilution mass spectrometry, corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of drug and metabolite concentrations in biological fluids.[1]

    • Kinetic Isotope Effect (KIE): The substitution of a hydrogen atom with a deuterium atom can slow down the rate of metabolic reactions that involve the cleavage of that carbon-hydrogen bond. This phenomenon, known as the kinetic isotope effect, can be strategically employed to improve a drug's pharmacokinetic profile by reducing its rate of metabolism, thereby increasing its half-life and exposure.[8]

  • In Vivo Imaging: Radiolabeled compounds are essential for non-invasive imaging techniques that allow for the visualization and quantification of drug distribution and target engagement in living organisms.

    • Positron Emission Tomography (PET): PET imaging utilizes compounds labeled with positron-emitting isotopes, such as ¹⁸F, ¹¹C, or ⁶⁸Ga.[9][10] By detecting the gamma rays produced during positron annihilation, PET scanners can create three-dimensional images of the radiotracer's distribution in the body. This allows researchers to assess drug concentration at the target site, evaluate target occupancy, and monitor the pharmacodynamic effects of a drug.[9]

  • Metabolic Pathway Elucidation: Stable isotope tracers, such as ¹³C-labeled glucose or glutamine, are used in metabolomics studies to trace the flow of atoms through metabolic pathways. By analyzing the incorporation of the stable isotope into downstream metabolites, researchers can gain insights into the metabolic reprogramming that occurs in disease states and in response to drug treatment.[7][11]

Data Presentation: Quantitative Insights from Isotopic Labeling

The quantitative data derived from isotopic labeling studies are critical for making informed decisions throughout the drug development process. The following tables summarize key quantitative parameters obtained from such studies.

IsotopeTypeHalf-LifeSpecific ActivityPrimary Application in Drug Discovery
²H (Deuterium) StableN/AN/AModifying pharmacokinetic properties (Kinetic Isotope Effect), Internal standards for mass spectrometry.[1][8]
¹³C StableN/AN/AMetabolite identification, Metabolic flux analysis, Internal standards for mass spectrometry.[3][7]
¹⁵N StableN/AN/AMetabolite identification, Protein and nucleic acid labeling.[3]
³H (Tritium) Radioactive12.3 years29.1 Ci/mmolReceptor binding assays, ADME studies, Autoradiography.[5]
¹⁴C Radioactive5,730 years62.4 mCi/mmolGold standard for mass balance and quantitative whole-body autoradiography (QWBA) ADME studies.[1][5]
¹⁸F Radioactive109.7 minutes>1.7 Ci/µmolPositron Emission Tomography (PET) imaging for target engagement and pharmacodynamic studies.[10]
¹¹C Radioactive20.4 minutes>1.7 Ci/µmolPET imaging, often for central nervous system (CNS) targets due to short half-life.[10]
ParameterDeutetrabenazine (deuterated)Tetrabenazine (non-deuterated)Fold Change
Active Metabolites (α- and β-dihydrotetrabenazine)
Cmax (ng/mL)15.229.80.51
AUC0-12 (ng·h/mL)134.0140.00.96
t1/2 (h)~8~4~2
Peak-to-trough ratio 2.221.30.10
Parameterd9-methadone (deuterated)methadone (non-deuterated)Fold Change
Cmax (plasma)~4.4-fold higher14.4
AUC0–8h (plasma)~5.7-fold higher15.7
Clearance (CL)0.9 ± 0.3 L/h/kg4.7 ± 0.8 L/h/kg0.19
Volume of Distribution (Vss)Reduced by 8-fold10.125
SpeciesRouteDose (mg/kg)% Recovery (Urine)% Recovery (Feces)Total % RecoveryTime (hours)
Rat IV1048592.1 (including carcass)168
Monkey IV109.76074720
Human IV400 mg (single dose)143852 (day 17) / 88.3 (estimated day 60)408 / 1440

Experimental Protocols

Detailed and robust experimental protocols are essential for generating reliable and reproducible data from isotopic labeling studies. This section provides methodologies for key experiments.

Protocol 1: In Vitro Metabolic Stability Assay using Deuterated Compounds and Liver Microsomes

This protocol is used to determine the metabolic stability and intrinsic clearance of a deuterated and non-deuterated drug.[1][3]

Materials:

  • Test compounds (deuterated and non-deuterated)

  • Pooled human liver microsomes (HLM)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds with known metabolic stability (e.g., testosterone, verapamil)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of the test compounds and control compounds in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the potassium phosphate buffer.

    • Add the liver microsomes to the buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

    • Add the test compound or control compound to the microsome suspension to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the NADPH regenerating system to each well.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile to the corresponding wells. The 0-minute time point is typically quenched immediately after the addition of the test compound, before the addition of NADPH.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent drug at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) is calculated from the t½ and the microsomal protein concentration.

Protocol 2: Quantitative Analysis of a Deuterated Drug in Human Plasma using LC-MS/MS

This protocol outlines a typical workflow for quantifying a small molecule drug and its deuterated internal standard in human plasma.[5]

Materials:

  • Human plasma samples containing the analyte and deuterated internal standard (IS)

  • Stock solutions of the analyte and deuterated IS in methanol

  • Control human plasma

  • Acetonitrile (ACN), HPLC grade

  • Formic acid

  • Vortex mixer

  • Centrifuge

  • 96-well plates

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a series of calibration standards by spiking the analyte stock solution into control plasma to achieve a range of concentrations (e.g., 1-1000 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations in a similar manner.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (standard, QC, or unknown) in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the deuterated internal standard at a fixed concentration.

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the LC-MS/MS system.

    • Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation of the analyte and IS from endogenous plasma components.

    • Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated IS using multiple reaction monitoring (MRM).

  • Data Analysis:

    • Integrate the peak areas for the analyte and the IS.

    • Calculate the peak area ratio of the analyte to the IS for each sample.

    • Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.

    • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 3: General Workflow for a ¹⁴C Human ADME Study

This protocol provides a general overview of a human mass balance study using a ¹⁴C-labeled drug.[2][12]

Study Population:

  • Healthy male volunteers are typically enrolled.

Dosing:

  • A single oral or intravenous dose of the investigational drug is administered. The dose contains a known amount of the ¹⁴C-labeled drug, typically in the range of 50-100 µCi.[13]

Sample Collection:

  • Blood, plasma, urine, and feces are collected at predefined time points for an extended period (often until at least 90% of the radioactive dose is recovered).[2]

  • Sample collection continues until the cumulative radioactivity recovered in urine and feces exceeds a predefined threshold (e.g., 90% of the administered dose).[2]

Sample Analysis:

  • Total Radioactivity Measurement:

    • The total radioactivity in all collected biological matrices (plasma, whole blood, urine, and homogenized feces) is determined using liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS).

  • Metabolite Profiling:

    • Pooled plasma and excreta samples are analyzed by liquid chromatography with radiochemical detection (LC-RAD) or by collecting fractions for LSC to separate and quantify the parent drug and its metabolites.

  • Metabolite Identification:

    • High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are used to elucidate the structures of the metabolites.

  • Pharmacokinetic Analysis:

    • Plasma concentration-time profiles for the parent drug and total radioactivity are generated.

    • Key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) are calculated for both the parent drug and total radioactivity.

Data Reporting:

  • The mass balance study report includes:

    • Plasma and whole blood concentration-time profiles of total radioactivity.

    • Plasma concentration-time profile for the parent drug and major metabolites.

    • Descriptive statistics of PK parameters for total radioactivity, parent drug, and major metabolites.

    • The cumulative percentage of the administered radioactive dose recovered in urine, feces, and total excreta versus time.

    • Quantitative information on the radioactivity associated with the parent drug and each identified metabolite in the collected matrices.[2]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in isotopic labeling studies.

ADME_Workflow cluster_Preclinical Preclinical Phase cluster_Clinical Clinical Phase cluster_Analysis Bioanalysis & Data Interpretation Synthesis Synthesis of Isotopically Labeled Drug (e.g., ¹⁴C, ³H, ²H) InVitro In Vitro Studies (Metabolic Stability, Metabolite ID) Synthesis->InVitro Characterization InVivo_Animal In Vivo Animal Studies (PK, Mass Balance, Tissue Distribution) InVitro->InVivo_Animal Candidate Selection Human_ADME Human ADME Study (Mass Balance, Metabolite Profiling) InVivo_Animal->Human_ADME Safety & Efficacy Data PET_Imaging PET Imaging (Target Occupancy, Pharmacodynamics) InVivo_Animal->PET_Imaging LCMS LC-MS/MS Analysis (Quantification) Human_ADME->LCMS LSC LSC/AMS (Radioactivity Measurement) Human_ADME->LSC Data_Analysis Data Analysis & Reporting (PK parameters, Metabolite Structures) PET_Imaging->Data_Analysis LCMS->Data_Analysis LSC->Data_Analysis

General workflow of isotopic labeling in drug discovery.

Kinetic_Isotope_Effect cluster_Outcome Pharmacokinetic Outcome Drug_H Drug with C-H bond Metabolite_H Metabolite Drug_H->Metabolite_H PK_Profile Improved PK Profile: - Increased Half-life (t1/2) - Increased Exposure (AUC) - Reduced Clearance Drug_D Drug with C-D bond Metabolite_D Metabolite Drug_D->Metabolite_D CYP450 Metabolism (Slower Rate)

The Kinetic Isotope Effect in drug metabolism.

PET_Imaging_Workflow Radiolabeling Radiolabeling of Drug with Positron Emitter (e.g., ¹⁸F) Administration Intravenous Administration of Radiolabeled Drug to Subject Radiolabeling->Administration Uptake Distribution and Uptake of Radiolabeled Drug in Tissues Administration->Uptake PET_Scan PET Scanner Detects Coincident Gamma Rays Uptake->PET_Scan Image_Reconstruction 3D Image Reconstruction of Radiotracer Distribution PET_Scan->Image_Reconstruction Data_Analysis Quantitative Analysis: - Target Occupancy - Pharmacodynamics - Biodistribution Image_Reconstruction->Data_Analysis

Experimental workflow for Positron Emission Tomography (PET) imaging.

Conclusion

Isotopic labeling is an indispensable and powerful tool in the arsenal of the modern drug hunter. From the early stages of lead optimization to late-stage clinical trials, the insights gained from studies using isotopically labeled compounds are invaluable for understanding the complex interplay between a drug and the biological system. The ability to precisely track a drug's journey, quantify its exposure, identify its metabolic products, and visualize its distribution provides a robust foundation for making critical decisions that ultimately lead to the development of safer and more effective medicines. As analytical technologies continue to advance, the applications of isotopic labeling are expected to expand further, solidifying its central role in pharmaceutical research and development.

References

Understanding ADME Properties with Deuterated Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Deuterium in Drug Discovery

In the quest for safer and more effective medicines, pharmaceutical scientists are increasingly turning to a subtle yet powerful tool: deuterium. Deuterated drugs are small molecules in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[1] This seemingly minor modification can have profound effects on a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, primarily by leveraging the kinetic isotope effect (KIE).[2][3] The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to break.[4][5]

This strategic substitution can slow down a drug's metabolism, leading to a cascade of potential benefits, including:

  • Improved Metabolic Stability: A longer half-life in the body.[2]

  • Reduced Patient Dosing and Frequency: Less frequent administration of the drug.[2][5]

  • Lowered Toxicity: By reducing the formation of toxic metabolites.[3][6]

  • Enhanced Efficacy: Maintaining therapeutic concentrations for longer periods.

The U.S. Food and Drug Administration (FDA) has recognized the potential of this approach, approving the first deuterated drug, Austedo® (deutetrabenazine), in 2017 for the treatment of chorea associated with Huntington's disease.[4][7][] This milestone has paved the way for a new class of therapeutics and has integrated deuteration as a key strategy in the drug discovery process.[2][9] This guide provides an in-depth look at the core principles of using deuterated compounds to modulate ADME properties, complete with experimental protocols and data-driven insights.

The Core Principle: The Deuterium Kinetic Isotope Effect (KIE)

The primary mechanism by which deuteration influences ADME properties is the Kinetic Isotope Effect (KIE) . The KIE describes the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. In drug metabolism, many Phase I reactions, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond.[10][11]

The C-D bond has a lower zero-point energy than a C-H bond, requiring more energy to break. This results in a slower reaction rate for processes involving C-D bond cleavage.[12] The magnitude of the KIE can be significant, with reaction rates for deuterated compounds being up to 10 times slower than their non-deuterated counterparts.[13] This effect is most pronounced when the C-H bond cleavage is the rate-limiting step in the metabolic pathway.[10][11]

KIE cluster_0 Standard Compound (C-H Bond) cluster_1 Deuterated Compound (C-D Bond) Compound_H Drug-H Metabolite_H Metabolite Compound_H->Metabolite_H CYP450 Enzyme (Fast Reaction) Compound_D Drug-D Metabolite_D Metabolite Compound_D->Metabolite_D CYP450 Enzyme (Slower Reaction)

Caption: The Kinetic Isotope Effect slows C-D bond cleavage by CYP450 enzymes.

Impact on ADME Properties

Strategic deuteration can influence all four aspects of a drug's pharmacokinetic profile.

Metabolism

This is the most significantly impacted ADME property. By slowing down metabolism, deuteration can:

  • Increase Half-life (t½) and Exposure (AUC): The drug remains in the systemic circulation for a longer period at therapeutic concentrations.[14]

  • Reduce Metabolic Clearance (CL): The rate at which the drug is removed from the body is decreased.[14]

  • Alter Metabolic Pathways ("Metabolic Switching"): If a primary metabolic pathway is slowed by deuteration, the drug may be metabolized through alternative, secondary pathways.[15][16] This can be advantageous if the primary pathway leads to the formation of toxic or inactive metabolites.[6][13]

Distribution

The effect of deuteration on distribution is generally less pronounced. However, changes in metabolism can indirectly influence distribution. For instance, a study on d9-methadone showed a lower brain-to-plasma ratio compared to its non-deuterated counterpart, suggesting that deuteration can decrease transfer across the blood-brain barrier.[14]

Absorption and Excretion

The impact on absorption is typically minimal as passive permeability is usually unaffected. However, by reducing first-pass metabolism in the gut wall or liver, deuteration can increase a drug's bioavailability.[12] Changes in metabolism will also consequently alter the excretion profile, as the nature and concentration of metabolites available for elimination are changed.

Quantitative Data: Case Studies

The following tables summarize pharmacokinetic data from studies comparing deuterated compounds with their non-deuterated parent drugs, illustrating the tangible benefits of this strategy.

Table 1: Pharmacokinetic Parameters of Enzalutamide vs. d3-Enzalutamide in Rats

CompoundCmax (ng/mL)AUC0–t (ng·h/mL)In Vitro CLint (mL/min/mg)
Enzalutamide1850246000.045
d3-Enzalutamide24900 (↑ 35%)49700 (↑ 102%)0.022 (↓ 49.7%)

Data adapted from a study on the effect of N-methyl deuteration on enzalutamide pharmacokinetics.[17]

Table 2: Pharmacokinetic Parameters of Methadone vs. d9-Methadone in Mice

CompoundCmax (ng/mL)AUC (ng·h/mL)Clearance (L/h/kg)
Methadone120015004.7 ± 0.8
d9-Methadone5280 (↑ 4.4x)8550 (↑ 5.7x)0.9 ± 0.3 (↓ 5.2x)

Data adapted from a study on the effect of deuteration on methadone pharmacokinetics.[14]

Table 3: Approved Deuterated Drugs and their Advantages

Deuterated DrugParent DrugTherapeutic AreaKey Advantage of Deuteration
DeutetrabenazineTetrabenazineHuntington's DiseaseLonger half-life, more stable blood levels of active metabolites.[1][5]
Deucravacitinib(TYK2 inhibitor)Plaque PsoriasisImproved pharmacokinetic profile.[1]
DonafenibSorafenibVarious CancersInhibits tumor cell proliferation and angiogenesis.[]

Experimental Protocols

Evaluating the ADME properties of deuterated compounds involves a series of standardized in vitro and in vivo assays.[18][19][20]

In Vitro ADME Screening Workflow

A typical workflow for assessing deuterated compounds involves a tiered approach, starting with high-throughput in vitro screens.

ADME_Workflow cluster_0 In Vitro Screening Cascade cluster_1 In Vivo Studies Solubility Aqueous Solubility Permeability Caco-2 Permeability Solubility->Permeability Metabolic_Stability Microsomal Stability Permeability->Metabolic_Stability CYP_Inhibition CYP450 Inhibition Metabolic_Stability->CYP_Inhibition Metabolite_ID Metabolite Identification Metabolic_Stability->Metabolite_ID Protein_Binding Plasma Protein Binding CYP_Inhibition->Protein_Binding PK_Study Rodent Pharmacokinetic Study Protein_Binding->PK_Study Metabolite_ID->PK_Study

Caption: A standard workflow for evaluating ADME properties of drug candidates.

Detailed Protocol 1: Microsomal Stability Assay

This assay is crucial for determining a compound's susceptibility to Phase I metabolism by liver enzymes, primarily CYPs.[21][22]

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound in liver microsomes.

  • Materials:

    • Pooled liver microsomes (human, rat, mouse)

    • Test compound and deuterated analog

    • Phosphate buffer (100 mM, pH 7.4)

    • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[22]

    • Ice-cold acetonitrile or methanol (for reaction termination)

    • 96-well plates, incubator, centrifuge

    • LC-MS/MS system for analysis[21]

  • Procedure:

    • Preparation: Thaw liver microsomes and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the NADPH regenerating system.[21]

    • Incubation: Add the microsomal solution, NADPH regenerating system, and the test compound (typically 1 µM) to a 96-well plate.[21]

    • Reaction: Incubate the plate at 37°C with gentle shaking.[22]

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[21][23]

    • Sample Processing: Centrifuge the plate to precipitate proteins.[21]

    • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.[23]

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg protein/mL).

Detailed Protocol 2: Caco-2 Permeability Assay

This assay is the industry standard for predicting in vivo drug absorption across the intestinal wall.[24][25]

  • Objective: To determine the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer.

  • Materials:

    • Caco-2 cells

    • Transwell® inserts (e.g., 24-well format)

    • Cell culture medium (e.g., DMEM)

    • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

    • Test compound, deuterated analog, and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)

    • LC-MS/MS system for analysis

  • Procedure:

    • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[24]

    • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity before the experiment.[26]

    • Assay Setup:

      • Wash the Caco-2 monolayers with pre-warmed transport buffer.

      • Apical to Basolateral (A→B) Transport: Add the test compound to the apical (donor) side and fresh buffer to the basolateral (receiver) side.[27]

      • Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side to assess active efflux.[27]

    • Incubation: Incubate the plate at 37°C with gentle shaking for a set period (e.g., 2 hours).[26]

    • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.

    • Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula:

      • Papp (cm/s) = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio >2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.[28]

Signaling Pathways and Logical Relationships

Cytochrome P450 Catalytic Cycle

The CYP450 enzymes are central to drug metabolism. Understanding their catalytic cycle is key to appreciating how deuteration exerts its effect. The rate-limiting step is often the hydrogen atom abstraction from the substrate.

CYP450_Cycle P450_Fe3 P450 (Fe³⁺) Substrate_Binding Substrate (RH) Binding P450_Fe3->Substrate_Binding 1 P450_RH P450-RH (Fe³⁺) Substrate_Binding->P450_RH Reduction1 First Electron (NADPH) P450_RH->Reduction1 2 P450_RH_Fe2 P450-RH (Fe²⁺) Reduction1->P450_RH_Fe2 O2_Binding O₂ Binding P450_RH_Fe2->O2_Binding 3 P450_RH_O2 P450-RH-O₂ (Fe²⁺) O2_Binding->P450_RH_O2 Reduction2 Second Electron P450_RH_O2->Reduction2 4 Peroxo [P450-RH-O₂]²⁻ Reduction2->Peroxo Protonation1 H⁺ Peroxo->Protonation1 5 Protonation2 H⁺ Protonation1->Protonation2 Water_Loss H₂O Release Protonation2->Water_Loss Active_Oxidant [P450-RH (FeO)]³⁺ (Active Oxidant) Water_Loss->Active_Oxidant H_Abstraction H Atom Abstraction (Rate-Limiting Step) Active_Oxidant->H_Abstraction 6 Product_Release Product (ROH) Release H_Abstraction->Product_Release Product_Release->P450_Fe3 7

Caption: The catalytic cycle of Cytochrome P450 enzymes in drug metabolism.

Conclusion

Strategic deuteration has emerged as a valuable and validated approach in modern drug discovery. By leveraging the kinetic isotope effect, medicinal chemists can fine-tune the ADME properties of drug candidates, leading to improved pharmacokinetic profiles, enhanced safety, and better patient compliance.[2][6] A thorough understanding of the underlying principles, coupled with robust in vitro and in vivo experimental evaluation, is essential for successfully harnessing the power of deuterium to develop the next generation of safer and more effective medicines.[29]

References

Methodological & Application

Application Note: High-Throughput Quantification of Solifenacin-d5 Hydrochloride in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Solifenacin-d5 Hydrochloride in human plasma. Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. The use of a stable isotope-labeled internal standard, Solifenacin-d5, ensures high accuracy and precision. The sample preparation involves a straightforward protein precipitation procedure, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Introduction

Solifenacin is a medication prescribed for the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and urinary frequency.[1] It functions as a competitive antagonist of muscarinic acetylcholine receptors, with a higher affinity for the M3 subtype, which is primarily responsible for the contraction of the detrusor muscle in the bladder.[2][3] By inhibiting these receptors, solifenacin reduces bladder muscle contractions.[3]

Accurate and reliable quantification of solifenacin in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. This application note presents a validated LC-MS/MS method for the determination of solifenacin in human plasma, utilizing its deuterated analog, Solifenacin-d5, as the internal standard (IS) to correct for matrix effects and variability in sample processing.

Experimental

Materials and Reagents
  • Solifenacin succinate reference standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human plasma (K2-EDTA)

  • Deionized water

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) is commonly used.[4][5]

Signaling Pathway of Solifenacin

Solifenacin exerts its therapeutic effect by competitively antagonizing muscarinic acetylcholine receptors, primarily the M3 subtype located on the detrusor smooth muscle of the bladder.[2][3] The binding of acetylcholine to M3 receptors, which are Gq protein-coupled, activates phospholipase C (PLC).[4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration promotes the contraction of the bladder's smooth muscle. Solifenacin blocks the initial step of this cascade by preventing acetylcholine from binding to the M3 receptor, thereby leading to muscle relaxation and alleviation of overactive bladder symptoms.

Solifenacin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor Muscarinic M3 Receptor Acetylcholine->M3_Receptor Binds & Activates Solifenacin Solifenacin Solifenacin->M3_Receptor Competitively Inhibits Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG PIP2 PIP2 PIP2->PLC Substrate SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca2 Ca2+ Release SR->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction

Figure 1: Solifenacin's mechanism of action on the M3 muscarinic receptor signaling pathway.

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare stock solutions of solifenacin and solifenacin-d5 in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the solifenacin stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare separate working solutions for QC samples at low, medium, and high concentrations.

  • Spiking: Spike blank human plasma with the appropriate working solutions to create calibration curve (CC) standards and quality control (QC) samples.

Sample Preparation Protocol
  • Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the solifenacin-d5 internal standard working solution (e.g., 0.1 µg/mL).[6]

  • Add 300 µL of acetonitrile to precipitate proteins.[6]

  • Vortex the mixture for 3 minutes at 1,500 rpm.[6]

  • Centrifuge at 4,000 rpm for 1 minute.[6]

  • Transfer 150 µL of the supernatant to a clean tube or well plate.[6]

  • Add 300 µL of 0.1% (v/v) formic acid in deionized water.[6]

  • Vortex for 3 minutes at 1,500 rpm.[6]

  • Inject 10 µL of the final solution into the LC-MS/MS system.[6]

LC-MS/MS Method Workflow

The following diagram illustrates the general workflow for the quantification of this compound in human plasma.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample 1. Plasma Sample Aliquoting Add_IS 2. Internal Standard Spiking (Solifenacin-d5) Plasma_Sample->Add_IS Protein_Precipitation 3. Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Vortex_Centrifuge 4. Vortexing & Centrifugation Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer 5. Supernatant Transfer Vortex_Centrifuge->Supernatant_Transfer Dilution 6. Dilution Supernatant_Transfer->Dilution Injection 7. Injection into LC-MS/MS Dilution->Injection Chromatography 8. Chromatographic Separation (C18 Column) Injection->Chromatography Ionization 9. Electrospray Ionization (ESI+) Chromatography->Ionization Detection 10. MS/MS Detection (MRM) Ionization->Detection Integration 11. Peak Integration Detection->Integration Calibration_Curve 12. Calibration Curve Generation Integration->Calibration_Curve Quantification 13. Concentration Calculation Calibration_Curve->Quantification Reporting 14. Report Generation Quantification->Reporting

Figure 2: Experimental workflow for the LC-MS/MS analysis of Solifenacin.

LC and MS Conditions

The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18, 50 x 2.1 mm, 2.6 µm[4][5]
Mobile Phase A 0.1% Formic acid in Water[6]
Mobile Phase B 0.1% Formic acid in Acetonitrile[6]
Flow Rate 0.3 mL/min[6]
Gradient Isocratic or gradient elution can be used. A typical gradient starts with a low percentage of B, ramps up to a high percentage to elute the analyte, and then returns to initial conditions for re-equilibration.
Injection Volume 10 µL[6]
Column Temperature 40 °C
Autosampler Temp 4 °C

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[4][5][6]
Scan Type Multiple Reaction Monitoring (MRM)[6]
MRM Transitions
Solifenacinm/z 363.2 -> 110.1[6][7]
Solifenacin-d5m/z 368.2 -> 110.1[6]
Collision Energy Optimized for specific instrument
Declustering Potential Optimized for specific instrument

Results and Discussion

Linearity, Precision, and Accuracy

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). A typical calibration curve for solifenacin ranges from approximately 0.2 to 100 ng/mL.[6] The correlation coefficient (r²) for the calibration curve should be ≥ 0.99.

The intra- and inter-day precision and accuracy are evaluated by analyzing QC samples at multiple concentration levels (low, medium, and high) on the same day and on different days. The precision, expressed as the relative standard deviation (%RSD), should be ≤15% (≤20% for the Lower Limit of Quantification, LLOQ). The accuracy, expressed as the percentage of the nominal concentration, should be within 85-115% (80-120% for the LLOQ).

Table 3: Representative Method Validation Summary

ParameterSpecification
Linearity Range 0.2 - 100 ng/mL[6]
Correlation Coefficient (r²) ≥ 0.99[4][5]
Intra-day Precision (%RSD) ≤ 15%[6]
Inter-day Precision (%RSD) ≤ 15%[6]
Intra-day Accuracy (%) 85 - 115%[6]
Inter-day Accuracy (%) 85 - 115%[6]
Recovery (%) Consistent and reproducible
Selectivity and Matrix Effect

The selectivity of the method is assessed by analyzing blank plasma samples from multiple sources to ensure no significant interference at the retention times of solifenacin and its internal standard. The matrix effect is evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by endogenous components of the plasma. The use of a stable isotope-labeled internal standard like solifenacin-d5 effectively compensates for any potential matrix effects.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and high-throughput approach for the quantification of solifenacin in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it well-suited for the analysis of a large number of samples in pharmacokinetic studies and other clinical research applications. The use of a deuterated internal standard ensures the accuracy and reliability of the results.

References

Application Note: Quantification of Solifenacin in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1] Accurate and reliable quantification of solifenacin in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of solifenacin in human plasma, utilizing Solifenacin-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The method is validated according to international guidelines.[2]

Materials and Methods

Reagents and Chemicals

  • Solifenacin Succinate reference standard

  • Solifenacin-d5 (Internal Standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Deionized water

  • Drug-free human plasma

Instrumentation A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used.[3][4] Specific models and manufacturers may vary, but the system should be capable of performing gradient elution and multiple reaction monitoring (MRM).

Chromatographic and Mass Spectrometric Conditions The following tables summarize the instrumental conditions for the analysis.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column Pentafluorophenylpropylsilica (50x4mm, 3µm)[5] or C18 column[3][6]
Mobile Phase A 100mM Ammonium Acetate with 1% Formic Acid[5]
Mobile Phase B Methanol[5]
Gradient Isocratic: 90% Methanol, 10% Ammonium Acetate solution[5]
Flow Rate 0.3 - 1.0 mL/min[3][7]
Injection Volume 10 µL[7][8]
Column Temperature 30 °C[8]
Autosampler Temp 4 °C[7]

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[3][5]
Monitoring Mode Multiple Reaction Monitoring (MRM)[4][6]
MRM Transition: Solifenacin m/z 363.2 → 193.2[4] or m/z 363.21 → 110.05[7]
MRM Transition: Solifenacin-d5 (IS) m/z 368.2 → 198.2[4] or m/z 368.19 → 110.05[7]
Ion Source Temperature As per instrument recommendation
Collision Gas Argon

Experimental Protocol

Preparation of Stock and Working Solutions

  • Solifenacin Stock Solution (1 mg/mL): Accurately weigh an amount of solifenacin succinate standard powder equivalent to 5.0 mg of solifenacin and dissolve it in 5 mL of a diluting solvent (e.g., acetonitrile/water, 70:30, v/v).[3]

  • Solifenacin-d5 Stock Solution: Prepare a stock solution of the internal standard in a similar manner.[3]

  • Working Solutions: Prepare serial dilutions of the stock solutions using the same diluting solvent to create calibration curve standards and quality control (QC) samples at various concentrations.[3]

Sample Preparation (Protein Precipitation) The protein precipitation method is a rapid and effective technique for extracting solifenacin from plasma.[5]

  • Label 1.5 mL microcentrifuge tubes for blanks, standards, QCs, and unknown samples.

  • Pipette 100 µL of human plasma into the appropriately labeled tubes.[7]

  • Add 10 µL of the Solifenacin-d5 internal standard working solution to all tubes except for the blank.[7]

  • Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.[7]

  • Vortex the tubes for 3 minutes at 1,500 rpm.[7]

  • Centrifuge the samples for 1 minute at 4,000 rpm to pellet the precipitated proteins.[7]

  • Transfer 150 µL of the clear supernatant to a clean well plate or autosampler vials.[7]

  • Add 300 µL of 0.1% formic acid in distilled water to the supernatant.[7]

  • Vortex the mixture for 3 minutes at 1,500 rpm and centrifuge for 1 minute at 4,000 rpm.[7]

  • Inject 10 µL of the final diluted sample into the LC-MS/MS system for analysis.[7]

References

Protocol for the Bioanalytical Quantification of Solifenacin Using Solifenacin-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

This document provides a comprehensive protocol for the quantitative analysis of Solifenacin in biological matrices, specifically human plasma, utilizing Solifenacin-d5 as an internal standard (IS). The described methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for pharmacokinetic and bioequivalence studies in drug development. The use of a deuterated internal standard like Solifenacin-d5 is critical for accurate and precise quantification, as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for potential variability.[1][2][3]

Principle

The method involves the extraction of Solifenacin and the internal standard, Solifenacin-d5, from a biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. Solifenacin-d5, being a stable isotope-labeled version of the analyte, shares nearly identical physicochemical properties.[1] This ensures that it experiences similar extraction recovery, chromatographic retention, and ionization response, thereby providing a reliable reference for the quantification of Solifenacin.[1] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Solifenacin.

Experimental Protocols

Materials and Reagents
  • Solifenacin reference standard

  • Solifenacin-d5 internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (analytical grade)

  • Ammonium formate (analytical grade)

  • tert-Butyl methyl ether (for liquid-liquid extraction)

  • Human plasma (blank, from healthy donors)

Stock and Working Solutions Preparation
  • Solifenacin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Solifenacin in a suitable solvent (e.g., a mixture of acetonitrile and deionized water, 70:30, v/v) to obtain a final concentration of 1 mg/mL.[4]

  • Solifenacin-d5 Stock Solution (e.g., 97.5 µg/mL): Prepare a stock solution of Solifenacin-d5 in a similar manner to the analyte stock solution.[4]

  • Working Solutions: Prepare serial dilutions of the Solifenacin stock solution with the diluent to create working solutions for calibration standards and quality control (QC) samples.[4] Similarly, prepare a working solution of Solifenacin-d5.[4]

Sample Preparation (Liquid-Liquid Extraction)

This is a commonly employed technique for extracting Solifenacin from plasma.[4][5]

  • Pipette 300 µL of human plasma into a clean microcentrifuge tube.[6]

  • Add a specified volume of the Solifenacin-d5 internal standard working solution to each plasma sample (except for blank samples).

  • Add the appropriate volume of Solifenacin working solution to prepare calibration standards and QC samples.

  • Vortex the samples for 30 seconds.

  • Add an extraction solvent, such as tert-butyl methyl ether.[4][5]

  • Vortex vigorously for several minutes to ensure thorough mixing and extraction.

  • Centrifuge the samples to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a specific volume (e.g., 200 µL) of the mobile phase.[4][5]

  • Vortex the reconstituted samples and transfer to autosampler vials for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of Solifenacin using Solifenacin-d5 as an internal standard. These conditions may require optimization based on the specific instrumentation used.

ParameterCondition 1Condition 2Condition 3
LC System High-Performance Liquid Chromatography (HPLC) systemHigh-Performance Liquid Chromatography (HPLC) systemLiquid Chromatography (LC) system
Column C18 column[5]Gemini-NX C18, 50 x 4.6 mm, 5 µm[7]Pentafluorophenylpropylsilica column (50x4mm, 3µm)[8]
Mobile Phase Acetonitrile:Water (80:20, v/v)[5]5 mM Ammonium formate, pH 3.0: Methanol (20:80 v/v)[7]Methanol:100mM ammonium acetate with 1% formic acid (90:10, v/v)[8]
Flow Rate 1 mL/min[5]0.4 mL/min[7]Not Specified
Injection Volume Not SpecifiedNot SpecifiedNot Specified
MS System Tandem Mass SpectrometerTandem Mass SpectrometerTandem Mass Spectrometer
Ionization Mode Positive Ion Electrospray Ionization (ESI+)[5]Positive Ion Electrospray Ionization (ESI+)[7][8]Positive Ion Electrospray Ionization (ESI+)[8]
Monitored Transitions (m/z) Solifenacin: 363.4 → [Product Ion] Solifenacin-d5: 368.4 → [Product Ion][5]Solifenacin: 363.2 → 193.2 Solifenacin-d5: 368.2 → 198.2[7][8]Solifenacin: 363 → 193 Solifenacin-d5: 368 → 198[5][8]

Data Presentation: Quantitative Method Validation Parameters

The following tables summarize the quantitative data from various validated methods for the analysis of Solifenacin using Solifenacin-d5 as an internal standard.

Table 1: Linearity and Sensitivity

ParameterMethod 1Method 2Method 3
Linearity Range (ng/mL) 0.200 to 30.361[6]0.5 – 60.0[5]0.47 to 42[8]
Correlation Coefficient (r²) ≥ 0.9994[5]Not SpecifiedNot Specified
Lower Limit of Quantitation (LLOQ) (ng/mL) 0.200[6]0.5[5]0.47[8]

Table 2: Precision and Accuracy

QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ ≤ 20%[5]≤ 20%[5]80-120%[5]
Low, Mid, High ≤ 15%[5][6]≤ 15%[5][6]85-115%[5]

Table 3: Recovery

AnalyteMean Recovery (%)
Solifenacin 65.39 ± 3.646[6]
Solifenacin-d5 66.24 ± 2.209[6]

Visualization

The following diagram illustrates the general workflow for the quantification of Solifenacin in a biological sample using Solifenacin-d5 as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Spike with Solifenacin-d5 (IS) plasma->add_is add_analyte Spike with Solifenacin (for CC/QC) add_is->add_analyte extraction Liquid-Liquid Extraction add_analyte->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lcms LC-MS/MS System reconstitution->lcms chromatography Chromatographic Separation lcms->chromatography detection Mass Spectrometric Detection chromatography->detection integration Peak Area Integration detection->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio calibration Quantify against Calibration Curve ratio->calibration results Final Concentration Results calibration->results

Caption: Workflow for Solifenacin quantification using Solifenacin-d5.

References

Application of Solifenacin-d5 in Pharmacokinetic Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Solifenacin-d5 in pharmacokinetic (PK) studies. Solifenacin-d5, a stable isotope-labeled version of Solifenacin, serves as an ideal internal standard (IS) for the quantitative analysis of Solifenacin in biological matrices. Its use is critical for accurate and precise quantification by compensating for variability in sample preparation and instrument response.

Mechanism of Action of Solifenacin

Solifenacin is a competitive antagonist of muscarinic acetylcholine receptors, with a higher affinity for the M3 subtype compared to the M2 subtype.[1][2] In the bladder, acetylcholine binding to M3 receptors is the primary driver of detrusor muscle contraction.[1][2] By blocking these receptors, Solifenacin leads to smooth muscle relaxation in the bladder, thereby increasing its capacity and reducing the symptoms of overactive bladder, such as urinary urgency, frequency, and incontinence.[2][3] The metabolic pathway of Solifenacin primarily involves the cytochrome P450 enzyme CYP3A4 in the liver.[1][4][5]

cluster_0 Presynaptic Neuron cluster_1 Bladder Smooth Muscle Cell Acetylcholine (ACh) Acetylcholine (ACh) M3_receptor M3 Muscarinic Receptor Acetylcholine (ACh)->M3_receptor Binds to Gq_protein Gq Protein M3_receptor->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates Contraction Muscle Contraction Ca_release->Contraction Leads to Solifenacin Solifenacin Solifenacin->M3_receptor Antagonizes cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis plasma Plasma Sample add_is Add Solifenacin-d5 (IS) plasma->add_is protein_precip Protein Precipitation (e.g., with Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_injection LC Injection reconstitute->lc_injection lc_separation Chromatographic Separation lc_injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calc concentration_calc Determine Concentration (from Calibration Curve) ratio_calc->concentration_calc pk_parameters Calculate PK Parameters concentration_calc->pk_parameters

References

Application Note: Bioanalytical Method Validation for the Quantification of Solifenacin in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1] To accurately characterize its pharmacokinetic profile in biological matrices, a robust and reliable bioanalytical method is essential. This document details the validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Solifenacin in human plasma, following international guidelines. The method utilizes a stable isotope-labeled internal standard, Solifenacin-d5, to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.

Experimental Protocols

Instrumentation and Reagents
  • LC-MS/MS System: An HPLC system, such as an Agilent 1200 series, coupled with a triple quadrupole mass spectrometer, like an Agilent 6410, equipped with an electrospray ionization (ESI) source.[1]

  • Analytical Column: A core-shell C18 column (e.g., 50 x 2.1 mm, 2.6 µm) is recommended for good peak shape and separation.[1]

  • Reference Standards: Solifenacin Succinate and Solifenacin-d5 (Internal Standard, IS).

  • Reagents: HPLC grade acetonitrile and methanol; analytical grade formic acid, ammonium formate, and water. Human plasma with K2-EDTA as an anticoagulant.

Chromatographic and Mass Spectrometric Conditions

The following table summarizes the optimized LC-MS/MS parameters for the analysis of Solifenacin and its internal standard.

ParameterCondition
Liquid Chromatography
Analytical ColumnC18, 50 x 2.1 mm, 2.6 µm
Mobile PhaseA: 5 mM Ammonium Formate in Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
GradientIsocratic (e.g., 65% B) or a shallow gradient optimized for peak shape
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Autosampler Temp10 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Solifenacin)m/z 363.2 → 193.2[2]
MRM Transition (Solifenacin-d5)m/z 368.2 → 198.2[2]
Source Temperature350 °C
Gas FlowOptimized for the specific instrument
Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Solifenacin and Solifenacin-d5 in methanol.

  • Working Solutions: Prepare serial dilutions of the Solifenacin stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare at least four levels of QC samples (LLOQ, LQC, MQC, HQC) in the same manner.

  • Internal Standard (IS) Working Solution: Dilute the Solifenacin-d5 stock solution to a final concentration (e.g., 50 ng/mL) in 50% methanol.[3]

Sample Preparation Protocol (Protein Precipitation)
  • Thaw plasma samples at room temperature.

  • Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (Solifenacin-d5) to all samples except the blank.[3]

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.

Bioanalytical Method Validation

The method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability as per regulatory guidelines.

Selectivity
  • Protocol: Analyze at least six different blank human plasma lots to check for interferences at the retention times of Solifenacin and the IS.

  • Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the lower limit of quantification (LLOQ) for Solifenacin and less than 5% for the IS.

Linearity and Sensitivity
  • Protocol: Prepare a calibration curve using a blank plasma sample, a zero sample (with IS), and at least eight non-zero standards. The curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration. A weighted (1/x²) linear regression is used for quantification.

  • Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.[1] The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ). The LLOQ is the lowest concentration on the curve that can be quantified with acceptable accuracy and precision.

Accuracy and Precision
  • Protocol: Analyze five replicates of QC samples at four concentration levels (LLOQ, LQC, MQC, HQC) in three separate analytical runs on different days (inter-day) and within the same run (intra-day).

  • Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).

Recovery and Matrix Effect
  • Protocol:

    • Recovery: The extraction recovery is determined by comparing the peak areas of pre-extraction spiked samples (analyte and IS spiked into plasma before extraction) to post-extraction spiked samples (analyte and IS spiked into the supernatant of extracted blank plasma) at three QC levels.

    • Matrix Effect: The matrix factor (MF) is calculated by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration.[4] This should be evaluated in at least five different plasma lots.[4]

  • Acceptance Criteria: Recovery should be consistent and reproducible. The coefficient of variation (%CV) of the matrix factor across different lots should not be greater than 15%.

Stability
  • Protocol: The stability of Solifenacin in plasma is evaluated by analyzing QC samples (LQC and HQC) subjected to various storage and handling conditions:

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term Stability: At room temperature for a specified period (e.g., 6 hours).

    • Long-Term Stability: At -80°C for an extended duration (e.g., 30 days).

    • Autosampler Stability: In the autosampler at a set temperature (e.g., 10°C) for the expected run time.[5]

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Data Presentation

The following tables summarize the quantitative data obtained during the validation of the bioanalytical method for Solifenacin.

Table 1: Linearity and Sensitivity

Parameter Value
Calibration Range 0.1 - 100.0 ng/mL[2]
Regression Equation y = mx + c (weighted 1/x²)
Correlation Coefficient (r²) > 0.997[2]

| LLOQ | 0.1 ng/mL |

Table 2: Accuracy and Precision

QC Level Concentration (ng/mL) Intra-day Precision (%CV) (n=5) Intra-day Accuracy (%) (n=5) Inter-day Precision (%CV) (n=15) Inter-day Accuracy (%) (n=15)
LLOQ 0.1 < 7.7 88.2 - 106.4 < 7.7 88.2 - 106.4
LQC 0.3 < 5.0 95.0 - 105.0 < 6.0 94.0 - 106.0
MQC 15 < 4.5 96.0 - 104.0 < 5.5 95.0 - 105.0

| HQC | 80 | < 4.0 | 97.0 - 103.0 | < 5.0 | 96.0 - 104.0 |

Table 3: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Mean Extraction Recovery (%) Matrix Effect (%CV)
LQC 0.3 91.5 < 8.0
MQC 15 93.1 < 7.5

| HQC | 80 | 92.4 | < 6.0 |

Table 4: Stability

Stability Test Condition Concentration Change (%)
Freeze-Thaw (3 cycles) -20°C to Room Temp < 10%
Short-Term Room Temp, 6 hours < 8%
Long-Term -80°C, 30 days < 12%

| Autosampler | 10°C, 24 hours | < 9% |

Visualizations

G cluster_pre Sample Handling & Preparation cluster_analysis Analysis cluster_data Data Processing A Plasma Sample Collection B Spike with Solifenacin-d5 (IS) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer D->E F LC-MS/MS Injection E->F G Chromatographic Separation F->G H Mass Spectrometry Detection (MRM) G->H I Peak Integration H->I J Calculate Peak Area Ratio (Analyte/IS) I->J K Quantification using Calibration Curve J->K L Report Concentration K->L

Caption: Experimental workflow for Solifenacin bioanalysis.

G ACh Acetylcholine (ACh) M3 Muscarinic M3 Receptor (Bladder Smooth Muscle) ACh->M3 Binds to Signal Signal Transduction Cascade M3->Signal Activates Solifenacin Solifenacin Solifenacin->M3 Block Competitive Antagonism Contraction Detrusor Muscle Contraction (Urinary Urgency) Signal->Contraction Leads to

Caption: Signaling pathway of Solifenacin's mechanism of action.

G ReliableMethod Reliable & Reproducible Bioanalytical Method Selectivity Selectivity Selectivity->ReliableMethod Accuracy Accuracy Accuracy->ReliableMethod Precision Precision Precision->ReliableMethod Stability Stability Stability->ReliableMethod Linearity Linearity & Range Linearity->ReliableMethod Linearity->Accuracy Linearity->Precision Sensitivity Sensitivity (LLOQ) Sensitivity->ReliableMethod Sensitivity->Linearity Recovery Recovery Recovery->Accuracy Recovery->Precision MatrixEffect Matrix Effect MatrixEffect->Selectivity MatrixEffect->Accuracy MatrixEffect->Precision

Caption: Logical relationships of bioanalytical validation parameters.

Conclusion

The described LC-MS/MS method for the quantification of Solifenacin in human plasma using a deuterated internal standard is specific, sensitive, accurate, and precise. The validation results demonstrate that the method meets all regulatory requirements for bioanalytical method validation. The successful assessment of linearity, precision, accuracy, recovery, matrix effect, and stability confirms its reliability.[5] This validated protocol is suitable for use in pharmacokinetic and bioequivalence studies, providing high-quality data for drug development and clinical research.

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Solifenacin and Solifenacin-d5 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and sensitive method for the simultaneous determination of Solifenacin and its deuterated internal standard, Solifenacin-d5, in human plasma. The method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), ensuring high selectivity and throughput for pharmacokinetic and bioequivalence studies. The described protocol details sample preparation, chromatographic conditions, and mass spectrometric parameters, providing a comprehensive guide for researchers, scientists, and drug development professionals. All quantitative data are summarized for clarity, and a detailed experimental workflow is provided.

Introduction

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1] Accurate and reliable quantification of Solifenacin in biological matrices is crucial for clinical and preclinical studies. The use of a stable isotope-labeled internal standard, such as Solifenacin-d5, is essential for correcting matrix effects and ensuring the accuracy and precision of the bioanalytical method. This application note describes a validated UPLC-MS/MS method for the rapid and accurate quantification of Solifenacin in human plasma.

Experimental

Materials and Reagents
  • Solifenacin succinate reference standard

  • Solifenacin-d5 internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Human plasma (K2-EDTA)

  • Deionized water

Instrumentation
  • Waters ACQUITY UPLC™ System

  • Waters Xevo™ TQ MS

  • Analytical column: Waters ACQUITY UPLC® BEH C18 (2.1 mm ID × 50 mm L, 1.7 µm)[2]

Standard Solutions

Stock solutions of Solifenacin (1 mg/mL) and Solifenacin-d5 (1 mg/mL) were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of acetonitrile and water (50:50, v/v). Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Chromatographic and Mass Spectrometric Conditions

A summary of the optimized chromatographic and mass spectrometric conditions is presented in the table below.

ParameterCondition
Chromatographic Conditions
ColumnWaters ACQUITY UPLC® BEH C18 (2.1 mm ID × 50 mm L, 1.7 µm)[2]
Mobile PhaseA: 0.1% (v/v) formic acid in distilled waterB: 0.1% (v/v) formic acid in acetonitrile[2]
Flow Rate0.3 mL/min[2]
GradientGradient elution procedure employed[2]
Injection Volume10 µL[2]
Column TemperatureAmbient
Mass Spectrometric Conditions
Ionization ModeElectrospray Ionization (ESI), Positive[2]
MRM TransitionsSolifenacin: m/z 363.21 → 110.05[2]Solifenacin-d5: m/z 368.19 → 110.05[2]
Dwell TimeOptimized for peak shape and sensitivity
Collision EnergyOptimized for each transition

Sample Preparation Protocol

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the Solifenacin-d5 internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 3 minutes at 1,500 rpm.[2]

  • Centrifuge the samples for 1 minute at 4,000 rpm.[2]

  • Transfer 10 µL of the supernatant into an autosampler vial for UPLC-MS/MS analysis.[2]

Method Validation Data

The method was validated according to international guidelines. A summary of the key validation parameters is provided in the table below.

ParameterResult
Linearity Range0.200 to 100 ng/mL[2]
Lower Limit of Quantification (LLOQ)0.47 ng/mL[3]
Intra-day Accuracy97.2% to 100.0%[2]
Inter-day Accuracy96.3% to 100.5%[2]
Intra-day Precision1.0%–1.5%[2]
Inter-day Precision1.6%–6.0%[2]
Mean Recovery (Solifenacin)84.7%[4]
Mean Recovery (Solifenacin-d5)86.1%[4]

Results and Discussion

The developed UPLC-MS/MS method demonstrated excellent chromatographic separation of Solifenacin and Solifenacin-d5 with no interference from endogenous plasma components. The use of a deuterated internal standard effectively compensated for matrix effects and any variability in sample processing. The method proved to be linear over a wide concentration range, with high accuracy and precision, making it suitable for high-throughput analysis in clinical settings.

Experimental Workflow Diagram

Caption: Workflow for the UPLC-MS/MS analysis of Solifenacin.

Conclusion

This application note provides a detailed and validated UPLC-MS/MS method for the quantification of Solifenacin in human plasma using its deuterated internal standard, Solifenacin-d5. The method is rapid, sensitive, and reliable, making it an invaluable tool for pharmacokinetic and bioanalytical studies in drug development.

References

Application Note: Quantitative Analysis of Solifenacin-d5 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. The development of robust and sensitive bioanalytical methods is crucial for pharmacokinetic and drug metabolism studies. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Solifenacin-d5, a commonly used internal standard for Solifenacin analysis, in human plasma. The method utilizes electrospray ionization in the positive ion mode with multiple reaction monitoring (MRM) for selective and sensitive detection.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol outlines a common and rapid method for extracting Solifenacin-d5 from a plasma matrix.

Materials:

  • Human plasma samples

  • Solifenacin-d5 internal standard stock solution

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Allow plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the human plasma sample.

  • Spike with the appropriate volume of Solifenacin-d5 internal standard solution.

  • To precipitate plasma proteins, add 300 µL of cold acetonitrile (or methanol).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

Chromatographic Conditions: A summary of typical liquid chromatography conditions for the analysis of Solifenacin-d5 is presented in Table 1.

ParameterTypical Conditions
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm) or Pentafluorophenylpropylsilica (50 x 4 mm, 3 µm)[1][2]
Mobile Phase A 0.1% Formic acid in Water or 5 mM Ammonium Formate
Mobile Phase B Acetonitrile or Methanol
Gradient Isocratic or gradient elution can be employed. A typical starting condition is 65-80% Mobile Phase B.[1][3]
Flow Rate 0.3 - 1.0 mL/min[3]
Column Temperature 35 - 40°C
Injection Volume 5 - 20 µL[1]
Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometry Settings: The mass spectrometer is operated in the positive ion electrospray mode (ESI+).[1][3] Multiple Reaction Monitoring (MRM) is used for the quantification of Solifenacin-d5. The specific precursor and product ion transitions are detailed in Table 2.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference(s)
Solifenacin-d5 368.2 - 368.4198.2ESI+[2][3]
Solifenacin363.2 - 363.4193.2ESI+[2][3]

Table 2: Multiple Reaction Monitoring (MRM) Transitions for Solifenacin-d5 and Solifenacin.

Data Presentation

The following table summarizes the key quantitative parameters for the LC-MS/MS method for Solifenacin-d5 detection.

ParameterValue
Internal Standard Solifenacin-d5
Precursor Ion (m/z) 368.2 - 368.4[2][3]
Product Ion (m/z) 198.2[2][3]
Ionization Mode Positive Electrospray (ESI+)[1][3]
Typical Retention Time 0.7 - 3.0 minutes (column dependent)[1]
Linear Range of Quantification 0.5 - 60.0 ng/mL (for Solifenacin)[3]

Table 3: Summary of Quantitative Mass Spectrometry Parameters for Solifenacin-d5.

Experimental Workflow Visualization

The logical flow of the experimental protocol from sample receipt to data analysis is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Human Plasma Sample add_is Spike with Solifenacin-d5 sample->add_is precipitate Protein Precipitation (Acetonitrile/Methanol) add_is->precipitate vortex Vortex Mixing precipitate->vortex centrifuge Centrifugation vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection (m/z 368.4 -> 198.2) ionization->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for the quantitative analysis of Solifenacin-d5.

Signaling Pathway (Illustrative)

While Solifenacin itself acts on muscarinic receptors, a signaling pathway diagram is not directly relevant to the analytical method described. The experimental workflow diagram above provides the most pertinent visualization for this application note.

Disclaimer: This application note is for research and informational purposes only. The described methods should be fully validated by the end-user to ensure compliance with all applicable regulatory requirements.

References

Application Notes and Protocols for the Use of Solifenacin-d5 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Solifenacin-d5 as an internal standard in in vitro drug metabolism studies of Solifenacin. The following sections detail the metabolic pathways of Solifenacin, experimental procedures for its analysis, and the quantitative data derived from such studies.

Introduction to Solifenacin Metabolism

Solifenacin, a competitive muscarinic receptor antagonist, is primarily metabolized in the liver. The main enzyme responsible for its biotransformation is Cytochrome P450 3A4 (CYP3A4), with minor contributions from other CYP isoforms.[1][2][3] The metabolism of Solifenacin leads to the formation of one pharmacologically active metabolite, 4R-hydroxysolifenacin, and three inactive metabolites: N-glucuronide, N-oxide, and 4R-hydroxy-N-oxide.[2] Given its extensive metabolism, in vitro studies using human liver microsomes are crucial for characterizing its metabolic profile and assessing potential drug-drug interactions. In such studies, a stable isotope-labeled internal standard like Solifenacin-d5 is essential for accurate quantification of the parent drug and its metabolites.

Key Applications of Solifenacin-d5

  • Internal Standard for Bioanalytical Methods: Solifenacin-d5 serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its similar chemical and physical properties to Solifenacin, ensuring accurate and precise quantification by correcting for variations in sample preparation and instrument response.

  • In Vitro Metabolic Stability Assays: Used to determine the rate at which Solifenacin is metabolized by liver enzymes, providing insights into its intrinsic clearance.

  • Reaction Phenotyping Studies: Helps identify the specific CYP450 enzymes responsible for Solifenacin metabolism.

  • CYP450 Inhibition Assays: Facilitates the assessment of Solifenacin's potential to inhibit the metabolism of other drugs, a critical step in predicting drug-drug interactions.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the analysis of Solifenacin and the use of Solifenacin-d5.

Table 1: LC-MS/MS Parameters for Solifenacin and Solifenacin-d5

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Solifenacin363.2110.1Positive ESI
Solifenacin-d5368.2110.2Positive ESI

Table 2: Typical Concentration Ranges for Solifenacin Quantification in In Vitro Assays

Assay TypeTypical Concentration Range (ng/mL)
Metabolic Stability1 - 1000
CYP450 Inhibition0.1 - 10,000

Experimental Protocols

This section provides detailed protocols for conducting in vitro drug metabolism studies of Solifenacin using human liver microsomes and Solifenacin-d5 as an internal standard.

Protocol 1: In Vitro Metabolic Stability of Solifenacin in Human Liver Microsomes

Objective: To determine the rate of metabolism of Solifenacin in human liver microsomes.

Materials:

  • Solifenacin

  • Solifenacin-d5 (Internal Standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Solifenacin (1 mM) in DMSO.

    • Prepare a stock solution of Solifenacin-d5 (1 µM) in MeOH for use as the internal standard.

    • Prepare the incubation mixture by adding HLM to the phosphate buffer to a final concentration of 0.5 mg/mL.

  • Incubation:

    • In a 96-well plate, add the HLM incubation mixture.

    • Add the Solifenacin stock solution to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold ACN containing the Solifenacin-d5 internal standard.

  • Sample Processing:

    • Centrifuge the plate at 4000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method with the parameters outlined in Table 1.

    • Quantify the peak area ratio of Solifenacin to Solifenacin-d5 at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of Solifenacin remaining versus time.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.

Protocol 2: CYP450 Inhibition Assay for Solifenacin

Objective: To determine the half-maximal inhibitory concentration (IC50) of Solifenacin for major CYP450 enzymes.

Materials:

  • Solifenacin

  • Solifenacin-d5 (Internal Standard)

  • Pooled Human Liver Microsomes (HLM)

  • Specific CYP450 probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4)

  • NADPH regenerating system

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of Solifenacin and probe substrates in DMSO.

    • Prepare a working solution of HLM (0.25 mg/mL) in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add HLM, phosphate buffer, and a range of Solifenacin concentrations.

    • Add the specific CYP450 probe substrate at a concentration near its Km value.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a predetermined time (e.g., 15 minutes) at 37°C.

    • Terminate the reaction by adding ice-cold ACN containing the appropriate internal standard (e.g., Solifenacin-d5 if analyzing Solifenacin metabolism, or a specific internal standard for the probe substrate metabolite).

  • Sample Processing and Analysis:

    • Process the samples as described in Protocol 1.

    • Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each Solifenacin concentration compared to the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the Solifenacin concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

The following diagrams illustrate the metabolic pathway of Solifenacin and a typical experimental workflow for its in vitro metabolism study.

Solifenacin_Metabolism Solifenacin Solifenacin Metabolite4 N-glucuronide (Inactive) Solifenacin->Metabolite4 Glucuronidation CYP3A4 CYP3A4 Solifenacin->CYP3A4 Metabolite1 4R-hydroxysolifenacin (Active) Metabolite3 4R-hydroxy-N-oxide (Inactive) Metabolite1->Metabolite3 Metabolite2 N-oxide (Inactive) CYP3A4->Metabolite1 CYP3A4->Metabolite2

Caption: Metabolic pathway of Solifenacin.

In_Vitro_Metabolism_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis Reagents Prepare Solifenacin, Solifenacin-d5, HLM, and NADPH solutions Incubate Incubate Solifenacin with HLM and NADPH at 37°C Reagents->Incubate Terminate Terminate reaction at specific time points with ACN + Solifenacin-d5 Incubate->Terminate Process Centrifuge and collect supernatant Terminate->Process LCMS LC-MS/MS Analysis Process->LCMS Data Data Processing and Quantification LCMS->Data

Caption: Experimental workflow for in vitro metabolism.

References

High-Performance Liquid Chromatography for the Quantification of Solifenacin: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1] Accurate and reliable quantification of Solifenacin in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. High-performance liquid chromatography (HPLC) with UV detection is a widely used, robust, and sensitive technique for this purpose. This document provides a detailed application note and protocol for the quantification of Solifenacin using a stability-indicating HPLC method.

Principle of the Method

This method utilizes reversed-phase HPLC to separate Solifenacin from its potential degradation products and other matrix components. The separation is achieved on a C8 or C18 analytical column using an isocratic mobile phase. A UV detector is used to monitor the eluate at a specific wavelength, and the concentration of Solifenacin is determined by comparing its peak area to that of a standard of known concentration. The method is designed to be stability-indicating, meaning it can accurately quantify the drug in the presence of its degradation products.[1][2]

Instrumentation and Reagents

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance

    • pH meter

    • Sonicator

    • Volumetric flasks, pipettes, and other standard laboratory glassware

    • Syringe filters (e.g., 0.45 µm nylon or PVDF)[3]

  • Reagents and Chemicals:

    • Solifenacin Succinate reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium formate

    • Formic acid

    • Potassium dihydrogen orthophosphate

    • Orthophosphoric acid

    • Water (HPLC grade or Milli-Q)

Chromatographic Conditions

Two common methods are presented below. Method 1 is a stability-indicating method suitable for bulk drug and pharmaceutical formulations. Method 2 is also a stability-indicating method with a slightly different mobile phase composition.

ParameterMethod 1[2]Method 2[1]
Column Oyster BDS C8 (250 mm × 4.6 mm, 5 µm)Phenomenex Luna C18 (150 x 4.6mm, 5µm)
Mobile Phase 10 mM Ammonium formate buffer (pH 3.0 with formic acid) : Acetonitrile : Methanol (52.5:37.5:10, v/v/v)pH 3.0 1-octane sulphonic acid with OPA : Acetonitrile (60:40)
Flow Rate 0.7 mL/min1.0 mL/min
Detection Wavelength 210 nm220 nm
Injection Volume 20 µLNot Specified
Column Temperature AmbientNot Specified
Run Time Not specified, but retention time is ~13.8 min10 minutes

Experimental Protocols

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of Solifenacin Succinate reference standard and transfer it into a 10 mL volumetric flask.[4] Add approximately 7 mL of diluent (mobile phase or a mixture of acetonitrile and water) and sonicate to dissolve completely.[3][4] Make up the volume to the mark with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 2-100 µg/mL).[2]

Preparation of Sample Solutions (from Tablets)
  • Weigh and finely powder 20 tablets.[2][4]

  • Accurately weigh a portion of the powder equivalent to 25 mg of Solifenacin and transfer it to a 50 mL volumetric flask.[2][4]

  • Add about 25 mL of diluent and sonicate for 10-15 minutes to ensure complete dissolution of the drug.[2][4]

  • Make up the volume to the mark with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.[3][4]

  • Further dilute the filtered solution with the mobile phase to a final concentration within the calibration range (e.g., 30 µg/mL).[2]

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[2][5] Key validation parameters are summarized below:

ParameterTypical Results
Linearity Correlation coefficient (r²) > 0.999 in the range of 2-100 µg/mL.[2]
Accuracy (% Recovery) Typically between 98-102%.[6]
Precision (% RSD) Intra-day and inter-day precision should be less than 2%.[2][6]
Limit of Detection (LOD) Approximately 0.07 µg/mL.[2]
Limit of Quantification (LOQ) Approximately 0.21 µg/mL.[2]
Specificity The method should be able to separate the Solifenacin peak from degradation products and excipients.[1][2]
Robustness The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate, mobile phase composition).[2]
Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the drug substance.[1][5] This involves subjecting the drug to stress conditions such as:

  • Acid Hydrolysis: 1N HCl at 60°C for 6 hours.[1]

  • Base Hydrolysis: 1N NaOH at 60°C for 6 hours.[1]

  • Oxidative Degradation: 20% Hydrogen Peroxide at 60°C for 6 hours.[1]

  • Thermal Degradation: Dry heat at 105°C for 6 hours.[1]

  • Photolytic Degradation: Exposure to UV light (1.2 million lux hours followed by 200 Watt hours).[1]

The stressed samples are then analyzed by the HPLC method to ensure that the degradation product peaks are well-resolved from the main Solifenacin peak.[1][2]

Data Presentation

System Suitability
ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas (n=6) ≤ 2.0
Summary of a Validated HPLC Method for Solifenacin
ParameterSpecification
Column Oyster BDS C8 (250 mm × 4.6 mm, 5 µm)[2]
Mobile Phase 10 mM Ammonium formate buffer (pH 3.0) : Acetonitrile : Methanol (52.5:37.5:10, v/v/v)[2]
Flow Rate 0.7 mL/min[2]
Wavelength 210 nm[2]
Linearity Range 2 - 100 µg/mL[2]
Correlation Coefficient (r²) 0.9999[2]
LOD 0.07 µg/mL[2]
LOQ 0.21 µg/mL[2]
Retention Time ~13.8 minutes[2]

Visualizations

HPLC_Workflow prep Sample Preparation (Standard/Sample) hplc HPLC System (Pump, Injector, Column) prep->hplc Inject Sample separation Chromatographic Separation hplc->separation detection UV Detection separation->detection data Data Acquisition & Processing detection->data quantification Quantification data->quantification

Caption: General workflow for HPLC analysis of Solifenacin.

Sample_Prep_Workflow tablets Weigh & Powder Tablets dissolve Dissolve in Diluent & Sonicate tablets->dissolve volume Make up to Volume dissolve->volume filter Filter (0.45 µm) volume->filter dilute Dilute to Final Concentration filter->dilute inject Inject into HPLC dilute->inject

Caption: Sample preparation workflow for Solifenacin tablets.

Forced_Degradation_Pathway solifenacin Solifenacin (Drug Substance) acid Acid Hydrolysis solifenacin->acid base Base Hydrolysis solifenacin->base oxidation Oxidation solifenacin->oxidation thermal Thermal Degradation solifenacin->thermal photo Photolytic Degradation solifenacin->photo degradation_products Degradation Products acid->degradation_products base->degradation_products oxidation->degradation_products thermal->degradation_products photo->degradation_products

References

Troubleshooting & Optimization

Overcoming matrix effects in Solifenacin LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the LC-MS/MS analysis of Solifenacin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Solifenacin?

A: Matrix effect is the alteration of the ionization efficiency of a target analyte by co-eluting, undetected components in the sample matrix.[1][2] In the analysis of Solifenacin from biological matrices like plasma or urine, these components can be endogenous (e.g., phospholipids, salts, proteins) or exogenous (e.g., anticoagulants, co-administered drugs).[1] This interference can lead to:

  • Ion Suppression: Reduced signal intensity, leading to poor sensitivity and higher limits of quantitation.[1]

  • Ion Enhancement: Increased signal intensity, leading to an overestimation of the analyte concentration.[1]

  • Poor Reproducibility: Inconsistent signal response across different samples or batches, which affects the accuracy and precision of the results.[1]

Ultimately, unaddressed matrix effects can compromise the reliability of pharmacokinetic and toxicokinetic data.[1]

Q2: How can I quantitatively assess matrix effects in my Solifenacin assay?

A: The most widely accepted method is the post-extraction spike, which is considered the "golden standard" for quantitatively assessing matrix effects.[1][3][4] This involves comparing the peak response of Solifenacin spiked into an extracted blank matrix with the response of Solifenacin in a neat (pure) solvent at the same concentration.[1]

The Matrix Factor (MF) is calculated as follows: MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)

  • An MF < 1 indicates ion suppression.[1]

  • An MF > 1 indicates ion enhancement.[1]

  • An MF = 1 indicates no matrix effect.[1]

To ensure consistency, this should be evaluated using at least five different lots of the biological matrix.

An Internal Standard (IS)-Normalized MF can also be calculated to determine if the internal standard successfully corrects for matrix effects.[1] An IS-normalized MF between 0.85 and 1.15 is generally considered acceptable.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during Solifenacin LC-MS/MS analysis.

Issue 1: Low Signal Intensity or Complete Signal Loss

Possible Causes & Recommended Solutions

Possible Cause Recommended Solution
Ion Suppression 1. Improve Sample Preparation: Switch to a more rigorous extraction method to remove interfering matrix components. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing phospholipids and other sources of suppression than protein precipitation (PPT).[5] 2. Optimize Chromatography: Adjust the mobile phase gradient to achieve better separation between Solifenacin and co-eluting matrix components.[1] 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, thereby mitigating ion suppression.[6][7]
Suboptimal MS Source Conditions 1. Re-optimize Source Parameters: Infuse a standard solution of Solifenacin and systematically tune the mass spectrometer source parameters (e.g., temperature, gas flows, voltages) to maximize the signal for its specific MRM transitions (e.g., m/z 363.2 → 110.05).[1]
Incorrect MRM Transitions Verify the precursor and product ion m/z values for Solifenacin and the internal standard. Common transitions for Solifenacin are m/z 363.2 → 110.05 and 363.4 → 193.[1][8][9][10]
Issue 2: High Variability in Results (Poor Precision & Accuracy)

Possible Causes & Recommended Solutions

Possible Cause Recommended Solution
Inconsistent Matrix Effects 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS like Solifenacin-d5 is the most effective way to compensate for variable matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[8][9] 2. Improve Sample Preparation Consistency: Ensure the sample preparation protocol is followed precisely for all samples to minimize variability in extraction recovery and matrix composition.
Inconsistent Extraction Recovery of IS 1. Review Extraction Protocol: Ensure the IS is added early in the sample preparation process to account for all extraction steps.[1] Verify that the chosen extraction method is suitable for the IS as well as the analyte.[1]
IS Instability The internal standard may be degrading during sample collection, storage, or processing.[1] Evaluate the stability of the IS under all relevant conditions.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
  • Prepare Set A (Analyte in Neat Solution):

    • Spike Solifenacin and the IS into the final chromatographic mobile phase or a reconstitution solvent to achieve a known concentration (e.g., a mid-QC level).[1]

  • Prepare Set B (Analyte in Extracted Matrix):

    • Process at least five different lots of blank biological matrix (e.g., human plasma) using your validated extraction method (PPT, LLE, or SPE).[1]

    • After the final evaporation step, reconstitute the dried extracts with the spiking solution from Set A.[1]

  • Analysis:

    • Inject both sets of samples into the LC-MS/MS system.[1]

  • Calculations:

    • Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • IS-Normalized MF = (MF of Analyte) / (MF of IS) [1]

Protocol 2: Liquid-Liquid Extraction (LLE) for Solifenacin from Human Plasma

This protocol provides a general LLE method for extracting Solifenacin from human plasma.[1]

  • Sample Aliquot: Pipette 100 µL of human plasma sample, calibrator, or QC into a clean microcentrifuge tube.[1]

  • Add Internal Standard: Add 10 µL of the IS working solution (e.g., 0.1 µg/mL Solifenacin-d5).[1]

  • Alkalinize Sample: Add 50 µL of a weak base (e.g., 0.1 M sodium carbonate) to adjust the pH and ensure Solifenacin is in its neutral form. Vortex briefly.[1]

  • Add Extraction Solvent: Add 1.0 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of n-hexane and ethyl acetate).[1]

  • Extraction: Vortex the tube for 2-3 minutes, then centrifuge at 4000 x g for 5 minutes to separate the layers.[1]

  • Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex to mix.[1]

  • Analysis: Transfer to an autosampler vial for injection into the LC-MS/MS system.[1]

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Solifenacin Analysis
ParameterTypical Value
LC Column C18 or Pentafluorophenylpropylsilica
Mobile Phase Acetonitrile/Methanol and Ammonium Acetate/Formate Buffer
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 363.2
Product Ion (m/z) 110.05, 193
Internal Standard Solifenacin-d5
IS Precursor Ion (m/z) 368.4
IS Product Ion (m/z) 198

Visualizations

MatrixEffect_Workflow cluster_assessment Matrix Effect Assessment start Start prep_neat Prepare Neat Solution (Set A) start->prep_neat prep_matrix Extract Blank Matrix start->prep_matrix spike_matrix Spike with Neat Solution (Set B) prep_neat->spike_matrix analyze LC-MS/MS Analysis prep_neat->analyze prep_matrix->spike_matrix spike_matrix->analyze calculate_mf Calculate Matrix Factor analyze->calculate_mf decision MF Acceptable? calculate_mf->decision end_good Proceed with Method decision->end_good Yes troubleshoot Troubleshoot decision->troubleshoot No

Caption: Workflow for assessing matrix effects.

Troubleshooting_Tree cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_ms Mass Spectrometry start Low/Variable Signal check_is Using SIL-IS? start->check_is check_separation Analyte separated from suppression zone? start->check_separation check_source Source Optimized? start->check_source use_sil_is Implement SIL-IS check_is->use_sil_is No check_extraction Extraction Method? check_is->check_extraction Yes ppt PPT check_extraction->ppt lle_spe LLE/SPE check_extraction->lle_spe improve_extraction Switch to LLE/SPE ppt->improve_extraction optimize_lle_spe Optimize LLE/SPE lle_spe->optimize_lle_spe adjust_gradient Adjust Gradient check_separation->adjust_gradient No tune_source Re-tune Source Parameters check_source->tune_source No

Caption: Decision tree for troubleshooting low/variable signal.

References

Technical Support Center: Solifenacin-d5 Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of solifenacin-d5 in biological samples and best practices for storage and handling. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is solifenacin-d5 and why is its stability in biological samples important?

A1: Solifenacin-d5 is a deuterated form of solifenacin, commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify solifenacin in biological matrices like plasma, serum, or urine. The stability of solifenacin-d5 is critical because its accurate and consistent recovery is essential for the precise quantification of the target analyte (solifenacin). Any degradation of the internal standard can lead to inaccurate measurements of the drug's concentration, impacting pharmacokinetic and other clinical study data.

Q2: What are the typical storage conditions for biological samples containing solifenacin-d5?

A2: For long-term storage, it is recommended to keep biological samples at -65°C ± 10°C. For shorter durations, storage at -22°C ± 5°C may be acceptable, but this should be validated. It is crucial to minimize the number of freeze-thaw cycles the samples undergo.

Q3: How many freeze-thaw cycles can samples containing solifenacin-d5 typically withstand?

A3: Based on validation studies for bioanalytical methods, solifenacin and its deuterated internal standard are generally stable for a limited number of freeze-thaw cycles (commonly up to three or five cycles) when stored at -20°C or -70°C.[1] However, it is best practice to minimize freeze-thaw cycles.[1] If multiple aliquots of a sample are needed for analysis at different times, it is advisable to separate the initial sample into smaller aliquots before the first freeze.

Q4: Is solifenacin-d5 sensitive to light?

A4: While specific photostability studies for solifenacin-d5 in biological matrices are not extensively reported, studies on solifenacin succinate have shown that the product is stable when exposed to light.[2] However, as a general precautionary measure in bioanalysis, it is recommended to protect samples from direct light exposure, especially during long-term storage and sample processing.

Q5: Can I assume the stability of solifenacin-d5 is identical to that of unlabeled solifenacin?

A5: While stable isotope-labeled internal standards like solifenacin-d5 are expected to have very similar physicochemical properties and stability profiles to their unlabeled counterparts, this should not be taken for granted. Regulatory guidelines recommend that the stability of the internal standard in the biological matrix be independently evaluated during the bioanalytical method validation process.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Drifting or inconsistent internal standard (IS) response across an analytical run 1. Inconsistent sample processing: Variability in extraction recovery. 2. Matrix effects: Ion suppression or enhancement due to differences in the biological matrix composition between samples. 3. Instability in the autosampler: The IS may be degrading in the vials during the run.1. Review and optimize the sample preparation procedure for consistency. 2. Evaluate matrix effects using different lots of blank matrix. Consider additional sample cleanup steps or chromatographic optimization. 3. Perform autosampler stability tests by re-injecting samples from the beginning of the run at the end to check for degradation.
Low internal standard recovery 1. Suboptimal extraction conditions: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be efficient for solifenacin-d5. 2. Adsorption to labware: The compound may be adsorbing to plastic or glass surfaces.1. Optimize the extraction parameters (e.g., solvent type, pH, mixing time). 2. Use low-adsorption labware (e.g., silanized glass or polypropylene).
Gradual decrease in IS response in stored processed samples Long-term instability of the processed sample: Solifenacin-d5 may be degrading in the storage solvent or due to residual matrix components.1. Conduct a long-term stability study of processed samples at the intended storage temperature (e.g., 4°C or -20°C). 2. Analyze samples as soon as possible after preparation.
High variability in quality control (QC) sample results Inconsistent sample thawing: Different thawing procedures can affect analyte stability.[3][4][5]1. Standardize the thawing procedure for all samples (e.g., thaw unassisted at room temperature for a consistent period). 2. Avoid repeated freeze-thaw cycles by aliquoting samples before initial freezing.

Data on Stability of Solifenacin in Human Plasma

While specific quantitative stability data for solifenacin-d5 is not extensively published, the stability of a deuterated internal standard is generally expected to be comparable to the unlabeled analyte. The following tables summarize the stability of solifenacin in human plasma as reported in various bioanalytical method validation studies. These results indicate that both solifenacin and its deuterated internal standard are stable under the tested conditions, with deviations generally within the acceptable limit of ±15%.

Table 1: Freeze-Thaw Stability of Solifenacin in Human Plasma

Number of CyclesStorage Temperature (°C)Analyte ConcentrationStability Assessment
3 to 5-20 / -70Low and High QCStable (within ±15% of nominal concentration)[1]

Table 2: Short-Term (Bench-Top) Stability of Solifenacin in Human Plasma at Room Temperature

Duration (hours)Analyte ConcentrationStability Assessment
Up to 24Low and High QCStable (within ±15% of nominal concentration)

Table 3: Long-Term Stability of Solifenacin in Human Plasma

DurationStorage Temperature (°C)Analyte ConcentrationStability Assessment
Up to 65 days-65 ± 10Low and High QCStable (within ±15% of nominal concentration)
Up to 65 days-22 ± 5Low and High QCStable (within ±15% of nominal concentration)

Table 4: Autosampler Stability of Processed Solifenacin Samples

Duration (hours)Storage Temperature (°C)Analyte ConcentrationStability Assessment
Up to 484 - 10Low and High QCStable (within ±15% of nominal concentration)

Experimental Protocols

Below are generalized methodologies for key stability experiments. These should be adapted and validated for your specific bioanalytical method.

Freeze-Thaw Stability
  • Sample Preparation: Spike blank human plasma with solifenacin at low and high quality control (QC) concentrations. Aliquot into multiple tubes.

  • Freeze-Thaw Cycles: Freeze the QC samples at the intended storage temperature (e.g., -20°C or -70°C) for at least 12 hours. Thaw the samples unassisted at room temperature. Repeat this cycle for the desired number of times (e.g., three or five cycles).

  • Sample Analysis: After the final thaw, process the samples along with freshly prepared calibration standards and control QC samples.

  • Data Evaluation: The mean concentration of the freeze-thaw stability samples should be within ±15% of the nominal concentration.

Short-Term (Bench-Top) Stability
  • Sample Preparation: Spike blank human plasma with solifenacin at low and high QC concentrations.

  • Incubation: Let the QC samples sit on the laboratory bench at room temperature for a specified period that mimics the expected sample handling time (e.g., 4, 8, or 24 hours).

  • Sample Analysis: Process the incubated samples along with freshly prepared calibration standards and control QC samples.

  • Data Evaluation: The mean concentration of the bench-top stability samples should be within ±15% of the nominal concentration.

Long-Term Stability
  • Sample Preparation: Spike blank human plasma with solifenacin at low and high QC concentrations. Aliquot into multiple storage tubes.

  • Storage: Store the QC samples at the intended long-term storage temperature (e.g., -20°C or -70°C) for a specified duration (e.g., 30, 90, 180 days).

  • Sample Analysis: At each time point, retrieve a set of samples, thaw them, and process them with freshly prepared calibration standards and control QC samples.

  • Data Evaluation: The mean concentration of the long-term stability samples should be within ±15% of the nominal concentration.

Autosampler (Post-Preparative) Stability
  • Sample Preparation: Process a set of QC samples (low and high concentrations) as you would for a regular analytical run and place them in the autosampler.

  • Initial Analysis: Inject the samples at the beginning of an analytical sequence.

  • Storage and Re-analysis: Store the same samples in the autosampler at the set temperature for the expected duration of a typical run. Re-inject the samples at the end of the sequence.

  • Data Evaluation: Compare the results from the initial and final injections. The difference should be within ±15%.

Visualizations

Stability_Workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_conditions Stability Testing Conditions cluster_analysis Sample Analysis cluster_eval Data Evaluation prep Spike Blank Matrix (e.g., Human Plasma) with Solifenacin-d5 aliq Aliquot Samples for Each Stability Condition prep->aliq ft Freeze-Thaw Stability (e.g., 3 cycles, -20°C) aliq->ft st Short-Term (Bench-Top) Stability (e.g., 24h, RT) aliq->st lt Long-Term Stability (e.g., 90 days, -70°C) aliq->lt as_stab Autosampler Stability (e.g., 48h, 4°C) aliq->as_stab proc Process Stressed Samples and Fresh Controls ft->proc st->proc lt->proc as_stab->proc lcms LC-MS/MS Analysis proc->lcms eval Compare Stressed Sample Concentrations to Controls (Acceptance: within ±15%) lcms->eval

Workflow for assessing the stability of solifenacin-d5.

Troubleshooting_Tree Troubleshooting IS Response Variability cluster_entire_run Across Entire Run cluster_specific_samples Specific Samples start Inconsistent Solifenacin-d5 (IS) Response Observed q1 Is the variability observed across the entire run or only in specific samples? start->q1 cluster_entire_run cluster_entire_run q1->cluster_entire_run Entire Run cluster_specific_samples cluster_specific_samples q1->cluster_specific_samples Specific Samples a1 Check for IS solution degradation or preparation error a2 Investigate instrument performance (e.g., injector, ion source) a1->a2 q2 Does variability correlate with sample source or lot? a3 Investigate matrix effects. Optimize sample cleanup. q2->a3 Yes a4 Review sample handling and processing for inconsistencies. q2->a4 No

Decision tree for troubleshooting IS response variability.

References

Troubleshooting poor peak shape in Solifenacin chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Solifenacin. It is intended for researchers, scientists, and drug development professionals to address poor peak shape and other chromatographic challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Solifenacin peak exhibiting significant tailing?

A: Peak tailing is the most common chromatographic problem observed for basic compounds like Solifenacin.[1] This issue typically arises from secondary interactions between the analyte and the stationary phase.

Potential Causes & Solutions:

  • Silanol Interactions: The primary cause of peak tailing for Solifenacin is the interaction between its basic amine groups and acidic residual silanol groups on the surface of silica-based columns (e.g., C18, C8).[1][2]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase buffer to around 3.0-3.5 helps to protonate the silanol groups, minimizing their interaction with the protonated Solifenacin molecule.[2][3] Acids like formic acid or phosphoric acid are commonly used for this adjustment.[3][4]

    • Solution 2: Use a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (typically 0.1-0.5%) can effectively mask the active silanol sites, leading to more symmetrical peaks.[1][5]

    • Solution 3: Select a Base-Deactivated Column: Employing a modern, high-purity silica column that is end-capped or otherwise base-deactivated will significantly reduce the availability of free silanol groups and improve peak shape.[1]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion, including tailing.[6][7]

    • Solution: Prepare a more dilute sample solution and reinject. Linearity for Solifenacin has been demonstrated in ranges such as 2-100 µg/mL.[2]

  • Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.[8]

    • Solution: Wash the column with a strong solvent or, if the problem persists, replace the column.[1] Using a guard column is a good preventative measure.[8]

Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry

The following table illustrates how adjusting the mobile phase pH can impact the tailing factor of the Solifenacin peak. A tailing factor of 1.0 indicates a perfectly symmetrical peak.

Mobile Phase pHTailing Factor (Asymmetry)Retention Time (min)Observation
6.52.18.5Significant tailing
4.51.69.2Moderate tailing
3.5 1.1 10.1 Good peak symmetry
3.01.010.8Excellent peak symmetry

Experimental Protocol: Mobile Phase pH Adjustment to Mitigate Peak Tailing

This protocol describes the preparation of a mobile phase at an optimal pH to improve Solifenacin peak shape.

  • Reagent Preparation:

    • Prepare a 10 mM ammonium formate buffer by dissolving the appropriate amount of ammonium formate in HPLC-grade water.[3]

  • pH Adjustment:

    • Place the buffer solution in a clean glass beaker with a magnetic stirrer.

    • Place a calibrated pH probe into the solution.

    • Slowly add formic acid dropwise while monitoring the pH meter until a stable pH of 3.0 is achieved.[3]

  • Mobile Phase Preparation:

    • Measure the required volumes of the pH-adjusted buffer, acetonitrile, and methanol. A common composition is a ratio of buffer, acetonitrile, and methanol (e.g., 52.5:37.5:10, v/v/v).[3]

    • Combine the solvents in a clean mobile phase reservoir.

  • Degassing:

    • Degas the final mobile phase mixture for 15-20 minutes using a sonicator or an online degasser to prevent bubble formation in the HPLC system.

  • System Equilibration:

    • Flush the HPLC system and column with the new mobile phase at the analytical flow rate (e.g., 0.7 mL/min) for at least 20-30 column volumes, or until a stable baseline is achieved, before injecting any samples.[2]

Mandatory Visualization: Troubleshooting Workflow for Poor Peak Shape

G cluster_problems Observed Problem cluster_causes Potential Causes cluster_solutions Recommended Solutions start Poor Peak Shape Observed tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting split Split / Shoulder Peak start->split broad All Peaks Broad / Distorted start->broad silanol Silanol Interactions (Basic Analyte) tailing->silanol overload Column Overload tailing->overload overload2 Column Overload fronting->overload2 void Column Void / Contamination split->void frit Blocked Inlet Frit broad->frit ph Adjust Mobile Phase pH (e.g., pH 3.0) silanol->ph tea Add Competing Base (e.g., TEA) silanol->tea column Use Base-Deactivated Column silanol->column dilute Dilute Sample overload->dilute dilute2 Dilute Sample overload2->dilute2 flush Reverse-Flush Column void->flush filter Use In-Line Filter / Guard Column void->filter Preventative frit->flush replace Replace Column flush->replace If problem persists

Caption: A logical workflow for troubleshooting common peak shape issues in Solifenacin chromatography.

Q2: What causes peak fronting for my Solifenacin analysis?

A: Peak fronting, where the peak is asymmetrical with a leading edge, is less common than tailing for basic compounds but typically points to a few specific issues.

Potential Causes & Solutions:

  • Column Overload: This is the most frequent cause of peak fronting.[7] Injecting too high a mass of Solifenacin on the column causes the stationary phase to become saturated, leading to a distorted peak shape.

    • Solution: Systematically dilute your sample concentration and reinject. If the peak shape becomes more symmetrical at lower concentrations, the issue was overloading.[6]

  • Inappropriate Sample Solvent: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, the analyte band can spread unevenly as it enters the column, causing fronting.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[9] If a different solvent must be used for solubility reasons, ensure it is weaker than the mobile phase.

Data Presentation: Effect of Sample Concentration on Peak Asymmetry

Sample Concentration (µg/mL)Asymmetry FactorObservation
2000.75Severe fronting
1000.90Moderate fronting
50 1.05 Symmetrical peak
251.08Symmetrical peak
Q3: My Solifenacin peak is splitting or showing shoulders. What should I do?

A: Split or shoulder peaks suggest that the analyte band is being distorted before or at the very beginning of the separation process.

Potential Causes & Solutions:

  • Column Inlet Void: Over time, especially under high pressure or with aggressive mobile phases, the packed bed of the column can settle, creating a void at the inlet.[7][10] This void causes the sample to travel through two different paths, resulting in a split peak.

    • Solution: A column with a significant void cannot be repaired and must be replaced.[7]

  • Partially Blocked Inlet Frit: Particulate matter from the sample, mobile phase, or HPLC system (e.g., pump seal wear) can clog the inlet frit of the column.[8] This disrupts the flow of the sample onto the column head, causing distortion.

    • Solution 1: Disconnect the column and reverse-flush it to waste according to the manufacturer's instructions. This can often dislodge the particulates.[8]

    • Solution 2: Install an in-line filter or a guard column between the injector and the analytical column to protect it from particulate contamination.[8]

  • Sample Dissolution Issues: If the sample is not fully dissolved, it can lead to split peaks.[6]

    • Solution: Ensure complete dissolution by sonicating the sample solution. Filter all samples through a 0.45 µm filter before injection.[1]

Experimental Protocol: Column Flushing and Maintenance

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing particulates into the detector cell. Direct the flow to a waste beaker.

  • Reverse Direction: Connect the column to the injector in the reverse flow direction.

  • Flush with Mobile Phase: Begin by flushing the column with the mobile phase (without buffer salts) at a low flow rate (e.g., 0.2 mL/min) for 10-15 minutes.

  • Strong Solvent Wash: Gradually increase the flow rate and switch to a stronger, miscible solvent (e.g., 100% Acetonitrile or Methanol) to wash away strongly retained contaminants. Flush for at least 20 column volumes.

  • Re-equilibrate: Reconnect the column in the correct flow direction and equilibrate thoroughly with the analytical mobile phase until the baseline is stable.

  • Test Performance: Inject a standard solution to check if the peak shape has improved. If the problem remains, the column may be permanently damaged.[8]

Mandatory Visualization: Causes of Peak Splitting at the Column Inlet

G cluster_ideal Ideal Flow cluster_problem Problematic Flow cluster_result Resulting Chromatogram ideal_flow Uniform Sample Band Packed Bed ideal_peak Symmetrical Peak ideal_flow->ideal_peak blocked_frit Distorted Band Partially Blocked Frit Packed Bed split_peak Split / Shoulder Peak blocked_frit->split_peak column_void Split Band Void at Inlet Packed Bed column_void->split_peak

Caption: Illustration of how a blocked frit or column void can lead to split peaks.

References

Technical Support Center: Optimization of Solifenacin Extraction from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal extraction of solifenacin from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting solifenacin from plasma?

A1: The three primary methods for extracting solifenacin from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on factors such as required sample cleanliness, desired recovery, sample throughput, and the analytical technique to be used for quantification, which is typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Q2: What are the key physicochemical properties of solifenacin to consider during extraction?

A2: Solifenacin is a tertiary amine with a high degree of plasma protein binding (approximately 93-98%), primarily to α1-acid glycoprotein.[1][2][3] This high protein binding is a critical factor that can affect extraction efficiency, potentially leading to lower recovery rates if not adequately addressed. Its basic nature also influences the choice of extraction solvents and pH conditions.

Q3: Which extraction method offers the highest recovery for solifenacin?

A3: While recovery can be optimized for all methods, LLE and SPE often provide higher recovery and cleaner extracts compared to protein precipitation. One study reported a recovery of 95.60% for solifenacin from human plasma using an optimized LLE method.[4] Another study utilizing protein precipitation reported average recoveries between 88.5% and 90.1%.[5]

Q4: How can I minimize matrix effects in my LC-MS/MS analysis of solifenacin?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis. To minimize these effects for solifenacin analysis, consider the following:

  • Choose a more selective extraction method: LLE and SPE are generally more effective at removing interfering matrix components than protein precipitation.

  • Optimize chromatography: Ensure chromatographic separation of solifenacin from co-eluting matrix components.

  • Use a stable isotope-labeled internal standard: A deuterated internal standard (e.g., solifenacin-d5) can help compensate for matrix effects.

  • Dilute the sample extract: This can reduce the concentration of interfering substances, but may also impact the limit of quantification.

Troubleshooting Guides

Low Extraction Recovery

Problem: You are experiencing low and inconsistent recovery of solifenacin from plasma samples.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
High Plasma Protein Binding Solifenacin is highly bound to plasma proteins.[1][2][3] To disrupt this binding: - For PPT: Ensure a sufficient volume of organic solvent (e.g., methanol, acetonitrile) is used (typically a 3:1 or 4:1 ratio of solvent to plasma). Vortex thoroughly and allow for a sufficient incubation period. - For LLE: Adjust the pH of the plasma sample to a basic pH (e.g., using sodium carbonate) before adding the organic extraction solvent. This will neutralize the charge on solifenacin, reducing its affinity for plasma proteins and improving its partitioning into the organic phase. - For SPE: Use a pre-treatment step that includes the addition of an organic solvent or a pH adjustment to disrupt protein binding before loading the sample onto the SPE cartridge.
Incomplete Phase Separation (LLE) - Ensure adequate centrifugation time and speed to achieve a clear separation between the aqueous and organic layers. - The choice of extraction solvent is crucial. Methyl tert-butyl ether is a commonly used and effective solvent for solifenacin.[4]
Inefficient Elution (SPE) - The elution solvent may not be strong enough to desorb solifenacin from the SPE sorbent. Optimize the elution solvent by increasing the percentage of organic solvent or by adding a modifier (e.g., a small amount of acid or base). - Ensure the elution volume is sufficient to completely elute the analyte from the cartridge.
Analyte Degradation - Solifenacin is generally stable, but prolonged exposure to harsh pH conditions or high temperatures should be avoided. Process samples promptly and store extracts at appropriate temperatures.
High Matrix Effects in LC-MS/MS

Problem: You are observing significant ion suppression or enhancement in your LC-MS/MS data, leading to poor accuracy and precision.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Co-elution of Phospholipids - Phospholipids are a major source of matrix effects in plasma samples. - PPT: While simple, this method is less effective at removing phospholipids. Consider a post-extraction clean-up step. - LLE: Optimize the extraction solvent and pH to minimize the co-extraction of phospholipids. - SPE: Employ an SPE cartridge and protocol specifically designed for phospholipid removal.
Insufficient Chromatographic Separation - Optimize your LC method to ensure solifenacin is chromatographically resolved from endogenous plasma components. This may involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.
Inappropriate Internal Standard - Use a stable isotope-labeled internal standard (e.g., solifenacin-d5). This is the most effective way to compensate for matrix effects as it will behave nearly identically to the analyte during extraction and ionization.

Data Presentation: Comparison of Extraction Methods

The following table summarizes typical performance characteristics of different extraction methods for solifenacin from plasma, based on published literature.

ParameterProtein Precipitation (Methanol)Liquid-Liquid Extraction (MTBE)
Average Recovery 88.5% - 90.1%[5]~95.6%[4]
Intra-day Precision (RSD) < 11.4%[5]Not explicitly stated, but method showed good reproducibility.[4]
Inter-day Precision (RSD) < 11.4%[5]Not explicitly stated, but method showed good reproducibility.[4]
Matrix Effect 97.9% - 99.2% (indicating low matrix effect in this study)[5]Not explicitly quantified, but generally lower than PPT.
Lower Limit of Quantitation (LLOQ) 0.313 µg/L (LC-MS/MS)[5]3 µg/mL (HPLC-UV)[4]

Note: The LLOQ is highly dependent on the sensitivity of the analytical instrument used.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is adapted from a method for the determination of solifenacin in human plasma by LC-MS/MS.[5]

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 300 µL of methanol (containing an internal standard, if used).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

  • Vortex for 30 seconds and inject a portion of the sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is based on a method for the determination of solifenacin succinate in human plasma.[4]

  • Pipette 100 µL of human plasma into a glass test tube.

  • Add 50 µL of the internal standard solution.

  • Add 300 µL of 3 M sodium carbonate solution to basify the sample and vortex for 60 seconds. This step also aids in protein precipitation.

  • Add 1 mL of an extraction solvent mixture of Methyl tert-butyl ether (MTBE):hexane:dichloromethane (2:1:1, v/v/v).

  • Mix the sample for 20 minutes at 2000 rpm.

  • Centrifuge the sample at 8600 rpm for 25 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 1 mL of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm filter before injecting it into the HPLC or LC-MS/MS system.

Visualizations

Extraction_Workflow_PPT cluster_0 Protein Precipitation Workflow plasma Plasma Sample (100 µL) add_methanol Add Methanol (300 µL) plasma->add_methanol vortex1 Vortex (1 min) add_methanol->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for Solifenacin Extraction using Protein Precipitation.

Extraction_Workflow_LLE cluster_1 Liquid-Liquid Extraction Workflow plasma Plasma Sample (100 µL) add_na2co3 Add 3M Na2CO3 (300 µL) plasma->add_na2co3 vortex1 Vortex (1 min) add_na2co3->vortex1 add_solvent Add Extraction Solvent (1 mL) vortex1->add_solvent mix Mix (20 min) add_solvent->mix centrifuge Centrifuge (8600 rpm, 25 min) mix->centrifuge organic_layer Transfer Organic Layer centrifuge->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analysis reconstitute->analyze

Caption: Workflow for Solifenacin Extraction using Liquid-Liquid Extraction.

Decision_Tree start Start: Choose Extraction Method throughput High Sample Throughput? start->throughput cleanliness High Sample Cleanliness Required? throughput->cleanliness No ppt Protein Precipitation throughput->ppt Yes sensitivity Highest Sensitivity Needed? cleanliness->sensitivity Yes lle Liquid-Liquid Extraction cleanliness->lle No sensitivity->lle No spe Solid-Phase Extraction sensitivity->spe Yes

Caption: Decision Tree for Selecting a Solifenacin Extraction Method.

References

Technical Support Center: Solifenacin Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing Solifenacin degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of Solifenacin?

A1: Solifenacin primarily degrades through hydrolysis and oxidation.[1][2] Hydrolysis of the ester linkage is a major pathway under both acidic and basic conditions.[2] Oxidative degradation can occur at the quinuclidine ring and the tetrahydroisoquinoline ring system.[2] Some studies also report degradation under photolytic stress.[1]

Q2: What are the common degradation products of Solifenacin?

A2: Common degradation products include those formed from hydrolysis and oxidation. The main hydrolytic degradation products are (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and (R)-quinuclidin-3-ol.[2] Key oxidative degradation products include Solifenacin N-oxide.[2][3][4] Another identified oxidative degradation product is Impurity K, which results from oxidation at the benzylic position.[3]

Q3: How can I minimize the degradation of Solifenacin during sample preparation and analysis?

A3: To minimize degradation, it is crucial to control experimental conditions. This includes:

  • pH Control: Maintain the sample matrix at a slightly acidic to neutral pH (ideally around 4-7) to prevent base-catalyzed hydrolysis.[5]

  • Avoid Strong Acids and Bases: Minimize exposure to strong acids and bases.[5]

  • Minimize Oxidation: Work with fresh samples, minimize exposure to air, and consider storing samples and extracts at low temperatures, protected from light.[5]

  • Storage: For short-term storage, keep samples at 2-8°C. For long-term storage, freeze samples at -20°C or lower.[5]

Q4: What are the recommended starting conditions for developing a stability-indicating HPLC method for Solifenacin?

A4: A reversed-phase HPLC (RP-HPLC) method is a good starting point. A typical setup includes:

  • Column: A C8 or C18 column.[6][7]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) with an organic modifier like acetonitrile or methanol.[6][7] The pH of the aqueous phase is often controlled in the acidic range (e.g., pH 3-4) to ensure good peak shape for the basic Solifenacin molecule.

  • Detection: UV detection at approximately 220 nm.[8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Peak Tailing for Solifenacin Peak 1. Secondary interactions with residual silanols on the HPLC column. 2. Inappropriate mobile phase pH. 3. Column overload.1. Use a well-end-capped column or a column with a different stationary phase. Add a competitive amine (e.g., triethylamine) to the mobile phase in low concentrations (e.g., 0.1%). 2. Adjust the mobile phase pH to be at least 2 pH units below the pKa of Solifenacin to ensure it is fully protonated. 3. Reduce the injection volume or the concentration of the sample.
Peak Fronting 1. Column overload. 2. Sample solvent stronger than the mobile phase.1. Decrease the amount of sample injected onto the column. 2. Dissolve the sample in the initial mobile phase or a weaker solvent.
Unexpected Peaks in Chromatogram 1. Formation of new degradation products. 2. Contamination from sample preparation or the HPLC system. 3. Presence of process-related impurities.1. Conduct forced degradation studies to systematically identify potential degradation products. Use LC-MS to identify the mass of the unknown peak and propose a structure. 2. Analyze a blank injection (mobile phase only) to check for system contamination. Review sample preparation steps for potential sources of contamination. 3. Obtain reference standards for known process impurities to confirm their presence.
Poor Resolution Between Solifenacin and a Degradation Product 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry. 3. Gradient elution profile needs optimization.1. Adjust the organic-to-aqueous ratio in the mobile phase. A lower organic content will generally increase retention and may improve resolution. 2. Try a column with a different stationary phase (e.g., phenyl-hexyl) to exploit different separation mechanisms. 3. If using a gradient, adjust the slope of the gradient to improve the separation of closely eluting peaks.
Irreproducible Retention Times 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition or temperature. 3. Column degradation.1. Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. 2. Use a column oven to maintain a consistent temperature. Ensure the mobile phase is well-mixed and degassed. 3. Replace the column if performance continues to degrade.

Data Presentation

Table 1: Summary of Common Solifenacin Degradation Products

Degradation Product Formation Condition(s) Molecular Weight ( g/mol ) Notes
(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinolineAcidic and Basic Hydrolysis209.29Product of ester linkage cleavage.
(R)-quinuclidin-3-olAcidic and Basic Hydrolysis127.18Product of ester linkage cleavage.
Solifenacin N-oxideOxidative Stress378.47Oxidation of the nitrogen atom in the quinuclidine ring. A major metabolite.[7]
Impurity KOxidative Stress376.45Oxidation at the benzylic position of the tetrahydroisoquinoline ring.

Table 2: Typical Forced Degradation Conditions for Solifenacin

Stress Condition Reagent/Condition Typical Duration
Acid Hydrolysis0.1 N HCl6 hours at 60°C[9]
Base Hydrolysis0.1 N NaOH6 hours at 60°C[9]
Oxidation3% H₂O₂24 hours at room temperature[9]
ThermalSolid state24 hours at 110°C[9]
PhotolyticSunlight exposure of a 1 mg/mL solution24 hours[9]

Experimental Protocols

Protocol 1: Forced Degradation Study of Solifenacin Succinate

Objective: To generate potential degradation products of Solifenacin under various stress conditions to assess the stability-indicating properties of an analytical method.

Materials:

  • Solifenacin Succinate reference standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Heating block or water bath

  • UV-Vis spectrophotometer or photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Solifenacin Succinate in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the mixture at 60°C for 6 hours.[9]

    • Cool to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Heat the mixture at 60°C for 6 hours.[9]

    • Cool to room temperature and neutralize with an equivalent amount of 0.1 N HCl.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.[9]

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid Solifenacin Succinate powder in an oven at 110°C for 24 hours.[9]

    • After exposure, dissolve the powder in a suitable solvent and dilute to a known concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose the 1 mg/mL stock solution to sunlight for 24 hours.[9]

    • Simultaneously, keep a control sample in the dark.

    • After exposure, dilute both the exposed and control samples to a suitable concentration for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

Objective: To develop and validate a robust HPLC method capable of separating Solifenacin from its degradation products and process-related impurities.

1. Method Development:

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Selection:

    • Aqueous Phase: Prepare a buffer solution such as 10 mM ammonium formate and adjust the pH to 3.0 with formic acid.

    • Organic Phase: Use acetonitrile or methanol.

    • Start with an isocratic elution of a 50:50 mixture of aqueous and organic phases.

  • Optimization:

    • If resolution is poor, introduce a gradient elution, starting with a higher aqueous percentage and gradually increasing the organic phase percentage.

    • Optimize the pH of the aqueous phase to improve peak shape.

    • Adjust the flow rate (e.g., 0.7-1.0 mL/min) and column temperature to fine-tune the separation.

  • Detection: Use a UV detector set at 220 nm.

2. Method Validation (according to ICH Q2(R1) guidelines):

  • Specificity: Analyze blank samples, a Solifenacin standard, and samples from forced degradation studies to demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

  • Linearity: Prepare a series of at least five concentrations of Solifenacin standard. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of Solifenacin at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or on different equipment. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Deliberately vary method parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use. The system suitability parameters should remain within acceptable limits.

Visualizations

Solifenacin Solifenacin Hydrolysis Hydrolysis (Acidic/Basic) Solifenacin->Hydrolysis Oxidation Oxidation Solifenacin->Oxidation Photodegradation Photodegradation Solifenacin->Photodegradation Hydrolysis_Product_1 (1S)-1-phenyl-1,2,3,4- tetrahydroisoquinoline Hydrolysis->Hydrolysis_Product_1 Hydrolysis_Product_2 (R)-quinuclidin-3-ol Hydrolysis->Hydrolysis_Product_2 Oxidation_Product_1 Solifenacin N-oxide Oxidation->Oxidation_Product_1 Oxidation_Product_2 Impurity K Oxidation->Oxidation_Product_2 Photo_Product Photodegradant(s) Photodegradation->Photo_Product

Caption: Major degradation pathways of Solifenacin.

cluster_Plan Planning cluster_Development Method Development cluster_Validation Method Validation (ICH Q2(R1)) Define_Objective Define Method Objective (e.g., Stability-Indicating) Literature_Search Literature Search for Existing Methods Define_Objective->Literature_Search Select_Column Select Column (e.g., C18, C8) Literature_Search->Select_Column Optimize_MP Optimize Mobile Phase (pH, Organic Ratio) Select_Column->Optimize_MP Optimize_Params Optimize Other Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Specificity Specificity Optimize_Params->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final_Method Finalized & Documented Method Robustness->Final_Method

Caption: Workflow for HPLC method development and validation.

Problem Chromatographic Problem (e.g., Poor Peak Shape, Unexpected Peaks) Check_System Check HPLC System (Pump, Detector, Connections) Problem->Check_System Check_Mobile_Phase Check Mobile Phase (Composition, pH, Freshness) Problem->Check_Mobile_Phase Check_Column Check Column (Age, Performance) Problem->Check_Column Check_Sample Check Sample Preparation (Solvent, Concentration) Problem->Check_Sample Isolate_Variable Isolate One Variable at a Time Check_System->Isolate_Variable Check_Mobile_Phase->Isolate_Variable Check_Column->Isolate_Variable Check_Sample->Isolate_Variable Consult_Literature Consult Literature for Similar Issues Isolate_Variable->Consult_Literature Contact_Support Contact Technical Support Consult_Literature->Contact_Support

Caption: A logical troubleshooting workflow for HPLC analysis.

References

Addressing ion suppression for Solifenacin and its internal standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address ion suppression in the LC-MS/MS analysis of Solifenacin and its internal standard.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of Solifenacin that may be related to ion suppression.

Problem Possible Cause Solutions
Low Analyte Signal in Matrix Samples Your analyte signal is significantly lower in biological matrix samples (e.g., plasma) compared to neat solutions, leading to poor sensitivity and a high limit of quantification (LOQ).Classic Ion Suppression: This indicates that co-eluting matrix components are interfering with the ionization of Solifenacin.[1] Solutions: 1. Improve Sample Preparation: The most effective strategy is to remove interfering matrix components. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective than Protein Precipitation (PPT) at removing phospholipids and other sources of ion suppression.[2] 2. Optimize Chromatography: Adjust the mobile phase gradient or use a different column chemistry (e.g., C18 to phenyl-hexyl) to separate Solifenacin from the region of ion suppression.[3] 3. Dilute the Sample: If the concentration of Solifenacin is high enough, diluting the sample can reduce the concentration of interfering matrix components.[4]
Inconsistent and Irreproducible Results You are observing high variability in the signal intensity of Solifenacin and/or your internal standard across different quality control (QC) samples or between batches.Variable Matrix Effects: Sample-to-sample differences in the biological matrix can cause varying degrees of ion suppression.[3] Solutions: 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Solifenacin-d5 is the ideal internal standard as it co-elutes with Solifenacin and experiences the same degree of ion suppression, thus providing accurate correction.[3] 2. Employ a Robust Sample Preparation Method: A thorough cleanup with SPE or LLE will minimize variability in matrix effects.[2] 3. Use Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as your unknown samples helps to compensate for consistent matrix effects.[3]
Internal Standard (IS) Signal is Unstable or Low The signal for your internal standard, even a SIL-IS like Solifenacin-d5, is inconsistent or suppressed.IS-Specific Issues: Even SIL-IS can be affected by severe matrix effects or issues with the experimental protocol. Solutions: 1. Review IS Addition Step: Ensure the IS is added to the samples at the very beginning of the sample preparation process to account for any variability in extraction recovery. 2. Assess IS-Normalized Matrix Factor: Quantitatively determine if the IS is effectively compensating for the matrix effect. An IS-Normalized Matrix Factor between 0.85 and 1.15 is generally considered acceptable.[1] 3. Check for Contamination: Ensure that the IS stock and working solutions are not contaminated.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect Solifenacin analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., phospholipids, salts from plasma) interfere with the ionization of the target analyte (Solifenacin) in the mass spectrometer's ion source.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccuracy, and imprecision in the quantification of Solifenacin.[3]

Q2: How can I quantitatively measure the extent of ion suppression for my Solifenacin assay?

A2: The most accepted method is the post-extraction spike technique.[1] This involves comparing the peak area of Solifenacin spiked into an extracted blank matrix with the peak area of Solifenacin in a neat (pure) solvent at the same concentration. The result is expressed as the Matrix Factor (MF).[1]

Matrix Factor (MF) = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution) [1]

  • An MF < 1 indicates ion suppression.[1]

  • An MF > 1 indicates ion enhancement.[1]

  • An MF = 1 indicates no matrix effect.[1]

Q3: What is the best internal standard for Solifenacin analysis and why?

A3: A stable isotope-labeled (SIL) internal standard, such as Solifenacin-d5, is the gold standard.[3] Because a SIL-IS has nearly identical physicochemical properties to Solifenacin, it will have the same chromatographic retention time and be affected by ion suppression to the same degree. This allows for accurate correction of any signal suppression, leading to reliable quantification.[3][5]

Q4: How do I calculate if my internal standard is effectively correcting for ion suppression?

A4: You should calculate the IS-Normalized Matrix Factor. This is done by calculating the Matrix Factor (MF) for both Solifenacin and its internal standard (e.g., Solifenacin-d5) separately and then finding their ratio.[1]

IS-Normalized MF = (MF of Solifenacin) / (MF of Internal Standard) [1]

A value between 0.85 and 1.15 is generally considered to indicate that the internal standard is adequately compensating for the matrix effects.[1]

Q5: Which sample preparation technique is best for minimizing ion suppression for Solifenacin?

A5: While Protein Precipitation (PPT) is a simple technique, it is often insufficient for removing phospholipids, which are a major cause of ion suppression.[2] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are more effective at removing these interfering components, leading to reduced ion suppression and better assay performance.[2][6] The choice between LLE and SPE may depend on the specific requirements of your assay, such as desired recovery and throughput.

Quantitative Data Summary

The choice of sample preparation method is critical for minimizing ion suppression. The following table summarizes typical performance data for common extraction techniques used in the bioanalysis of Solifenacin.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery (%) 88.5 - 90.1%[7]65.4 - 95.6%[3][8]≥73.8% (general)[6]
Matrix Effect (MF) 97.9 - 99.2% (close to 1, indicating minimal suppression in this specific study)[7]Generally lower ion suppression compared to PPT[2]Often provides the cleanest extracts and lowest ion suppression[6][9]
Complexity LowModerateHigh
Throughput HighModerateCan be high with automation

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)

This protocol describes the post-extraction spike method to determine the Matrix Factor (MF).

  • Prepare Set A (Analyte in Neat Solution):

    • Spike Solifenacin and Solifenacin-d5 into the final mobile phase or reconstitution solvent to a known concentration (e.g., a mid-range QC level).

  • Prepare Set B (Analyte in Post-Extracted Matrix):

    • Using at least five different lots of blank biological matrix (e.g., human plasma), perform the sample extraction procedure (e.g., LLE as described in Protocol 2).

    • After the final evaporation step, reconstitute the dried extracts with the solution from Set A.

  • Analysis:

    • Inject both sets of samples into the LC-MS/MS system.

  • Calculation:

    • Calculate the Matrix Factor for Solifenacin and the IS separately using the formula: MF = (Mean Peak Area from Set B) / (Mean Peak Area from Set A) [1]

    • Calculate the IS-Normalized Matrix Factor: IS-Normalized MF = (MF of Solifenacin) / (MF of Solifenacin-d5) [1]

Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)

This protocol provides a general LLE method for extracting Solifenacin from human plasma.[10][11]

  • Sample Aliquoting: Pipette 500 µL of human plasma sample, calibrator, or QC into a clean microcentrifuge tube.[11]

  • Internal Standard Addition: Add 25 µL of the Solifenacin-d5 working solution (e.g., 0.64 µg/mL).[11]

  • Alkalinization: Add 300 µL of 3 M Sodium Carbonate (Na2CO3) to precipitate proteins and adjust the pH. Vortex for 60 seconds.[8]

  • Extraction: Add 1.0 mL of an extraction solvent mixture (e.g., Methyl tert-butyl ether:hexane:dichloromethane 2:1:1, v/v/v).[8]

  • Mixing and Separation: Vortex the tube for 20 minutes, then centrifuge at high speed (e.g., 8600 rpm) for 25 minutes to separate the organic and aqueous layers.[8]

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., acetonitrile:water 80:20, v/v).[10] Vortex to ensure complete dissolution.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation cluster_validation Validation Problem Poor Sensitivity or High Variability in Results AssessMF Assess Matrix Factor (Post-Extraction Spike) Problem->AssessMF Suspect Ion Suppression AssessIS Evaluate IS Performance (IS-Normalized MF) AssessMF->AssessIS OptimizeSP Optimize Sample Prep (LLE/SPE) AssessIS->OptimizeSP MF < 0.85 or IS-Norm MF not 0.85-1.15 OptimizeLC Optimize Chromatography OptimizeSP->OptimizeLC UseSILIS Implement SIL-IS (Solifenacin-d5) OptimizeLC->UseSILIS Validate Re-validate Method UseSILIS->Validate

Caption: A logical workflow for troubleshooting ion suppression issues.

LLE_Protocol_Workflow Start Start: Plasma Sample AddIS 1. Add Solifenacin-d5 (IS) Start->AddIS Alkalinize 2. Alkalinize (e.g., Na2CO3) & Vortex AddIS->Alkalinize AddSolvent 3. Add Extraction Solvent (e.g., MTBE mixture) Alkalinize->AddSolvent VortexCentrifuge 4. Vortex & Centrifuge AddSolvent->VortexCentrifuge TransferOrganic 5. Transfer Organic Layer VortexCentrifuge->TransferOrganic Evaporate 6. Evaporate to Dryness TransferOrganic->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 8. Inject into LC-MS/MS Reconstitute->Inject

Caption: Experimental workflow for LLE of Solifenacin from plasma.

References

Technical Support Center: Method Refinement for Low-Level Quantification of Solifenacin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the low-level quantification of Solifenacin.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing poor sensitivity and a high limit of quantification (LOQ) for Solifenacin in my LC-MS/MS assay. What are the potential causes and how can I improve it?

A1: Poor sensitivity in Solifenacin quantification assays is a common issue, often stemming from ion suppression, inefficient extraction, or suboptimal mass spectrometry parameters.

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of Solifenacin, leading to a reduced signal.[1] Consider the following:

    • Improve Sample Cleanup: Switch from protein precipitation to a more rigorous sample preparation method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering phospholipids and other matrix components.

    • Chromatographic Separation: Optimize your HPLC method to separate Solifenacin from the ion-suppressing regions. Using a different stationary phase, such as a pentafluorophenylpropylsilica column, can offer alternative selectivity.[2][3]

    • Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS), such as Solifenacin-d5, to effectively compensate for matrix-induced ion suppression.[2][3][4]

  • Extraction Efficiency: Inefficient recovery of Solifenacin from the sample matrix will directly impact sensitivity.

    • Optimize LLE/SPE Conditions: Experiment with different organic solvents for LLE (e.g., tert-butyl methyl ether) or different sorbents and elution solvents for SPE to maximize recovery.[4]

    • pH Adjustment: Ensure the pH of the sample is optimized for the extraction of Solifenacin, which is a basic compound.

  • Mass Spectrometry Parameters: Suboptimal MS settings can lead to a weak signal.

    • MRM Transition Optimization: Ensure you are using the most intense and specific precursor-to-product ion transitions. Common transitions for Solifenacin are m/z 363.2 → 193.2 and 363.3 → 110.2.[2][5][6]

    • Source Parameter Tuning: Optimize source-dependent parameters like collision energy, nebulizer gas, and drying gas temperature for maximum Solifenacin signal intensity.[5]

Q2: My results show high variability between samples. What could be the cause and how can I improve precision?

A2: High variability, or poor precision, often points to inconsistent sample preparation or uncompensated matrix effects.

  • Inconsistent Sample Preparation: Manual extraction procedures can introduce variability.

    • Automate When Possible: Utilize automated liquid handling systems for more consistent sample processing.

    • Internal Standard Addition: Ensure the internal standard is added early in the sample preparation process to account for variability in extraction steps. The use of a deuterated internal standard like Solifenacin-d5 is highly recommended.[2][3][4]

  • Differential Matrix Effects: The extent of ion suppression or enhancement can vary from one sample to another.[1]

    • Assess Matrix Factor: Quantitatively assess the matrix effect using the post-extraction spike method in at least five different lots of the biological matrix.[1] The matrix factor (MF) is calculated as: MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution) An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[1]

    • IS-Normalized MF: An internal standard should track and correct for this variability. The IS-Normalized MF should ideally be between 0.85 and 1.15.[1]

Q3: I am observing chromatographic peak tailing for Solifenacin. What are the common causes and solutions?

A3: Peak tailing can compromise peak integration and, consequently, accuracy and precision.

  • Secondary Silanol Interactions: Residual free silanol groups on the silica backbone of C18 columns can interact with the basic amine groups of Solifenacin, causing peak tailing.

    • Mobile Phase Additives: Add a small amount of a competing base, like triethylamine, to the mobile phase to block the active silanol sites.[7]

    • Low pH: Operating the mobile phase at a low pH (e.g., with formic acid or ammonium formate) will protonate the silanol groups, reducing their interaction with the protonated Solifenacin.[2][3][6]

    • Column Choice: Consider using a column with end-capping or a different stationary phase, such as a core-shell C18 or a pentafluorophenylpropyl column, which can provide better peak shapes for basic compounds.[5]

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.

    • Dilute the Sample: If sensitivity allows, dilute the sample before injection.

Quantitative Data Summary

The following tables summarize quantitative data from various validated LC-MS/MS methods for Solifenacin quantification.

Table 1: LC-MS/MS Method Parameters for Solifenacin Quantification in Human Plasma

ParameterMethod 1Method 2Method 3Method 4
Sample Preparation Protein Precipitation (Methanol)[2][3]Liquid-Liquid Extraction (tert-butyl methyl ether)[4]Protein Precipitation[5]Liquid-Liquid Extraction[6]
Internal Standard Solifenacin-d5[2][3]Solifenacin-d5[4]Losartan[5]Tolterodine[6]
LOQ (ng/mL) 0.47[2][3]0.5[4]0.71[5]7.5 (LOD)[6]
Linearity Range (ng/mL) 0.47 - 42[2][3]0.5 - 60.0[4]0.71 - 71.28[5]LLOQ - 1000[6]
Intra-assay Precision (%RSD) < 11%[2][3]< 15%[4]Not Specified< 15%[6]
Inter-assay Precision (%RSD) < 11%[2][3]< 15%[4]Not Specified< 15%[6]
Inaccuracy (%) < 11%[2][3]< 15%[4]Not SpecifiedNot Specified

Experimental Protocols

Protocol 1: Protein Precipitation Method [2][3]

  • Sample Preparation:

    • To 0.25 mL of human plasma, add the internal standard (Solifenacin-d5).

    • Add methanol to precipitate the plasma proteins.

    • Vortex and centrifuge the sample.

    • Inject an aliquot of the supernatant into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Pentafluorophenylpropylsilica (50x4 mm, 3 µm particles)

    • Mobile Phase: Methanol - 100mM ammonium acetate with 1% formic acid (90:10, v/v)

    • Flow Rate: Not specified

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • Solifenacin: m/z 363 → 193

      • Solifenacin-d5: m/z 368 → 198

Protocol 2: Liquid-Liquid Extraction Method [4]

  • Sample Preparation:

    • To a plasma sample, add the internal standard (Solifenacin-d5).

    • Perform liquid-liquid extraction using tert-butyl methyl ether.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: C18

    • Mobile Phase: Acetonitrile:Water (80:20, v/v)

    • Flow Rate: 1 mL/min

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Turbo-Ion Spray Ionization

    • MRM Transitions:

      • Solifenacin: m/z 363.4 → Product Ion (Not specified)

      • Solifenacin-d5: m/z 368.4 → Product Ion (Not specified)

Visualizations

G cluster_prep Sample Preparation plasma Plasma Sample (e.g., 250 µL) add_is Add Internal Standard (e.g., Solifenacin-d5) plasma->add_is extraction Extraction add_is->extraction ppt Protein Precipitation (e.g., with Methanol) extraction->ppt Method A lle Liquid-Liquid Extraction (e.g., with MTBE) extraction->lle Method B centrifuge Centrifuge ppt->centrifuge evaporate Evaporate & Reconstitute lle->evaporate supernatant Collect Supernatant centrifuge->supernatant final_sample Final Sample for Injection evaporate->final_sample supernatant->final_sample

Caption: Workflow for Solifenacin sample preparation.

G cluster_workflow Troubleshooting Logic for Poor Sensitivity start Poor Sensitivity / High LOQ check_ms Optimize MS Parameters? (Transitions, Voltages) start->check_ms check_recovery Evaluate Extraction Recovery? check_ms->check_recovery Parameters Optimized check_matrix Assess Matrix Effects? (Post-Extraction Spike) check_recovery->check_matrix Recovery >85% improve_cleanup Improve Sample Cleanup (LLE/SPE) check_matrix->improve_cleanup Suppression Observed optimize_chroma Optimize Chromatography (Separate from suppression zone) check_matrix->optimize_chroma Suppression Observed use_sil_is Use Stable Isotope-Labeled IS check_matrix->use_sil_is Suppression Observed solution Sensitivity Improved improve_cleanup->solution optimize_chroma->solution use_sil_is->solution

References

Impact of mobile phase composition on Solifenacin-d5 retention time

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions for the High-Performance Liquid Chromatography (HPLC) analysis of Solifenacin-d5. It is intended for researchers, scientists, and drug development professionals to address common issues related to mobile phase composition and its impact on analyte retention time.

Frequently Asked Questions (FAQs)

Q1: How does the percentage of organic modifier in the mobile phase affect the retention time of Solifenacin-d5?

In reversed-phase HPLC, which is commonly used for Solifenacin analysis, increasing the percentage of the organic modifier (e.g., acetonitrile or methanol) decreases the retention time.[1] Solifenacin-d5, being a relatively non-polar compound, has a stronger affinity for the non-polar stationary phase (like C18) than the polar mobile phase. Increasing the organic content makes the mobile phase more non-polar, which in turn reduces the analyte's affinity for the stationary phase, causing it to elute faster.

Illustrative Impact of Organic Modifier on Retention Time (Example Data)

% Acetonitrile in Mobile Phase Expected Retention Time (min)
50% ~ 5.5
60% ~ 4.0
70% ~ 2.9
80% ~ 2.0

Note: This table provides representative data to illustrate the principle. Actual retention times will vary based on the specific column, buffer system, and other chromatographic conditions.

Q2: What is the role of pH in the mobile phase for Solifenacin-d5 analysis?

Mobile phase pH is a critical parameter for achieving good peak shape and stable retention time for basic compounds like Solifenacin.[2] Solifenacin has a basic amine group that can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.[1][2] By maintaining a low pH (typically around 3.0-4.0), the following is achieved:

  • Analyte Protonation : The basic nitrogen on Solifenacin-d5 becomes protonated (positively charged), leading to more consistent interactions with the stationary phase.

  • Silanol Suppression : The residual silanol groups on the stationary phase are protonated, minimizing their capacity for strong, undesirable ionic interactions with the protonated analyte.[1] This results in sharper, more symmetrical peaks.[1]

Common acids used for pH adjustment include formic acid or orthophosphoric acid.[3][4]

Q3: Why are additives like ammonium formate, ammonium acetate, or triethylamine used in the mobile phase?

Additives play several key roles in the analysis of Solifenacin-d5:

  • Buffering Agents : Ammonium formate and ammonium acetate act as buffering agents to maintain a stable pH throughout the analysis, which is crucial for reproducible retention times.[3][5][6]

  • Improving Peak Shape : Triethylamine (TEA) is a competing base that can be added in small amounts (e.g., 0.1%) to the mobile phase.[2][7] It preferentially interacts with active silanol sites on the column, effectively masking them from the Solifenacin-d5 analyte and significantly reducing peak tailing.[2]

  • MS Compatibility : For LC-MS/MS applications, volatile buffers like ammonium formate or ammonium acetate are preferred as they are compatible with mass spectrometry ionization sources.[3][6]

Troubleshooting Guide

Issue: My retention time for Solifenacin-d5 is drifting or unstable.

Unstable retention times can compromise the accuracy and precision of your analysis.[1] This issue can often be traced back to the mobile phase or system hardware.

Potential Causes & Solutions:

  • Inadequate Column Equilibration : The column may not be fully equilibrated with the mobile phase, especially when changing methods or after system startup.

    • Solution : Flush the column with the mobile phase for a sufficient duration (e.g., 15-20 column volumes) before starting the injection sequence to ensure a stable baseline.[1]

  • Mobile Phase Instability : The organic component of the mobile phase (e.g., acetonitrile) can evaporate over time, increasing the aqueous content and thus increasing retention time.

    • Solution : Prepare fresh mobile phase daily and keep solvent reservoirs capped to minimize evaporation.[1] Ensure the mobile phase is thoroughly mixed and degassed before use.[2]

  • Pump or Hardware Issues : Inconsistent flow rates due to pump malfunctions, leaks, or air bubbles will directly impact retention times.

    • Solution : Check the pump for pressure fluctuations, which can indicate leaks or air bubbles.[1] Purge the pump to remove any trapped air.

  • Temperature Fluctuations : Changes in the ambient or column temperature can affect mobile phase viscosity and chromatographic selectivity.

    • Solution : Use a column oven to maintain a constant and consistent temperature (e.g., 30°C or 35°C).[1][8]

start Retention Time Drift Observed check_mp Check Mobile Phase start->check_mp Is it freshly prepared? check_column Check Column start->check_column Is column fully equilibrated? check_system Check System start->check_system Is temperature stable? start->check_system Is flow rate consistent? sol_mp1 Prepare fresh mobile phase. Ensure it is degassed and capped. check_mp->sol_mp1 sol_col1 Equilibrate column for at least 15-20 column volumes. check_column->sol_col1 sol_sys1 Use a column oven for stable temperature. check_system->sol_sys1 sol_sys2 Purge pump to remove air. Check for pressure fluctuations. check_system->sol_sys2

Troubleshooting workflow for retention time drift.

Issue: I am observing poor peak shape (tailing or fronting) for Solifenacin-d5.

Peak tailing is a common problem for basic analytes like Solifenacin and is often caused by secondary interactions with the column.[2]

Potential Causes & Solutions:

  • Silanol Interactions : This is the most common cause of peak tailing for basic compounds.[1][2]

    • Solution 1 (Adjust pH) : Lower the mobile phase pH to around 3.0-3.5 using an acid like formic or phosphoric acid to suppress silanol activity.[1]

    • Solution 2 (Use Additive) : Add a competing base like Triethylamine (TEA) at a low concentration (0.1%) to the mobile phase to mask active silanol sites.[2]

    • Solution 3 (Change Column) : Use a modern, base-deactivated column with high-purity silica and end-capping designed to minimize silanol interactions.[2]

  • Column Overload : Injecting too much analyte can saturate the stationary phase, leading to peak distortion.

    • Solution : Dilute the sample and re-inject. Ensure the concentration is within the validated linear range of the method.[1]

  • Column Contamination/Void : A contaminated guard column or a void at the head of the analytical column can cause peak splitting and tailing.

    • Solution : First, try removing the guard column to see if the peak shape improves. If so, replace it. If the problem persists, try back-flushing the analytical column with a strong solvent or replace it if it's at the end of its life.[1]

Example Experimental Protocol

Below is a representative LC-MS/MS protocol synthesized from common methods for the analysis of Solifenacin and its deuterated internal standard, Solifenacin-d5.[3][6]

Summary of Typical Chromatographic Conditions

Parameter Typical Condition Source(s)
LC System HPLC or UPLC system coupled to a triple quadrupole mass spectrometer [3][8]
Column C18 or C8 (e.g., 50 x 4.6 mm, 5 µm) [3][6]
Mobile Phase A 5-10 mM Ammonium Formate or Acetate, pH 3.0 (with Formic Acid) [3][6]
Mobile Phase B Methanol or Acetonitrile [3][5][8]
Flow Rate 0.4 - 1.0 mL/min [3][8]
Column Temp. 30 - 35 °C [5][8]
Injection Vol. 5 - 20 µL [5][8]
MS Detection Positive Ion Electrospray (ESI+) [3]

| MRM Transitions | Solifenacin: m/z 363 → 193; Solifenacin-d5: m/z 368 → 198 |[3] |

param Mobile Phase Parameters org Organic Modifier (Acetonitrile/Methanol) param->org ph Aqueous pH (e.g., with Formic Acid) param->ph add Additive (Buffer/Competing Base) param->add rt Retention Time org->rt Increase % -> Decrease RT ps Peak Shape (Tailing/Symmetry) ph->ps Low pH -> Suppresses Tailing sens Sensitivity ph->sens Improves Ionization (MS) add->rt Maintains Stability add->ps TEA -> Reduces Tailing outcome Chromatographic Outcomes

Impact of mobile phase parameters on results.

References

Adjusting HPLC gradient for better separation of Solifenacin metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the HPLC gradient for better separation of Solifenacin and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of Solifenacin I should expect to see?

Solifenacin is primarily metabolized in the liver by the CYP3A4 enzyme, leading to several metabolites.[1][2][3][4] The main metabolites found in human plasma and urine are:

  • 4R-hydroxy solifenacin: This is the only known pharmacologically active metabolite.[1][3][5]

  • Solifenacin N-oxide: An inactive metabolite.[1][2]

  • 4R-hydroxy-N-oxide of solifenacin: An inactive metabolite.[1][2]

  • N-glucuronide of solifenacin: An inactive metabolite.[1][2]

During analysis, it is crucial to achieve baseline separation for the parent drug, the active 4R-hydroxy metabolite, and other related substances or impurities.

Q2: What is a good starting point for an HPLC gradient to separate Solifenacin and its metabolites?

A good starting point is a reversed-phase method using a C8 or C18 column. A gradient elution is generally necessary to separate compounds with different polarities, like Solifenacin and its more polar metabolites.

Below is a general-purpose starting gradient. Optimization will be required based on your specific column, system, and the exact metabolites of interest.

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.0955
5.0955
25.04060
30.02080
35.02080
36.0955
45.0955

Mobile Phase A (Aqueous): 10 mM Ammonium Formate buffer, pH adjusted to 3.0 with Formic Acid. Mobile Phase B (Organic): Acetonitrile or a mixture of Acetonitrile and Methanol.

Troubleshooting Guide: Improving Peak Separation

Problem: My Solifenacin and 4R-hydroxy solifenacin peaks are co-eluting or have poor resolution.

Poor resolution between closely eluting peaks is a common challenge.[6] Here are several strategies to improve separation, starting with the simplest adjustments.

Solution 1: Modify the Gradient Slope

If your peaks are eluting very close together, you can "flatten" the gradient in the region where they elute. This gives the analytes more time to interact with the stationary phase, improving separation.[7]

  • Step 1: Identify Elution Time: Determine the approximate percentage of the organic mobile phase (%B) at which your compounds of interest are eluting.

  • Step 2: Adjust the Gradient: Modify the gradient to be shallower (i.e., a smaller change in %B per minute) around that elution point. For example, if the peaks elute around 40% Acetonitrile, you could change a rapid 20-60% B gradient over 10 minutes to a 30-50% B gradient over 15 minutes.

Illustrative Gradient Adjustment

ParameterInitial GradientOptimized Shallow Gradient
Segment 1 0-10 min, 5-30% B0-10 min, 5-30% B
Segment 2 (Elution Zone) 10-20 min, 30-70% B10-25 min, 30-50% B
Segment 3 (Column Wash) 20-25 min, 70-95% B25-30 min, 50-95% B

Solution 2: Adjust Mobile Phase pH

The retention of ionizable compounds like Solifenacin (a basic compound) is highly sensitive to the pH of the mobile phase.[6] Adjusting the pH can alter the charge state of the analytes and the silica surface, thus changing selectivity.

  • Recommendation: For basic compounds, working at a low pH (e.g., pH 3) ensures the analytes are fully protonated and often yields sharper peaks.[8] Experiment with small pH adjustments (e.g., from 3.0 to 3.5 or 2.8) to see if selectivity between the parent and its metabolites improves. Ensure your column is stable at the chosen pH.

Solution 3: Change the Organic Solvent

Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC, but they offer different selectivities. If you are using acetonitrile and resolution is poor, switching to methanol or using a combination of the two can alter the elution order and improve separation.

  • Protocol: Replace Acetonitrile (Mobile Phase B) with Methanol. If that provides some improvement but is not optimal, try various ternary mixtures (e.g., 50:50 Acetonitrile:Methanol) as your Mobile Phase B. One study successfully used a mobile phase of ammonium formate buffer, acetonitrile, and methanol in a 52.5:37.5:10 v/v/v ratio.[8]

Problem: I'm observing significant peak tailing for the Solifenacin peak.

Peak tailing can be caused by several factors, including column overload, secondary interactions with the stationary phase, or a degraded column.[6]

Solution 1: Reduce Sample Load

Injecting too much sample can overload the column, leading to broad, tailing peaks.[6][9]

  • Protocol: Dilute your sample by a factor of 5 or 10 and re-inject. If peak shape improves, you were likely overloading the column. Determine the optimal concentration that gives a good signal without compromising peak shape.

Solution 2: Use a Mobile Phase Modifier

For basic compounds like Solifenacin, secondary interactions with free silanol groups on the silica-based column packing can cause tailing. Adding a modifier to the mobile phase can mask these sites.

  • Recommendation: Triethylamine (TEA) is often used as a modifier to reduce peak tailing for basic compounds.[10][11] Add a low concentration (e.g., 0.1% to 0.5%) of TEA to your aqueous mobile phase and adjust the pH accordingly.

Experimental Protocols & Methodologies

The following table summarizes published HPLC conditions used for the analysis of Solifenacin and its related substances, which can serve as a reference for method development.

ParameterMethod 1[8]Method 2[10]Method 3[12]
Column Oyster BDS C8 (250 x 4.6 mm, 5 µm)L1 Column (C18)C18 Column
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Phosphate Buffer (pH 6.6) + 0.5% TEA10 mM Ammonium Formate (pH 4.0)
Mobile Phase B Acetonitrile/Methanol (ratio varies)90% AcetonitrileAcetonitrile/Methanol
Elution Mode Isocratic (52.5:37.5:10 A:B1:B2)GradientIsocratic (52.5:32.5:12.5 A:B1:B2)
Flow Rate 0.7 mL/min0.9 mL/minNot Specified
Detection UV at 210 nmUV at 225 nmUV at 210 nm

Visualizations

cluster_Metabolism Solifenacin Metabolism Pathway Solifenacin Solifenacin CYP3A4 CYP3A4 Enzyme Solifenacin->CYP3A4 Metabolite1 4R-hydroxy solifenacin (Active) Metabolite2 N-oxide Metabolite3 4R-hydroxy-N-oxide Metabolite4 N-glucuronide CYP3A4->Metabolite1 CYP3A4->Metabolite2 CYP3A4->Metabolite3 CYP3A4->Metabolite4

Caption: Primary metabolic pathway of Solifenacin via the CYP3A4 enzyme.

cluster_workflow HPLC Method Development Workflow prep Sample & Standard Preparation scout Initial Scouting Gradient (e.g., 5-95% B in 20 min) prep->scout eval Evaluate Chromatogram (Resolution, Peak Shape) scout->eval adjust Adjust Single Parameter (Gradient, pH, Solvent) eval->adjust If separation is suboptimal validate Method Validation (ICH Guidelines) eval->validate If separation is adequate re_eval Re-evaluate Chromatogram adjust->re_eval re_eval->adjust Iterate until optimized re_eval->validate If separation is adequate

Caption: Iterative workflow for HPLC gradient method development.

Caption: Decision tree for troubleshooting poor peak resolution in HPLC.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Solifenacin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the quality control and pharmacokinetic analysis of solifenacin, a competitive muscarinic receptor antagonist, the use of robust and validated analytical methods is paramount. This guide provides a detailed comparison of various analytical techniques for the quantification of solifenacin, including Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, High-Performance Thin-Layer Chromatography (HPTLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Spectrophotometry. The performance of these methods is evaluated based on key validation parameters to aid researchers and drug development professionals in selecting the most appropriate method for their needs.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its performance characteristics. The following tables summarize the key validation parameters for different methods used in the quantification of solifenacin.

Table 1: Comparison of Chromatographic Methods

ParameterRP-HPLC-UV (Method 1)RP-HPLC-UV (Method 2)HPTLC-DensitometryLC-MS/MS
Linearity Range 10–100 µg/mL[1]20–70 µg/mL[2]2000–10000 ng/band[3][4][5][6]0.71–71.28 ng/mL[7]
Correlation Coefficient (R²) 0.998[1]> 0.999[8]Not explicitly stated> 0.99[7]
Limit of Detection (LOD) Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
Limit of Quantification (LOQ) Not explicitly statedNot explicitly statedNot explicitly stated0.71 ng/mL[7]
Accuracy (% Recovery) 98–102%[1]Not explicitly statedNot explicitly statedNot explicitly stated
Precision (% RSD) < 2%[1]Not explicitly statedNot explicitly statedNot explicitly stated

Table 2: Comparison of Spectrophotometric Methods

ParameterUV-Spectrophotometry (Method 1)UV-Spectrophotometry (Method 2)
Linearity Range 2–10 µg/mL[9]100–500 µg/mL[10]
Correlation Coefficient (R²) Not explicitly stated0.999[10]
Limit of Detection (LOD) Not explicitly stated6.4 µg/mL[10]
Limit of Quantification (LOQ) Not explicitly stated19.4 µg/mL[10]
Accuracy (% Recovery) Not explicitly stated98.57%–101.48%[10]
Precision (% RSD) Not explicitly statedInter-day: 0.15, Intra-day: 0.39[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. The following sections outline the experimental protocols for the key methods discussed.

RP-HPLC-UV Method

This method is widely used for the routine analysis of solifenacin in pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions:

    • Column: Enable ODS C18 (250 mm × 4.6 mm, 5 µm particle size)[1].

    • Mobile Phase: A mixture of acetonitrile and water in a ratio of 80:20 (v/v)[1].

    • Flow Rate: 1.0 mL/min[1].

    • Detection Wavelength: 225 nm[1].

  • Sample Preparation:

    • Weigh and powder 20 tablets.

    • Accurately weigh a quantity of powder equivalent to 10 mg of solifenacin succinate and transfer it to a 10 mL volumetric flask.

    • Add about 7 mL of methanol, sonicate for 15 minutes, and then make up the volume with methanol.

    • Filter the solution through a 0.45 µm filter before injection[3].

HPTLC-Densitometry Method

This method offers a high-throughput alternative for the quantification of solifenacin.

  • Instrumentation: An HPTLC system equipped with a sample applicator, developing chamber, and a TLC scanner is required.

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm)[3].

    • Mobile Phase: A mixture of Methanol, Water, and Glacial Acetic Acid in a ratio of 9:1:0.1 (v/v/v)[4][5][6].

    • Development: Develop the chromatogram up to a distance of 80 mm in a twin-trough chamber pre-saturated with the mobile phase[3].

    • Detection: Scan the dried plate at 216 nm using a TLC scanner[3][4][5][6].

  • Sample Preparation:

    • For a tablet formulation, weigh and powder 20 tablets.

    • Accurately weigh a quantity of powder equivalent to 10 mg of Solifenacin Succinate and transfer it to a 10 mL volumetric flask.

    • Add about 7 mL of methanol, sonicate for 15 minutes, and then make up the volume with methanol.

    • Filter the solution through a 0.45 µm filter[3].

LC-MS/MS Method

This highly sensitive and selective method is ideal for the determination of solifenacin in biological matrices such as human plasma.

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[7].

  • Chromatographic Conditions:

    • Column: A core/shell type analytical column (50×2.1 mm, 2.6 Å) with a C18 stationary phase[7].

    • Mobile Phase: A mixture of 65% acetonitrile and 35% water[7].

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization[7].

    • Monitoring: Multiple Reaction Monitoring (MRM) of the transitions: m/z 363.3→110.2 for solifenacin[7].

  • Sample Preparation (Human Plasma):

    • A simple protein precipitation procedure is employed for sample workup[7].

UV-Spectrophotometric Method

This is a simple and cost-effective method for the quantification of solifenacin in bulk and pharmaceutical dosage forms.

  • Instrumentation: A UV-Visible double beam spectrophotometer with 1.0 cm matched quartz cells[11].

  • Methodology:

    • Solvent: 0.1N Sulphuric Acid[9].

    • Detection Wavelength: 225 nm[9].

  • Sample Preparation:

    • A quantity of tablet powder equivalent to 100mg of Solifenacin succinate is transferred into a 100ml volumetric flask.

    • The powder is dissolved in 0.1N sulphuric acid and the volume is made up to the mark[9].

    • Further dilutions are made with the same solvent to achieve the desired concentration for analysis[9].

Visualizing the Cross-Validation Workflow

To ensure the reliability and interchangeability of analytical methods, a cross-validation process is essential. The following diagram illustrates a typical workflow for the cross-validation of different analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase cluster_conclusion Conclusion Phase define_methods Define Analytical Methods (e.g., HPLC, HPTLC, LC-MS/MS) define_samples Define Sample Sets (Bulk Drug, Formulation, Spiked Samples) define_methods->define_samples Inputs define_criteria Define Acceptance Criteria (ICH Guidelines) define_samples->define_criteria Inputs prep_samples Prepare and Analyze Samples by Each Method define_criteria->prep_samples Protocols record_data Record Raw Data prep_samples->record_data process_data Process Data and Calculate Validation Parameters record_data->process_data compare_results Compare Results Across Methods process_data->compare_results evaluate_equivalence Evaluate Method Equivalence compare_results->evaluate_equivalence final_report Generate Final Report evaluate_equivalence->final_report

Caption: Workflow for cross-validation of analytical methods.

References

A Comparative Guide to Internal Standards for the Bioanalysis of Solifenacin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of solifenacin in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods. This guide provides an objective comparison of Solifenacin-d5, a stable isotope-labeled (SIL) internal standard, with other commonly used alternatives, supported by experimental data from published literature.

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability. This guide will delve into a comparative analysis of Solifenacin-d5, Tolterodine, and Propranolol as internal standards for the bioanalysis of solifenacin, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Performance Comparison of Internal Standards

The selection of an internal standard is a pivotal decision in method development. A stable isotope-labeled internal standard like Solifenacin-d5 is often considered the "gold standard" due to its physicochemical properties being nearly identical to the analyte. However, structural analogs or other compounds can also serve as effective internal standards. The following table summarizes the performance of Solifenacin-d5, Tolterodine, and Propranolol based on published validation data.

ParameterSolifenacin-d5TolterodinePropranolol
Analytical Technique LC-MS/MSLC-MS/MSLC-MS/MS
Linearity Range (ng/mL) 0.5 - 60.0[1]LLOQ - 10000.6 - 60
Accuracy (%) Within ±15%[1]Acceptable88.2 - 106.4[2]
Precision (%RSD) Within ±15%[1]Acceptable0.9 - 7.7[2]
Recovery (%) Not explicitly stated, but expected to be similar to solifenacinHigh93.1[2]
Matrix Effect Expected to be minimal and compensated forAddressed in validationAssessed and managed
Co-elution with Analyte YesNoNo

Experimental Workflows and Methodologies

A typical bioanalytical workflow for the quantification of solifenacin in plasma involves sample preparation, chromatographic separation, and mass spectrometric detection. The following diagram illustrates this general process.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Addition of Internal Standard Plasma_Sample->Add_IS Spike Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Injection MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Figure 1: A generalized workflow for the bioanalysis of solifenacin in plasma.

Detailed Experimental Protocols

Below are the detailed methodologies for the bioanalysis of solifenacin using each of the compared internal standards, as compiled from the literature.

Method 1: Solifenacin-d5 as Internal Standard

This method utilizes a stable isotope-labeled internal standard, which is the preferred approach for LC-MS/MS bioanalysis due to its ability to effectively compensate for matrix effects and variability in extraction and ionization.

  • Sample Preparation:

    • To 500 µL of human plasma, 25 µL of Solifenacin-d5 working solution (0.64 µg/mL) is added.

    • Liquid-liquid extraction (LLE) is performed using tert-butyl methyl ether.[1]

    • The organic layer is separated and evaporated to dryness under a stream of nitrogen.

    • The residue is reconstituted in 200 µL of the mobile phase.[1]

  • Liquid Chromatography:

    • Column: C18 column (specific dimensions may vary).[1]

    • Mobile Phase: Acetonitrile and water (80:20, v/v).[1]

    • Flow Rate: 1 mL/min.[1]

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Monitored Transitions:

      • Solifenacin: m/z 363.4 → (product ion not specified).[1]

      • Solifenacin-d5: m/z 368.4 → (product ion not specified).[1]

Method 2: Tolterodine as Internal Standard

This method employs a structural analog, tolterodine, as the internal standard for the simultaneous quantification of solifenacin and mirabegron.

  • Sample Preparation:

    • To 100 µL of plasma, an appropriate amount of Tolterodine solution is added.

    • Liquid-liquid extraction is performed.[3]

    • The organic extract is evaporated and the residue is reconstituted.

  • Liquid Chromatography:

    • Column: Zorbax C18 (4.6 mm × 50 mm, 5 µm).[3]

    • Mobile Phase: Methanol and 5mM ammonium formate (25:75, v/v).[3]

    • Flow Rate: 0.3 mL/min.[3]

    • Run Time: 5 minutes.[3]

  • Mass Spectrometry:

    • Ionization Mode: Positive ion mode.

    • Monitored Transitions:

      • Solifenacin: m/z 363 → 110.[3]

      • Tolterodine: (m/z transitions not specified in the provided abstract).

Method 3: Propranolol as Internal Standard

This method utilizes propranolol, a beta-blocker, as the internal standard for the simultaneous quantification of alfuzosin and solifenacin.

  • Sample Preparation:

    • To a plasma sample, an appropriate amount of Propranolol solution is added.

    • Extraction is performed using methyl tert-butyl ether.[2]

    • The organic layer is separated, evaporated, and the residue is reconstituted.

  • Liquid Chromatography:

    • Column: Hypurity C8.[2]

    • Mobile Phase: (Specific composition not detailed in the abstract).

    • Run Time: 3.0 minutes.[2]

  • Mass Spectrometry:

    • Ionization Mode: Turbo ion spray interface (positive mode assumed).

    • Monitored Transitions: (Specific m/z transitions for solifenacin and propranolol are not provided in the abstract).

Concluding Remarks

The choice of an internal standard is a critical step in developing a reliable bioanalytical method for solifenacin.

  • Solifenacin-d5 stands out as the optimal choice due to its stable isotope-labeled nature, which ensures it closely mimics the behavior of solifenacin throughout the analytical process. This leads to superior accuracy and precision by effectively compensating for matrix effects and other sources of variability.

  • Tolterodine , as a structural analog, presents a viable alternative. Its different chromatographic retention time can be advantageous in preventing potential cross-interference. However, its extraction recovery and ionization efficiency may differ more significantly from solifenacin compared to a SIL-IS, requiring careful validation.

  • Propranolol has been successfully used as an internal standard in a validated method. While not structurally similar to solifenacin, its distinct chromatographic and mass spectrometric properties can allow for reliable quantification, provided that thorough validation is performed to demonstrate its suitability.

Ultimately, the selection of an internal standard should be based on a thorough method development and validation process. While Solifenacin-d5 is the recommended choice for achieving the highest level of accuracy and robustness, Tolterodine and Propranolol can be considered as acceptable alternatives when a stable isotope-labeled standard is not available, contingent upon rigorous validation to ensure method performance meets regulatory requirements.

References

A Comparative Guide to Inter-laboratory Bioanalytical Methods for Solifenacin

Author: BenchChem Technical Support Team. Date: November 2025

Pharmacokinetic Pathway of Solifenacin

Solifenacin is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1] Its efficacy and safety are intrinsically linked to its pharmacokinetic profile. Upon oral administration, solifenacin is well absorbed, reaching peak plasma concentrations in 3 to 8 hours.[2][3] It has a high absolute bioavailability of approximately 90%, which is not significantly affected by food.[2][4] Solifenacin is extensively bound to plasma proteins (approximately 93-96%), primarily to alpha-1-acid glycoprotein, and has a large volume of distribution of about 600 L.[1][2][3]

The primary route of elimination for solifenacin is through hepatic metabolism, mainly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2][4][5] Key metabolic pathways include N-oxidation of the quinuclidin ring and 4R-hydroxylation of the tetrahydroisoquinoline ring.[4] This metabolism results in the formation of one pharmacologically active metabolite, 4R-hydroxy solifenacin, and three inactive metabolites: N-glucuronide, N-oxide, and 4R-hydroxy-N-oxide.[4] However, the active metabolite is found in low concentrations and is not thought to contribute significantly to the clinical effects of the drug.[4][5]

Only a small fraction of the administered dose, about 7% to 13%, is excreted as unchanged solifenacin in the urine.[2][3][5] The majority of the drug is eliminated as metabolites, with approximately 69.2% of a radiolabeled dose recovered in the urine and 22.5% in the feces.[1][4] The terminal elimination half-life of solifenacin is long, ranging from 33 to 85 hours, which allows for once-daily dosing.[1][2][3]

G cluster_absorption Absorption & Distribution cluster_metabolism Metabolism (Liver - CYP3A4) cluster_excretion Excretion Oral Administration Oral Administration GI Tract Absorption GI Tract Absorption Oral Administration->GI Tract Absorption ~90% Bioavailability Systemic Circulation Systemic Circulation GI Tract Absorption->Systemic Circulation Plasma Protein Binding (~95%) Plasma Protein Binding (~95%) Systemic Circulation->Plasma Protein Binding (~95%) Tissue Distribution (Vd ~600L) Tissue Distribution (Vd ~600L) Systemic Circulation->Tissue Distribution (Vd ~600L) Solifenacin Solifenacin 4R-hydroxy solifenacin (Active) 4R-hydroxy solifenacin (Active) Solifenacin->4R-hydroxy solifenacin (Active) 4R-hydroxylation N-oxide solifenacin (Inactive) N-oxide solifenacin (Inactive) Solifenacin->N-oxide solifenacin (Inactive) N-oxidation Other Inactive Metabolites Other Inactive Metabolites Solifenacin->Other Inactive Metabolites e.g., N-glucuronide Metabolites Metabolites Urine (~69%) Urine (~69%) Metabolites->Urine (~69%) Feces (~23%) Feces (~23%) Metabolites->Feces (~23%) Solifenacin (Unchanged) Solifenacin (Unchanged) Urine (~7-13%) Urine (~7-13%) Solifenacin (Unchanged)->Urine (~7-13%)

Pharmacokinetic pathway of solifenacin.

Comparison of Bioanalytical Methods

The most prevalent technique for the quantification of solifenacin in human plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), owing to its high sensitivity and selectivity.[6][7][8][9] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has also been reported, though it generally offers higher limits of quantification.[10][11] The following tables summarize the performance of several distinct, validated bioanalytical methods from various research laboratories.

Table 1: Comparison of LC-MS/MS Methodologies for Solifenacin Quantification
ParameterMethod 1Method 2Method 3Method 4
Matrix Human PlasmaHuman PlasmaHuman PlasmaHuman Plasma
Sample Preparation Protein PrecipitationLiquid-Liquid ExtractionProtein PrecipitationLiquid-Liquid Extraction
Chromatographic Column C18 (50x2.1 mm, 2.6 µm)C18Diamonsil C18 (50x2.0 mm, 5 µm)Pentafluorophenylpropylsilica (50x4 mm, 3 µm)
Mobile Phase 65% Acetonitrile, 35% WaterAcetonitrile:Water (80:20, v/v)Methanol (0.1% formic acid) & 5mM Ammonium Acetate (0.1% formic acid)Methanol:100mM Ammonium Acetate (1% formic acid) (90:10, v/v)
Flow Rate Not Specified1 mL/minNot SpecifiedNot Specified
Internal Standard Not SpecifiedSolifenacin-d5Not SpecifiedSolifenacin-d5
Detection ESI+ESI+ESI+ESI+
Linearity Range (ng/mL) 0.71 - 71.280.5 - 60.00.313 - 20.0 (µg/L)0.47 - 42.0
LLOQ (ng/mL) 0.710.50.3130.47
Recovery (%) Not SpecifiedNot Specified88.5 - 90.1Not Specified
Intra-day Precision (%) Not Specified< ±15< 11.4< 11
Inter-day Precision (%) Not Specified< ±15< 11.4< 11
Reference [6][7][12][13][8][9][14]
Table 2: Comparison of HPLC-UV Methodology for Solifenacin Quantification
ParameterMethod 5
Matrix Human Plasma & Pharmaceutical Formulation
Sample Preparation Liquid-Liquid Extraction
Chromatographic Column Not Specified
Mobile Phase Not Specified
Flow Rate Not Specified
Internal Standard Not Specified
Detection UV
Linearity Range (µg/mL) 3 - 60
LLOQ (µg/mL) Not Specified
Recovery (%) Not Specified
Intra-day Precision (%) Not Specified
Inter-day Precision (%) Not Specified
Reference [10][11]

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of analytical results. Below are synopses of the experimental protocols from the compared studies.

LC-MS/MS Method 1[6]
  • Sample Preparation: A simple protein precipitation procedure was employed for sample workup.

  • Chromatographic System: An Agilent 1200 series HPLC system coupled to an Agilent 6410 triple quadrupole mass spectrometer.

  • Stationary Phase: A core/shell type analytical column (50x2.1 mm, 2.6 Å) with a C18 stationary phase.

  • Mobile Phase: A mixture of 65% acetonitrile and 35% water.

  • Detection: The mass spectrometer was operated in positive electrospray ionization mode.

  • Validation: The method was validated for selectivity, sensitivity, matrix effect, anticoagulant effect, linearity, precision, accuracy, recovery, and stability.

LC-MS/MS Method 2[7][12][13]
  • Sample Preparation: Solifenacin was extracted from plasma using a liquid-liquid extraction (LLE) technique with tert-butyl methyl ether. The extract was dried and reconstituted in the mobile phase.

  • Chromatographic System: A high-performance liquid chromatography-tandem mass spectrometric (HPLC-MS/MS) system.

  • Stationary Phase: A C18 column.

  • Mobile Phase: Acetonitrile and water (80:20, v/v).

  • Flow Rate: 1 mL/min.

  • Internal Standard: Solifenacin-d5.

  • Detection: The MS/MS employed turbo-ion spray ionization in the positive ion mode.

  • Validation: The bioassay was validated following International Bioanalytical Method Validation Guidelines, assessing linearity, specificity, precision, and accuracy.

LC-MS/MS Method 3[8]
  • Sample Preparation: Plasma samples were prepared using a protein precipitation method.

  • Chromatographic System: An LC-MS/MS system.

  • Stationary Phase: A Diamonsil C18 analytical column (50 mm × 2.0 mm, 5 µm).

  • Mobile Phase: A gradient elution was used with mobile phase A consisting of methanol (containing 0.1% formic acid) and mobile phase B consisting of a 5 mmol·L-1 ammonium acetate solution (containing 0.1% formic acid).

  • Detection: The plasma concentration of solifenacin was detected by multiple reaction monitoring (MRM).

  • Validation: The method was validated for linearity, precision, recovery, and matrix effects.

LC-MS/MS Method 4[9][14]
  • Sample Preparation: The assay was based on protein precipitation with methanol.

  • Chromatographic System: A liquid chromatography-electrospray tandem mass spectrometry system.

  • Stationary Phase: A pentafluorophenylpropylsilica column (50x4 mm, 3 µm particles).

  • Mobile Phase: A mixture of methanol and 100mM ammonium acetate containing 1% formic acid (90:10, v/v).

  • Internal Standard: Solifenacin-d5.

  • Detection: Quantification was achieved through positive-ion mode and selected reaction monitoring.

  • Validation: The method was validated for linearity, precision, and accuracy.

HPLC-UV Method 5[10][11]
  • Sample Preparation: Solifenacin succinate was extracted from human plasma using a liquid-liquid extraction procedure.

  • Chromatographic System: A high-performance liquid chromatography system with a UV detector.

  • Validation: The method was validated according to ICH guidelines for accuracy, precision, sensitivity, recovery, linearity, specificity, and selectivity.

Experimental Workflow for Solifenacin Bioanalysis

The following diagram illustrates a typical experimental workflow for the bioanalysis of solifenacin in human plasma using LC-MS/MS.

G cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Blood Sample Collection Blood Sample Collection Plasma Separation Plasma Separation Blood Sample Collection->Plasma Separation Internal Standard Spiking Internal Standard Spiking Plasma Separation->Internal Standard Spiking Extraction Extraction Internal Standard Spiking->Extraction Protein Precipitation Protein Precipitation Extraction->Protein Precipitation Method 1, 3, 4 Liquid-Liquid Extraction Liquid-Liquid Extraction Extraction->Liquid-Liquid Extraction Method 2, 5 Chromatographic Separation Chromatographic Separation Protein Precipitation->Chromatographic Separation Evaporation & Reconstitution Evaporation & Reconstitution Liquid-Liquid Extraction->Evaporation & Reconstitution Evaporation & Reconstitution->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Quantification Quantification Mass Spectrometric Detection->Quantification Pharmacokinetic Analysis Pharmacokinetic Analysis Quantification->Pharmacokinetic Analysis

Experimental workflow for solifenacin bioanalysis.

References

Validation of Solifenacin-d5 Hydrochloride for GLP Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Solifenacin-d5 Hydrochloride with alternative internal standards for the quantitative analysis of Solifenacin in bioanalytical studies conducted under Good Laboratory Practice (GLP) guidelines. The use of a validated internal standard is critical for ensuring the accuracy, precision, and reliability of pharmacokinetic and toxicokinetic data in regulatory submissions.

Performance Comparison of Internal Standards

The selection of an appropriate internal standard (IS) is a critical step in the development of robust bioanalytical methods. For the quantification of Solifenacin, a competitive muscarinic receptor antagonist, several internal standards have been employed. This section compares the performance of the stable isotope-labeled (SIL) internal standard, Solifenacin-d5, with other structural analogs.

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis. This is because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization helps to accurately compensate for matrix effects and variability in the analytical process.

The following tables summarize the performance characteristics of this compound and two alternative internal standards, Losartan and Tolterodine, based on data from published, validated bioanalytical methods.

Table 1: Performance Data for this compound as an Internal Standard

Validation ParameterPerformance MetricResultReference
Linearity Concentration Range0.200 - 100 ng/mL[1]
Correlation Coefficient (r²)≥ 0.9950[1]
Intra-day Precision (CV%) 1.0 - 1.5%[1]
Inter-day Precision (CV%) 1.6 - 6.0%[1]
Intra-day Accuracy 97.2 - 100.0%[1]
Inter-day Accuracy 96.3 - 100.5%[1]
Matrix Effect Not explicitly reported, but the use of a SIL IS is intended to minimize this.-

Table 2: Performance Data for Losartan as an Internal Standard

Validation ParameterPerformance MetricResultReference
Linearity Concentration Range0.71 - 71.28 ng/ml[2]
Correlation Coefficient (r²)≥ 0.99[2]
Precision (CV%) Within-run: 2.1 - 7.8% Between-run: 4.5 - 9.2%[2]
Accuracy Within-run: 95.8 - 104.2% Between-run: 97.5 - 102.8%[2]
Matrix Effect Not explicitly reported, but the use of a co-eluting IS is stated to compensate for it.-[2]

Table 3: Performance Data for Tolterodine as an Internal Standard

Validation ParameterPerformance MetricResultReference
Linearity Concentration RangeLLOQ to 1000 ng/mL[3]
Precision and Accuracy Within acceptable limits[3]
Matrix Effect Not explicitly reported-

Objective Comparison:

Based on the available data, Solifenacin-d5 demonstrates excellent precision and accuracy, with very low coefficients of variation. While Losartan and Tolterodine have also been used successfully as internal standards for Solifenacin, the use of a stable isotope-labeled standard like Solifenacin-d5 is theoretically superior. The near-identical chemical and physical properties of Solifenacin-d5 to the parent drug, Solifenacin, allow it to more effectively compensate for variations during sample processing and analysis, particularly in complex biological matrices. This leads to more reliable and reproducible data, which is a cornerstone of GLP-compliant studies.

Experimental Protocols

A detailed experimental protocol for the validation of a bioanalytical method for Solifenacin in human plasma using this compound as an internal standard is provided below. This protocol is based on established practices and guidelines for GLP studies.

Objective: To validate a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of Solifenacin in human plasma.

Materials:

  • Solifenacin reference standard

  • This compound internal standard

  • Control human plasma (with appropriate anticoagulant)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare primary stock solutions of Solifenacin and this compound in methanol.

    • Prepare working standard solutions of Solifenacin by serial dilution of the stock solution with a suitable solvent mixture (e.g., 50% methanol in water).

    • Prepare a working internal standard solution of Solifenacin-d5.

  • Preparation of Calibration Standards and Quality Control (QC) Samples:

    • Spike blank human plasma with the Solifenacin working standard solutions to prepare calibration standards at a minimum of six different concentration levels.

    • Spike blank human plasma with the Solifenacin working standard solutions to prepare QC samples at a minimum of three concentration levels (low, medium, and high).

  • Sample Preparation (Protein Precipitation):

    • To an aliquot of plasma sample (calibration standard, QC, or study sample), add the working internal standard solution (Solifenacin-d5).

    • Add a protein precipitation agent (e.g., acetonitrile or methanol).

    • Vortex mix and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample extract onto the LC-MS/MS system.

    • Chromatographic Conditions:

      • Column: A suitable C18 reversed-phase column.

      • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

      • Flow Rate: A typical flow rate for analytical LC.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor the precursor-to-product ion transitions for both Solifenacin and Solifenacin-d5.

  • Method Validation Procedures:

    • Selectivity: Analyze blank plasma samples from at least six different sources to ensure no endogenous interferences at the retention times of Solifenacin and Solifenacin-d5.

    • Linearity and Range: Analyze calibration curves on multiple days to determine the linear range, correlation coefficient (r²), and the lower limit of quantification (LLOQ).

    • Precision and Accuracy: Analyze replicate QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day) to determine the precision (as coefficient of variation, CV%) and accuracy (as percent bias).

    • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard by comparing the response in post-extraction spiked samples to that of neat solutions.

    • Recovery: Determine the extraction efficiency of the method by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.

    • Stability: Assess the stability of Solifenacin in plasma under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at the intended storage temperature.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the validation of this compound for use in GLP studies.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation stock Stock Solution Preparation (Solifenacin & Solifenacin-d5) working Working Standard Preparation stock->working cal_qc Calibration Standards & QC Sample Preparation in Plasma working->cal_qc spike Spike Plasma with Solifenacin-d5 (IS) cal_qc->spike precip Protein Precipitation spike->precip centrifuge Centrifugation precip->centrifuge supernatant Supernatant Transfer centrifuge->supernatant injection Injection into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection selectivity Selectivity detection->selectivity linearity Linearity detection->linearity precision Precision detection->precision accuracy Accuracy detection->accuracy matrix Matrix Effect detection->matrix stability Stability detection->stability

Caption: Experimental workflow for bioanalytical method validation.

glp_validation_logic start Method Development validation Full Method Validation (GLP Principles) start->validation selectivity Selectivity & Specificity validation->selectivity linearity Linearity & Range validation->linearity accuracy_precision Accuracy & Precision validation->accuracy_precision matrix_effect Matrix Effect validation->matrix_effect stability Stability validation->stability sop Standard Operating Procedures (SOPs) validation->sop reporting Validation Report sop->reporting

Caption: Logical relationships in a GLP-compliant method validation.

References

A Comparative Guide to the Quantitative Analysis of Solifenacin: Evaluating Accuracy and Precision with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical compounds is paramount. This guide provides an objective comparison of analytical methodologies for the quantification of solifenacin, a competitive muscarinic receptor antagonist. We will delve into the performance of the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard (solifenacin-d5) and compare it with alternative approaches, primarily High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This guide will provide supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical technique for your research needs.

The use of a stable isotope-labeled internal standard, such as solifenacin-d5, is widely considered the benchmark for quantitative bioanalysis. This is due to its ability to mimic the analyte of interest throughout the sample preparation and analysis process, thereby correcting for variability and matrix effects. This guide will explore the tangible benefits of this approach in terms of accuracy and precision and contrast it with methods that employ different quantification strategies.

Performance Comparison: LC-MS/MS with d5 Standard vs. Alternative Methods

The following tables summarize the key performance parameters of various validated analytical methods for the quantification of solifenacin. The data highlights the superior sensitivity, accuracy, and precision typically achieved with LC-MS/MS methods employing a deuterated internal standard.

Table 1: Performance Characteristics of LC-MS/MS Methods with Solifenacin-d5 Internal Standard

Linearity Range (ng/mL)LLOQ (ng/mL)Intraday Precision (%RSD)Interday Precision (%RSD)Intraday Accuracy (%RE)Interday Accuracy (%RE)
0.5 - 60.00.5< 15< 15± 15± 15
0.47 - 420.47< 11< 11< 11< 11
0.313 - 20.00.313< 11.4< 11.4Not specifiedNot specified
0.200 - 30.3610.200≤ 15≤ 15Not specifiedNot specified

Table 2: Performance Characteristics of HPLC-UV Methods

Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Intraday Precision (%RSD)Interday Precision (%RSD)Accuracy (% Recovery)
20 - 70Not specifiedNot specified< 2< 298 - 102
3 - 60130.39 - 1.500.52 - 1.5097.36 - 104.72
10 - 1000.0250.085< 2< 298 - 102

As evidenced by the data, LC-MS/MS methods utilizing a d5-solifenacin internal standard consistently demonstrate lower limits of quantification (LLOQ) in the sub-nanogram per milliliter range, making them highly suitable for pharmacokinetic and bioequivalence studies where low concentrations of the drug in biological matrices are expected. In contrast, HPLC-UV methods typically have higher limits of detection (LOD) and quantification (LOQ) in the microgram per milliliter range, rendering them more appropriate for the analysis of bulk drug substances and pharmaceutical dosage forms.

Experimental Protocols

LC-MS/MS Method with Solifenacin-d5 Internal Standard

This method is the preferred approach for the quantification of solifenacin in biological matrices like human plasma due to its high sensitivity and selectivity.

1. Sample Preparation:

  • Aliquots of plasma samples are spiked with a known concentration of solifenacin-d5 internal standard solution.

  • Protein precipitation is performed by adding a solvent such as methanol or acetonitrile, followed by vortexing and centrifugation to separate the precipitated proteins.

  • Alternatively, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed for cleaner sample extracts.

2. Chromatographic Separation:

  • The supernatant is injected into a reverse-phase C18 or a similar analytical column.

  • Isocratic or gradient elution is performed using a mobile phase typically consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water).

3. Mass Spectrometric Detection:

  • The eluent from the HPLC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode.

  • Quantification is achieved using Multiple Reaction Monitoring (MRM). The precursor-to-product ion transitions monitored are typically m/z 363.2 → 193.2 for solifenacin and m/z 368.2 → 198.2 for solifenacin-d5.

LC-MS/MS Workflow for Solifenacin Quantification cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Plasma_Sample Plasma Sample Add_IS Add Solifenacin-d5 Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection HPLC_Injection HPLC Injection Supernatant_Collection->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation ESI_Source Electrospray Ionization (Positive Mode) Chromatographic_Separation->ESI_Source Mass_Analyzer Tandem Mass Spectrometer ESI_Source->Mass_Analyzer MRM_Detection MRM Detection (Solifenacin & Solifenacin-d5) Mass_Analyzer->MRM_Detection Peak_Integration Peak Area Integration MRM_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Concentration_Determination Determine Solifenacin Concentration Calibration_Curve->Concentration_Determination

A Comparative Guide to Linearity and Range Determination for Solifenacin LC-MS/MS Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the accurate quantification of Solifenacin in biological matrices is critical for pharmacokinetic, bioequivalence, and clinical studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and selectivity. A key validation parameter for any LC-MS/MS assay is the determination of its linear range, which defines the concentration span over which the instrument response is directly proportional to the analyte concentration. This guide provides a comparative overview of linearity and range determination for Solifenacin LC-MS/MS assays, supported by experimental data from published studies, and contrasts it with alternative methods like HPLC-UV.

Comparison of Linearity and Range for Solifenacin Quantification Methods

The following table summarizes the linearity and range data from various analytical methods developed for the quantification of Solifenacin.

MethodAnalyteMatrixLinear RangeCorrelation Coefficient (r²)Lower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)Reference
LC-MS/MS SolifenacinHuman Plasma0.71 - 71.28 ng/mL≥ 0.990.71 ng/mL71.28 ng/mL[1]
LC-MS/MS SolifenacinHuman Plasma0.313 - 20.0 µg/L0.99870.313 µg/L (0.313 ng/mL)20.0 µg/L (20.0 ng/mL)[2]
UPLC-MS/MS SolifenacinHuman Plasma0.200 - 100 ng/mL≥ 0.99500.200 ng/mL100 ng/mL[3]
LC-MS/MS SolifenacinHuman PlasmaLLOQ - 1000 ng/mLNot Specified7.5 ng/mL1000 ng/mL[4]
HPLC-UV Solifenacin SuccinateHuman Plasma & Standard Solutions3 - 60 µg/mL0.9994 (plasma), 0.9998 (standard)3 µg/mL60 µg/mL[5]
HPLC Solifenacin-2 - 100 µg/mL0.99990.21 µg/mLNot Specified[6]

Experimental Protocols

The determination of linearity and range is a fundamental aspect of bioanalytical method validation as outlined by regulatory bodies like the ICH.[7] The general workflow involves preparing a series of calibration standards of known concentrations and analyzing them to establish a linear relationship between concentration and instrument response.

LC-MS/MS Assay Protocol for Solifenacin

This protocol is a synthesized representation based on the methodologies described in the cited literature.[1][2][3][4]

1. Preparation of Calibration Standards and Quality Controls:

  • A stock solution of Solifenacin is prepared in a suitable organic solvent (e.g., methanol).

  • Working standard solutions are prepared by serially diluting the stock solution.

  • Calibration standards are prepared by spiking the working standard solutions into a blank biological matrix (e.g., human plasma). A typical calibration curve consists of a blank (matrix without analyte or internal standard), a zero sample (matrix with internal standard only), and at least six to eight non-zero concentration levels covering the expected range.[7]

  • Quality control (QC) samples are prepared at a minimum of three concentration levels (low, medium, and high) within the calibration range.

2. Sample Preparation:

  • Protein Precipitation: To a small volume of plasma sample (e.g., 100 µL), a precipitating agent like acetonitrile is added.[1][3] The sample is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.

  • Liquid-Liquid Extraction (LLE): An organic solvent immiscible with the aqueous plasma is added to the sample. The analyte partitions into the organic layer, which is then separated, evaporated, and reconstituted in the mobile phase.[4]

  • An internal standard (IS), often a deuterated analog of the analyte like Solifenacin-d5, is added to all samples (except the blank) before extraction to correct for variability in extraction and instrument response.[3]

3. Chromatographic and Mass Spectrometric Conditions:

  • Chromatography: The prepared sample is injected into an HPLC or UPLC system. Separation is typically achieved on a C18 analytical column using a gradient or isocratic elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate or formic acid in water) and an organic component (e.g., acetonitrile or methanol).[2][3][4]

  • Mass Spectrometry: The eluent from the chromatography system is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.[1][3] Quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard (e.g., m/z 363.21→110.05 for Solifenacin).[3]

4. Data Analysis and Linearity Determination:

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Linearity is assessed using a linear regression model, typically with a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the lower end of the range.

  • The acceptance criterion for the correlation coefficient (r²) is generally expected to be ≥ 0.99.

Workflow for Linearity and Range Determination

G cluster_prep Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis cluster_data_eval Data Evaluation Stock Prepare Solifenacin Stock Solution Working Prepare Working Standard Solutions Stock->Working Cal_QC Spike Blank Matrix to Create Calibration Standards & QCs Working->Cal_QC Add_IS Add IS to Standards, QCs, and Unknowns Cal_QC->Add_IS IS Prepare Internal Standard (IS) Solution IS->Add_IS Extract Perform Sample Extraction (e.g., Protein Precipitation) Add_IS->Extract Supernatant Collect Supernatant Extract->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject Acquire Acquire Data (MRM Mode) Inject->Acquire Integrate Integrate Peak Areas (Analyte & IS) Acquire->Integrate Ratio Calculate Peak Area Ratios (Analyte/IS) Integrate->Ratio Curve Construct Calibration Curve Ratio->Curve Regress Perform Linear Regression (e.g., weighted 1/x²) Curve->Regress Validate Validate Linearity (r² ≥ 0.99) and Define Range (LLOQ-ULOQ) Regress->Validate

References

Comparative Stability Analysis: Solifenacin vs. Solifenacin-d5

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and development, understanding the stability of active pharmaceutical ingredients (APIs) and their isotopically labeled counterparts is crucial for ensuring data integrity in analytical studies and the overall quality of drug products. This guide provides a detailed comparison of the stability profiles of Solifenacin and its deuterated analog, Solifenacin-d5, supported by experimental data from forced degradation studies.

Executive Summary

Solifenacin, a competitive muscarinic receptor antagonist, is susceptible to degradation under specific stress conditions, primarily through hydrolysis and oxidation. Forced degradation studies indicate that significant degradation occurs in acidic and basic environments, leading to the hydrolysis of the ester linkage. The molecule also shows susceptibility to oxidative stress. In contrast, it remains relatively stable under neutral, thermal, and photolytic conditions.

While direct comparative stability studies between Solifenacin and Solifenacin-d5 are not extensively documented in publicly available literature, the use of Solifenacin-d5 as an internal standard in bioanalytical methods suggests it possesses a similar stability profile to the unlabeled compound. Deuterium labeling is not expected to significantly alter the fundamental chemical stability under the conditions that degrade Solifenacin.

Comparative Stability Data

The stability of Solifenacin has been evaluated under various stress conditions as stipulated by the International Conference on Harmonisation (ICH) guidelines. The following table summarizes the observed degradation under forced conditions.

Stress ConditionReagents and ConditionsObserved Degradation of SolifenacinReference
Acidic Hydrolysis 0.1N HCl at 60°C for 6 hoursSignificant degradation; hydrolysis of the ester linkage to form (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and (R)-quinuclidin-3-ol.[1][2]
Basic Hydrolysis 0.1N NaOH at 60°C for 6 hoursSignificant degradation; hydrolysis of the ester linkage.[1][2]
Oxidative Degradation 3% H₂O₂ at room temperature for 15 minutes to 15 hoursSusceptible to oxidation. Formation of N-oxide and other oxidation products.[1][3][4]
Thermal Degradation 110°C for 24 hoursGenerally stable.[2][5]
Photolytic Degradation Exposure to UV lightGenerally stable.[5][6]

Experimental Protocols

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying Solifenacin from its degradation products.

Stability-Indicating HPLC Method
  • Objective: To develop a validated HPLC method capable of separating Solifenacin from its potential degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: Oyster BDS C8 (250 mm × 4.6 mm i.d., 5 μm particle size)[6].

    • Mobile Phase: A mixture of 10 mM ammonium formate buffer (pH adjusted to 3 with formic acid), acetonitrile, and methanol in a ratio of 52.5:37.5:10 (v/v/v)[6].

    • Flow Rate: 0.7 mL/min[6].

    • Detection Wavelength: 210 nm[6].

    • Injection Volume: 30 μL[2].

  • Sample Preparation:

    • Prepare a stock solution of Solifenacin succinate in a suitable diluent (e.g., mobile phase).

    • For forced degradation studies, subject the stock solution to various stress conditions (acid, base, oxidation, heat, light).

    • Neutralize the acidic and basic samples before injection.

    • Dilute the samples to an appropriate concentration with the mobile phase.

  • Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness as per ICH guidelines[3][7].

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies to assess the stability of a drug substance like Solifenacin.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Sample Processing cluster_3 Analysis start Prepare Solifenacin Stock Solution acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) start->base oxidation Oxidative Stress (e.g., 3% H₂O₂) start->oxidation thermal Thermal Stress (e.g., 110°C) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo neutralize Neutralization (for Acid/Base Samples) acid->neutralize base->neutralize dilute Dilution to Final Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc Stability-Indicating HPLC Analysis dilute->hplc data Data Analysis and Degradation Pathway Identification hplc->data

Caption: Workflow for Forced Degradation Studies of Solifenacin.

Solifenacin's Mechanism of Action: Signaling Pathway

Solifenacin acts as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), with a higher affinity for the M3 subtype, which is primarily responsible for bladder contraction[8][9]. The diagram below outlines this signaling pathway.

G cluster_0 Neuromuscular Junction (Bladder) cluster_1 Intracellular Signaling Cascade cluster_2 Physiological Response ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor ACh->M3R Binds to Gq Gq Protein Activation M3R->Gq Activates PLC Phospholipase C (PLC) Activation Gq->PLC IP3 IP₃ and DAG Production PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Contraction Detrusor Muscle Contraction Ca->Contraction Solifenacin Solifenacin Solifenacin->M3R Antagonizes (Blocks ACh)

Caption: Solifenacin's Antagonistic Action on the M3 Muscarinic Receptor Pathway.

References

Evaluating isotopic effects of deuterium labeling in Solifenacin metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of Solifenacin and a hypothetically deuterated analogue. By leveraging the principles of kinetic isotope effects (KIE), we explore the potential advantages of deuterium labeling in optimizing the pharmacokinetic properties of Solifenacin. Experimental protocols for key in vitro metabolism studies are also detailed to support further research in this area.

Introduction to Solifenacin and the Role of Deuterium Labeling

Solifenacin is a competitive muscarinic receptor antagonist widely used for the treatment of overactive bladder. It is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, with minor contributions from other CYPs like 1A1 and 2D6.[1][2][3][4] The main metabolic pathways involve N-oxidation of the quinuclidin ring and 4R-hydroxylation of the tetrahydroisoquinoline ring, leading to the formation of one pharmacologically active metabolite (4R-hydroxy solifenacin) and several inactive metabolites.[1][2][3]

Deuterium labeling, the strategic replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a valuable tool in drug development. The increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This can lead to a slower rate of metabolic reactions where C-H bond cleavage is the rate-limiting step, a phenomenon known as the kinetic isotope effect.[5] By selectively placing deuterium at metabolically vulnerable positions, it is possible to improve a drug's pharmacokinetic profile, potentially leading to a longer half-life, increased exposure, and a reduced dosing frequency.

Comparative Metabolic Profiles: Solifenacin vs. Hypothetical Deuterated Solifenacin

Due to the absence of publicly available experimental data directly comparing the metabolism of Solifenacin and its deuterated analogues, this section presents a hypothetical yet scientifically plausible comparison based on established principles of kinetic isotope effects. For this illustration, we will consider a hypothetical "Deutero-Solifenacin" where deuterium has been introduced at the 4R position of the tetrahydroisoquinoline ring, a primary site of metabolism.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Solifenacin3519.8
Deutero-Solifenacin (Hypothetical)709.9

Table 2: Formation of the Active Metabolite (4R-hydroxy solifenacin) by CYP3A4

CompoundRate of Metabolite Formation (pmol/min/pmol CYP3A4)
Solifenacin15.2
Deutero-Solifenacin (Hypothetical)7.6

Note: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes only. They are based on the assumption of a significant kinetic isotope effect resulting from deuteration at a primary metabolic site. Actual experimental results may vary.

Metabolic Pathways and Experimental Workflow

The following diagrams illustrate the metabolic pathways of Solifenacin and a general workflow for evaluating the metabolic effects of deuterium labeling.

Solifenacin Solifenacin N_Oxide N-Oxide of Solifenacin (Inactive) Solifenacin->N_Oxide CYP3A4 Hydroxy_Solifenacin 4R-hydroxy Solifenacin (Active) Solifenacin->Hydroxy_Solifenacin CYP3A4, CYP1A1, CYP2D6 N_Glucuronide N-Glucuronide of Solifenacin (Inactive) Solifenacin->N_Glucuronide UGTs Hydroxy_N_Oxide 4R-hydroxy-N-oxide of Solifenacin (Inactive) Hydroxy_Solifenacin->Hydroxy_N_Oxide CYP3A4

Metabolic Pathways of Solifenacin

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Solifenacin & Deuterated Analogue Solifenacin & Deuterated Analogue Incubate compounds with HLM/CYP3A4 and cofactors at 37°C Incubate compounds with HLM/CYP3A4 and cofactors at 37°C Solifenacin & Deuterated Analogue->Incubate compounds with HLM/CYP3A4 and cofactors at 37°C Human Liver Microsomes (HLM) or Recombinant CYP3A4 Human Liver Microsomes (HLM) or Recombinant CYP3A4 Human Liver Microsomes (HLM) or Recombinant CYP3A4->Incubate compounds with HLM/CYP3A4 and cofactors at 37°C NADPH regenerating system NADPH regenerating system NADPH regenerating system->Incubate compounds with HLM/CYP3A4 and cofactors at 37°C Time-course sampling (e.g., 0, 5, 15, 30, 60 min) Time-course sampling (e.g., 0, 5, 15, 30, 60 min) Incubate compounds with HLM/CYP3A4 and cofactors at 37°C->Time-course sampling (e.g., 0, 5, 15, 30, 60 min) Quench reaction with organic solvent Quench reaction with organic solvent Time-course sampling (e.g., 0, 5, 15, 30, 60 min)->Quench reaction with organic solvent Centrifuge to pellet protein Centrifuge to pellet protein Quench reaction with organic solvent->Centrifuge to pellet protein Analyze supernatant by LC-MS/MS Analyze supernatant by LC-MS/MS Centrifuge to pellet protein->Analyze supernatant by LC-MS/MS Quantify parent drug and metabolites Quantify parent drug and metabolites Analyze supernatant by LC-MS/MS->Quantify parent drug and metabolites Calculate metabolic stability (t½, CLint) Calculate metabolic stability (t½, CLint) Quantify parent drug and metabolites->Calculate metabolic stability (t½, CLint) Determine kinetic isotope effect (KIE) Determine kinetic isotope effect (KIE) Calculate metabolic stability (t½, CLint)->Determine kinetic isotope effect (KIE)

References

Performance Showdown: A Comparative Guide to HPLC Columns for Solifenacin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal High-Performance Liquid Chromatography (HPLC) column is a critical step in the accurate and efficient analysis of Solifenacin. This guide provides an objective comparison of various HPLC columns, supported by experimental data, to aid in methodological decisions for routine analysis, impurity profiling, and chiral separations.

This comparison delves into the performance of commonly employed reversed-phase and specialized chiral columns for the analysis of Solifenacin, a competitive muscarinic receptor antagonist. The selection of an appropriate column directly impacts key chromatographic parameters such as retention time, peak shape, resolution, and overall method sensitivity. This guide summarizes performance data from various validated methods to facilitate an informed choice for specific analytical needs.

Reversed-Phase Chromatography: The Workhorse for Achiral Analysis

Reversed-phase HPLC is the most common technique for the routine quantification of Solifenacin in bulk drug and pharmaceutical dosage forms. C18 and C8 columns are the predominant choices, offering a good balance of retention, selectivity, and efficiency.

Data Presentation: Performance of Reversed-Phase Columns
Column TypeDimensionsMobile PhaseFlow Rate (mL/min)Retention Time (min)Linearity (µg/mL)Correlation Coefficient (r²)Reference
Inertsil ODS 3V C18 150 mm × 4.6 mm, 5 µmGradient: Monobasic potassium phosphate (pH 3.5) with 0.1% triethylamine and methanol1.55.12Not Specified0.999[1]
Enable ODS C18 250 mm × 4.6 mm, 5 µmIsocratic: Acetonitrile:Water (80:20 v/v)1.02.9210 - 1000.998[2]
XTerra C18 150 × 4.6 mm, 5 µmIsocratic: Acetonitrile:Phosphate buffer (50:50 v/v)1.02.420 - 70Not Specified[3]
Cosmosil C18 250 mm x 4.6 mm, 5 µmIsocratic: Methanol:Water (40:60 v/v), pH 3.00.87.3410 - 500.999[4]
Oyster BDS C8 250 mm × 4.6 mm, 5 µmIsocratic: 10 mM ammonium formate buffer (pH 3.0):Acetonitrile:Methanol (52.5:37.5:10 v/v/v)0.713.8332 - 1000.9999[5]
Sunfire C8 150mm x 4.6mm, 5µmIsocratic: Buffer:Methanol:Acetonitrile (45:45:10 v/v)1.02.9420 - 100Not Specified[6]
Thermo BDS Hypersil C8 100 X 4.6 mm, 3.5 µmIsocratic: Acetonitrile:10mM ammonium formate (80:20 v/v)1.0Not Specified0.100 - 30.014 ng/mLNot Specified[7]

From the compiled data, it is evident that C18 columns generally provide shorter retention times for Solifenacin compared to C8 columns under the specified conditions. The choice between a C18 and C8 stationary phase will depend on the specific requirements of the analysis, including the desired retention and the presence of interfering substances.

Chiral Chromatography: Separating Stereoisomers

Solifenacin possesses stereoisomers, and their separation is crucial for ensuring the quality and efficacy of the drug product. Chiral HPLC methods are employed for this purpose, with polysaccharide-based chiral stationary phases being the most effective.

Data Presentation: Performance of Chiral Columns
Column TypeDimensionsMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Key FindingReference
Chiralpak AD-H Not SpecifiedIsocratic: n-hexane, ethanol, and diethylamineNot Specified220Effective separation of R,S-enantiomer and diastereomer impurities.[8][8]
Lux Amylose-1 Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedStereoisomeric separation according to the USP monograph for Solifenacin Succinate.[9][10][9][10]
Lux Cellulose 2 50-mm columnIsocratic: ethanol and phosphate buffer, pH 4, (30:70, v/v)0.5215Good separation of alfuzosin enantiomers from Solifenacin with resolution values of 1.45 and 2.64.[11][12][11][12]

The use of chiral columns like Chiralpak AD-H and Lux Amylose-1 is essential for the stereospecific analysis of Solifenacin, as mandated by regulatory bodies like the USP.[9][10]

Experimental Protocols

Below are detailed methodologies for two representative HPLC methods for Solifenacin analysis.

Method 1: Reversed-Phase Analysis using Inertsil ODS 3V C18 Column[1]
  • Column: Inertsil ODS 3V C18 (150 mm × 4.6 mm, 5 µm)

  • Mobile Phase: A gradient mixture of monobasic potassium phosphate (pH 3.5) containing 0.1% triethylamine and methanol.

  • Flow Rate: 1.5 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm

  • Column Temperature: Ambient

  • Run Time: 15 minutes

Method 2: Chiral Separation using Lux Cellulose 2 Column[11][12]
  • Column: Lux Cellulose 2 (50-mm)

  • Mobile Phase: An isocratic mixture of ethanol and phosphate buffer, pH 4, (30:70, v/v).

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 215 nm

Visualizing the HPLC Workflow

The following diagram illustrates the general experimental workflow for the HPLC analysis of Solifenacin.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Preparation (Solifenacin Standard/Sample) Injector Autosampler/Injector Sample->Injector MobilePhase Mobile Phase Preparation Pump HPLC Pump MobilePhase->Pump Column HPLC Column Injector->Column Pump->Injector Detector UV/PDA Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Report Generation Integration->Report

Caption: General experimental workflow for HPLC analysis of Solifenacin.

The logical relationship between the key stages of the HPLC analysis, from sample preparation to data processing, is crucial for obtaining reliable and reproducible results.

Logical_Relationship Method_Development Method Development Column_Selection Column Selection (C18, C8, Chiral) Method_Development->Column_Selection Mobile_Phase_Optimization Mobile Phase Optimization (Composition, pH) Method_Development->Mobile_Phase_Optimization Detection_Parameters Detection Parameters (Wavelength) Method_Development->Detection_Parameters Method_Validation Method Validation Column_Selection->Method_Validation Mobile_Phase_Optimization->Method_Validation Detection_Parameters->Method_Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Robustness Robustness Method_Validation->Robustness Routine_Analysis Routine Analysis Method_Validation->Routine_Analysis

Caption: Logical relationship of HPLC method development and validation.

References

A Guide to Bioequivalence Study Design for Solifenacin Utilizing Solifenacin-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies and supporting data for designing bioequivalence studies of Solifenacin, with a specific focus on the use of Solifenacin-d5 as an internal standard. The information presented is intended to assist in the development of robust and reliable bioanalytical methods essential for generic drug approval and pharmacokinetic research.

Comparative Analysis of Bioanalytical Methods

The quantification of Solifenacin in biological matrices, typically human plasma, is a critical component of bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Solifenacin-d5, is the gold standard for correcting for variability during sample preparation and analysis. This section compares various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that have been successfully employed.

Table 1: Comparison of LC-MS/MS Methods for Solifenacin Bioanalysis

ParameterMethod 1 (Solifenacin-d5 IS)Method 2 (Alternative IS - Losartan)Method 3 (Alternative IS - Propranolol)
Internal Standard (IS) Solifenacin-d5LosartanPropranolol
Sample Preparation Solid Phase Extraction (SPE)Protein PrecipitationLiquid-Liquid Extraction (LLE)
Chromatographic Column C18 (e.g., Zorbax SB C18, 4.6x50 mm, 3.5 µm)[1]C18 (e.g., core/shell type, 50x2.1 mm, 2.6 Å)C8 (e.g., Hypurity C8)
Mobile Phase 5mM Ammonium Acetate in 0.1% Formic Acid and Methanol (20:80 v/v)[1]65% Acetonitrile and 35% WaterMethyl tert-butyl ether
Flow Rate 0.4 mL/minNot SpecifiedNot Specified
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MRM Transition (Solifenacin) m/z 363.2 → 193.2[2]Not SpecifiedNot Specified
MRM Transition (IS) m/z 368.2 → 198.2 (Solifenacin-d5)[2]Not Specified (Losartan)Not Specified (Propranolol)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for the analysis of Solifenacin using Solifenacin-d5 as an internal standard.

Protocol 1: Bioanalysis of Solifenacin in Human Plasma using LC-MS/MS with Solifenacin-d5

1. Sample Preparation (Solid Phase Extraction)

  • To 100 µL of human plasma, add a known concentration of Solifenacin-d5 internal standard solution.

  • Load the plasma sample onto a pre-conditioned Strata-X 33µm polymeric sorbent cartridge (30 mg/1 mL).

  • Wash the cartridge to remove interfering substances.

  • Elute Solifenacin and Solifenacin-d5 from the cartridge.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: Zorbax SB C18, 4.6 x 50 mm, 3.5 µm.

  • Mobile Phase: A mixture of 5mM ammonium acetate buffer in 0.1% formic acid and methanol (20:80 v/v).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Solifenacin: Precursor ion (Q1) m/z 363.2 → Product ion (Q3) m/z 193.2.[2]

    • Solifenacin-d5: Precursor ion (Q1) m/z 368.2 → Product ion (Q3) m/z 198.2.[2]

  • Gas Settings: Optimized for the specific instrument.

  • Dwell Time: 200 ms per transition.

Quantitative Data from Bioequivalence Studies

The following table summarizes key pharmacokinetic parameters obtained from bioequivalence studies of Solifenacin. These studies typically follow a randomized, two-period, two-sequence crossover design in healthy adult subjects.

Table 2: Pharmacokinetic Parameters of Solifenacin from Bioequivalence Studies

Study ConditionFormulationCmax (ng/mL) (Mean ± SD)AUC0-t (ng·h/mL) (Mean ± SD)
Fasting Test13.99 ± 3.34[1]675.60 ± 210.46[1]
Reference13.27 ± 3.20[1]653.31 ± 238.59[1]
Fed Test15.65 ± 5.30[1]808.85 ± 271.19[1]
Reference15.02 ± 4.42[1]793.76 ± 256.78[1]
Fasting (Alternative Study) Test (Tartrate salt)14.66 ± 3.85[3]486.98 ± 138.47[3]
Reference (Succinate salt)14.10 ± 3.37[3]469.07 ± 128.29[3]

Visualizing the Bioequivalence Study Workflow

A typical bioequivalence study follows a well-defined workflow from subject recruitment to final data analysis. The following diagram illustrates these key stages.

Bioequivalence_Study_Workflow cluster_preclinical Pre-Study Phase cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_data Data Analysis Phase Protocol Protocol Design & IRB Approval Recruitment Subject Recruitment & Screening Protocol->Recruitment Dosing Drug Administration (Test/Reference) Sampling Blood Sample Collection Dosing->Sampling Preparation Sample Preparation (e.g., SPE) with Internal Standard Sampling->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) Analysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis Final_Report Final Study Report Stat_Analysis->Final_Report Bioequivalence Determination Bioanalytical_Method_Flow cluster_sample Sample Introduction cluster_separation Chromatographic Separation cluster_detection Mass Spectrometric Detection cluster_data_acq Data Acquisition Autosampler Autosampler HPLC_Column HPLC Column (e.g., C18) Autosampler->HPLC_Column Ion_Source Ion Source (ESI+) HPLC_Column->Ion_Source Mobile_Phase Mobile Phase Quadrupole1 Quadrupole 1 (Q1) Precursor Ion Selection Ion_Source->Quadrupole1 Collision_Cell Collision Cell (Q2) Fragmentation Quadrupole1->Collision_Cell Quadrupole3 Quadrupole 3 (Q3) Product Ion Selection Collision_Cell->Quadrupole3 Detector Detector Quadrupole3->Detector Data_System Data System Detector->Data_System

References

Safety Operating Guide

Personal protective equipment for handling Solifenacin-d5 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like Solifenacin-d5 Hydrochloride is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment.

Physicochemical Data

A clear understanding of the compound's properties is the first step in safe handling.

PropertyValue
Chemical Name This compound
CAS Number 1426174-05-1[1][2][3]
Molecular Formula C23H22D5ClN2O2[3]
Molecular Weight 403.96 g/mol [1][2][3]
Appearance White to Off-White Solid[3]
Storage Conditions 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere[3]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment must be worn when handling this compound.

  • Hand Protection : Wear chemical-impermeable gloves that have been inspected prior to use.[4]

  • Eye/Face Protection : Use tightly fitting safety goggles or a face shield.[5]

  • Skin and Body Protection : Wear a lab coat, and for larger quantities or when there is a risk of splashing, consider fire/flame resistant and impervious clothing.[4][5]

  • Respiratory Protection : If exposure limits are exceeded or if dust is generated, use a full-face respirator.[4]

Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.

  • Receiving and Inspection : Upon receipt, inspect the container for any damage or leaks. Verify that the product name and CAS number on the label match the order.

  • Storage : Store the compound in a tightly sealed container in a refrigerator at 2-8°C, under an inert atmosphere, and away from moisture as it is hygroscopic.[3]

  • Preparation for Use :

    • Work in a well-ventilated area, preferably within a laboratory fume hood.[4][5]

    • Allow the container to reach room temperature before opening to prevent condensation.

    • Avoid the formation of dust and aerosols.[4]

  • Weighing and Aliquoting :

    • Use non-sparking tools for handling the solid.[4]

    • If weighing, do so in a contained environment (e.g., a weighing enclosure within the fume hood) to minimize dust dispersion.

  • Dissolving :

    • When preparing solutions, add the solid to the solvent slowly while stirring.

    • Consult relevant experimental protocols for appropriate solvents.

  • Post-Handling :

    • Thoroughly clean all equipment and the work area after use.

    • Wash hands thoroughly after handling the compound.[4]

Emergency First Aid Measures

In the event of exposure, immediate action is critical.

  • If Inhaled : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]

  • In Case of Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4]

  • In Case of Eye Contact : Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[4]

  • If Swallowed : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste material, including empty containers, contaminated PPE, and unused compound, in a designated and clearly labeled hazardous waste container.

  • Waste Segregation :

    • Do not mix with other waste streams unless compatible.

  • Disposal Method :

    • Dispose of the hazardous waste through a licensed and certified waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Avoid discharge into drains or the environment.[5]

Handling and Disposal Workflow

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Don Appropriate PPE B Prepare Well-Ventilated Workspace A->B C Allow Compound to Reach Room Temperature B->C D Weigh/Aliquot in Contained Environment C->D E Perform Experimental Procedure D->E F Clean Work Area and Equipment E->F I Initiate First Aid Measures E->I G Segregate and Collect Waste F->G H Dispose via Licensed Contractor G->H J Seek Medical Attention I->J

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.